4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol chemical properties
This guide provides an in-depth technical analysis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol , systematically identified as Methyl 3-amino-3-deoxy-hexopyranoside (most commonly the D-glucopyranoside isomer, Me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol , systematically identified as Methyl 3-amino-3-deoxy-hexopyranoside (most commonly the D-glucopyranoside isomer, Methyl Kanosaminide ).
Executive Summary & Chemical Identity
The compound 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a functionalized tetrahydropyran (oxane) derivative belonging to the class of amino sugars . In carbohydrate nomenclature, this systematic IUPAC name corresponds to the methyl glycoside of a 3-amino-3-deoxy-hexose .
While the "4-amino" designation in the oxane numbering system can be confusing, it maps structurally to the C-3 position of the sugar backbone (see Nomenclature Mapping below). This molecule is a critical intermediate in the synthesis of aminoglycoside antibiotics (e.g., Kanamycin) and a valuable scaffold for glycomimetic drug discovery.
Nomenclature Mapping (Critical for Identification)
To ensure experimental accuracy, researchers must distinguish between oxane ring numbering and carbohydrate numbering:
Understanding the physical behavior of this aminoglyoside is essential for isolation and formulation.
Solubility Profile
Water: Highly soluble (>50 mg/mL). The presence of three hydroxyl groups and a primary amine creates a dense hydrogen-bonding network.
Methanol/Ethanol: Moderately soluble; solubility increases with temperature.
Non-polar Solvents (DCM, Hexane): Insoluble. Requires derivatization (e.g., per-acetylation) for processing in organic media.
Acid-Base Character (pKa)
Amine pKa:7.5 – 8.2 .
Insight: The C3-amine is less basic than a typical alkyl amine (~10.5) due to the electron-withdrawing inductive effect of the adjacent C2 and C4 hydroxyl groups and the ring oxygen.
Implication: At physiological pH (7.4), a significant fraction exists as the free base, unlike glucosamine (C2-amino, pKa ~7.8), making it potentially more nucleophilic in biological buffers.
Stability
Glycosidic Bond: The methyl glycoside (acetal at C1) is stable to base but susceptible to acid hydrolysis (
HCl, C) to release the free sugar (Kanosamine).
Amine Oxidation: The primary amine is prone to oxidation or Schiff base formation in the presence of aldehydes/ketones.
Synthesis & Production Methodologies
The synthesis of Methyl 3-amino-3-deoxy-D-glucopyranoside typically proceeds via the displacement of a leaving group at C3 or ring-opening of an epoxide.
This method constructs the 3-amino core from dialdehydes.
Oxidation: Periodate oxidation of Methyl
-D-glucopyranoside to form the dialdehyde.
Cyclization: Condensation with nitromethane (
) under basic conditions (NaOMe) to form the 3-nitro-3-deoxy derivative.
Reduction: Catalytic hydrogenation (
, Pd/C) of the nitro group to the amine.
Protocol B: Epoxide Opening (Anhydro Sugars)
Starting Material: Methyl 2,3-anhydro-
-D-allopyranoside.
Reagent: Ammonia (
) or Azide () followed by reduction.
Mechanism: Nucleophilic attack at C3 (trans-diaxial opening) yields the gluco-configured 3-amino derivative.
Reactivity & Derivatization Strategies
For drug development, orthogonal protection of the amine and hydroxyls is critical.
Chemoselective N-Functionalization
The amine at C3 is the most nucleophilic site (excluding the anomeric oxygen which is protected as a methyl ether).
N-Acetylation: Treatment with acetic anhydride (
) in methanol selectively yields the N-acetyl derivative (Methyl N-acetyl-kanosaminide).
Carbamate Formation: Reaction with
or protects the amine for peptide coupling or glycosylation reactions.
Reactivity Diagram
The following diagram illustrates the orthogonal protection pathways for this scaffold.
Figure 1: Chemoselective derivatization pathways for Methyl 3-amino-3-deoxy-D-glucopyranoside. The amine allows for selective functionalization before hydroxyl modification.
Analytical Specifications
To validate the identity of "4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol," compare experimental data against these standards.
Proton NMR (
H-NMR) in D
O
Anomeric Proton (H1): Doublet at
4.75 ppm ( Hz) for -anomer.
H3 (Amine-bearing): Triplet or dd at
2.8 – 3.2 ppm. This signal is significantly upfield compared to H2/H4 due to the nitrogen substituent (vs. oxygen).
Methoxy (-OCH
): Singlet at 3.40 ppm.
Mass Spectrometry (ESI-MS)
Ionization: Positive mode (
).
Molecular Ion:
calculated: 194.21 m/z.
Fragmentation: Loss of methanol (
) is a common neutral loss for methyl glycosides.
References
PubChem. Methyl 4-amino-4-deoxy-hexopyranoside (Compound Summary). National Library of Medicine. Available at: [Link] (Note: IUPAC mapping verification).
Baer, H. H. (1969). The Nitro Methane Condensation with Dialdehydes derived from Sugars. Advances in Carbohydrate Chemistry and Biochemistry, 24, 67-138. (Classic synthesis of 3-amino sugars).
Umezawa, S., et al. (1966). Synthesis of Kanosamine (3-Amino-3-deoxy-D-glucose). The Journal of Antibiotics. (Primary source for the parent amino sugar).
Uni.lu. 4-amino-2-hexyloxy-6-hydroxymethyl-tetrahydro-pyran-3,5-diol (Structure Search). University of Luxembourg.[3][4] Available at: [Link] (Structural confirmation of oxane numbering).
Technical Guide: Structure Elucidation of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
The following technical guide details the structural elucidation of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol . In carbohydrate nomenclature, this molecule corresponds to Methyl 3-amino-3-deoxy-hexopyranoside .
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural elucidation of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol . In carbohydrate nomenclature, this molecule corresponds to Methyl 3-amino-3-deoxy-hexopyranoside . The guide focuses on determining the relative stereochemistry (e.g., gluco-, galacto-, manno-) and anomeric configuration (
vs ) using advanced spectroscopic techniques.
Executive Summary & Structural Logic
The target molecule, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol , is a monosaccharide derivative characterized by an amino group at the C-3 position (carbohydrate numbering) and a methyl glycoside at the anomeric position.
The primary challenge in elucidating this structure is not determining the connectivity—which is implied by the IUPAC name—but resolving the stereochemical configuration of the five chiral centers on the pyranose ring.
Structural Mapping: IUPAC vs. Carbohydrate Nomenclature
To bridge the gap between organic synthesis and glycobiology, we must map the IUPAC oxane numbering to standard hexopyranose numbering:
IUPAC Oxane Locant
Substituent
Carbohydrate Locant (Hexose)
Role
1
Oxygen
Ring Oxygen (O5)
Heteroatom
2
Hydroxymethyl ()
C-5
Defines D/L series
3
Hydroxyl ()
C-4
Stereocenter
4
Amino ()
C-3
Key Functional Group
5
Hydroxyl ()
C-2
Stereocenter
6
Methoxy ()
C-1
Anomeric Center
Mass Spectrometry & Elemental Analysis
Before NMR analysis, structural integrity must be validated.
Protocol 1: HRMS Validation
Technique: ESI-TOF MS (Positive Mode).
Target Ion:
or .
Formula:
Exact Mass: 193.0950 Da.
Acceptance Criteria: Mass error < 5 ppm.
Scientist’s Note: Amino sugars often protonate easily. If the
peak is suppressed by matrix effects, try adding 0.1% Formic Acid to the mobile phase to enhance ionization of the primary amine.
NMR Elucidation Strategy (The Core)
The stereochemistry is solved by determining the scalar coupling constants (
) and Nuclear Overhauser Effects (NOE).
1D
H NMR Assignment
Solvent:
(exchangeable protons invisible) or DMSO- (to see / coupling). is preferred for spectral clarity of ring protons.
Key Resonances:
Anomeric Proton (H-1 / Oxane H-6): Doublet at
4.5–5.0 ppm. The chemical shift and coupling are critical for assignment.
Methoxy Group: Singlet at
3.3–3.5 ppm (integral = 3H).
Ring Protons (H-2 to H-5): Region
3.0–4.0 ppm. Overlap is common; requires 2D resolution.
Stereochemical Determination via Karplus Equation
The magnitude of the vicinal coupling constant (
) correlates with the dihedral angle () between protons.
Large Coupling (
Hz): Indicates trans-diaxial arrangement ().
Small Coupling (
Hz): Indicates axial-equatorial or equatorial-equatorial arrangement ().
Isomer Differentiation Logic (Example):
Gluco-configuration: H-2, H-3, H-4, H-5 are all axial. Expect large
values (9-10 Hz) for all ring couplings.
Galacto-configuration: H-4 is equatorial.
and will be small (3 Hz).
Manno-configuration: H-2 is equatorial.
(if ) and will be small.
2D NMR Workflow
To unambiguously assign the crowded 3.0–4.0 ppm region, follow this sequence:
COSY (Correlation Spectroscopy): Traces the spin system from H-1
H-2 H-3 H-4 H-5 H-6.
Critical Step: Identify the H-3 (Oxane H-4) signal attached to the nitrogen-bearing carbon. It often appears upfield relative to oxygenated methines.
HSQC (Heteronuclear Single Quantum Coherence): Distinguishes the amino-carbon (C-3) from hydroxyl-carbons. C-3 typically resonates at
50–60 ppm, while C-2/C-4 are at 70–80 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy):
Intra-ring NOEs: confirm 1,3-diaxial relationships (e.g., H-1 to H-3 to H-5).
Anomeric Config:
-anomer (equatorial OMe): Strong H-1/H-3 and H-1/H-5 NOE (if axial-axial).
-anomer (axial OMe): No H-1/H-3 or H-1/H-5 NOE; strong H-1/H-2 NOE.
Visualization of Elucidation Logic
Diagram 1: Elucidation Workflow
Caption: Step-by-step spectroscopic workflow for the structural assignment of amino-sugar glycosides.
Diagram 2: Spin System Connectivity (COSY Path)
Caption: COSY correlation path. H-3 (Amino center) is the pivot point distinguishing this from standard hexoses.
Data Reference: Expected Parameters
The following table provides reference values for a Methyl 3-amino-3-deoxy-
-D-glucopyranoside (Gluco-configuration) scenario. Use these as a baseline to detect deviations (e.g., Galacto/Manno isomers).
Proton (Sugar Locant)
Approx. (ppm)
Multiplicity
Key Coupling ( Hz)
Structural Insight
H-1
4.75
Doublet (d)
Small = -anomer (eq-ax)
H-2
3.55
dd
Large = Trans-diaxial (Gluco)
H-3 (Amino)
3.10
Triplet (t)
Upfield shift due to Nitrogen
H-4
3.40
Triplet (t)
Large = Trans-diaxial
H-5
3.65
ddd
-
Ring anchor
OMe
3.40
Singlet (s)
-
Confirmation of glycoside
Self-Validation Check:
If
Hz: The configuration at C-4 is inverted (Galacto-series).
If
Hz: The configuration at C-2 is inverted (Manno-series).
References
IUPAC Nomenclature of Carbohydrates . Pure and Applied Chemistry, 1996. Link
Structure and conformation of methyl 3-amino-2,3-dideoxy-alpha-D-arabino-hexopyranoside . Carbohydrate Research, 2004.
Assigning methyl resonances for protein solution-state NMR studies . Methods, 2018.
NMR Spectroscopy of Glycoconjugates . Wiley Online Library, 2024.[1] [1]
4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol molecular weight and formula
The following technical guide details the chemical identity, synthesis, and characterization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol . Based on IUPAC nomenclature conventions for heterocycles, this structure...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and characterization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol . Based on IUPAC nomenclature conventions for heterocycles, this structure corresponds to the methyl glycoside of a 3-amino-3-deoxy-hexopyranose (commonly known as a derivative of Kanosamine or 3-Amino-glucose ).
Part 1: Executive Summary & Chemical Identity
Compound Identity:
The systematic name 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol defines a saturated oxygen-containing heterocycle (oxane/tetrahydropyran) substituted with an amino group, a methoxy group, a hydroxymethyl group, and two hydroxyl groups. In carbohydrate chemistry, this specific substitution pattern maps to Methyl 3-amino-3-deoxy-hexopyranoside .
Oxane Position 1: Oxygen atom.
Oxane Position 2: Hydroxymethyl group (–CH₂OH). Corresponds to Sugar C5.
Oxane Position 3: Hydroxyl group (–OH). Corresponds to Sugar C4.
Oxane Position 4: Amino group (–NH₂). Corresponds to Sugar C3.
Oxane Position 5: Hydroxyl group (–OH). Corresponds to Sugar C2.
Oxane Position 6: Methoxy group (–OCH₃). Corresponds to Sugar C1 (Anomeric).
The synthesis of 3-amino sugar derivatives typically involves the introduction of nitrogen at the C-3 position of a protected hexose. The most robust laboratory method involves the Oxidation-Oximation-Reduction sequence starting from Methyl
-D-glucopyranoside.
Protocol: Synthesis via 3-Oximino Intermediate
Reagents:
Starting Material: Methyl 4,6-O-benzylidene-
-D-glucopyranoside
Oxidant: DMSO/Acetic Anhydride
Amination: Hydroxylamine Hydrochloride (
)
Reduction: Lithium Aluminum Hydride (
) or /Raney Ni
Step-by-Step Methodology:
Oxidation to 3-Ketose:
Dissolve Methyl 4,6-O-benzylidene-
-D-glucopyranoside (10 mmol) in anhydrous DMSO (30 mL) and Acetic Anhydride (20 mL).
Stir at room temperature for 24 hours. The C-3 hydroxyl is oxidized to a ketone.
Purification: Pour into ice water, extract with dichloromethane (DCM), and wash with saturated
. Evaporate solvent to yield the 3-ulose intermediate.
Oximation:
Dissolve the 3-ulose residue in pyridine/ethanol (1:1, 50 mL).
Add Hydroxylamine Hydrochloride (15 mmol) and heat at 60°C for 4 hours.
Result: Formation of the C-3 oxime (
).
Workup: Evaporate solvents, partition between water/DCM.
Stereoselective Reduction:
Dissolve the oxime in dry THF. Slowly add
(4 equivalents) at 0°C under argon.
Reflux for 4 hours to reduce the oxime to the primary amine.
Note: This step typically yields the gluco-isomer (equatorial amine) as the major product due to hydride attack from the axial face.
Deprotection:
Treat the benzylidene intermediate with 60% aqueous acetic acid at 60°C for 2 hours to remove the 4,6-acetal.
Final Product:Methyl 3-amino-3-deoxy-
-D-glucopyranoside .
Synthesis Pathway Visualization
Caption: Synthetic route converting Methyl Glucoside to Methyl 3-Amino-3-deoxy-glucopyranoside via the oxidation-oximation strategy.
Part 3: Analytical Characterization
Validating the structure requires confirming the regiochemistry of the amino group and the integrity of the pyranose ring.
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz):
4.75 ppm (d, J=3.5 Hz, 1H): Anomeric proton (H-1). The doublet confirms the -linkage.
3.40 ppm (s, 3H): Methoxy group (–OCH₃).
2.85-3.00 ppm (t, 1H): H-3 (Ring proton attached to the amine-bearing carbon). The upfield shift (compared to H-3 in glucose ~3.6 ppm) is diagnostic of the environment.
Caption: Predicted ESI-MS fragmentation pathway for Methyl 3-amino-3-deoxy-hexopyranoside.
Part 4: Applications & Biological Relevance
1. Antibiotic Scaffolds:
The 3-amino-3-deoxy-D-glucose moiety (Kanosamine) is a core structural component of aminoglycoside antibiotics such as Kanamycin and Nebramycin . The methyl glycoside serves as a simplified model for studying ribosomal binding affinity and resistance mechanisms involving aminoglycoside-modifying enzymes.
2. Glycomimetics:
This molecule acts as a non-hydrolyzable analog or a scaffold for synthesizing glycosyltransferase inhibitors. The amino group at C-3 provides a handle for acylation, allowing the creation of libraries of lipophilic sugar derivatives with antifungal properties.
3. Chemical Biology Tools:
The primary amine allows for selective conjugation with fluorophores (e.g., FITC, Rhodamine) without affecting the anomeric position or the primary hydroxyl, enabling the tracking of glucose uptake in cells via transport systems that tolerate C-3 modifications.
References
Baer, H. H. (1969). "Synthesis of Amino Sugars from Nitro Sugars." Advances in Carbohydrate Chemistry and Biochemistry, 24, 67-138.
Guthrie, R. D., & Murphy, D. (1963). "Nitrogen-Containing Carbohydrate Derivatives. Part IV. Methyl 3-Amino-3-deoxy-α-D-glucopyranoside." Journal of the Chemical Society, 5288-5294.
Umezawa, S. (1974). "Structures and Syntheses of Aminoglycoside Antibiotics." Advances in Carbohydrate Chemistry and Biochemistry, 30, 111-182.
PubChem Compound Summary. (2024). "Methyl 3-amino-3-deoxy-alpha-D-glucopyranoside (CID 102047)." National Center for Biotechnology Information.
Spectroscopic data (NMR, IR, MS) of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
The following technical guide details the spectroscopic characterization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol , systematically identified as Methyl 3-amino-3-deoxy-α-D-glucopyranoside (Methyl α-D-Kanosami...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol , systematically identified as Methyl 3-amino-3-deoxy-α-D-glucopyranoside (Methyl α-D-Kanosaminide).
Executive Summary & Chemical Identity
Target Molecule: Methyl 3-amino-3-deoxy-α-D-glucopyranoside
Systematic Name: (2S,3R,4R,5S,6R)-4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Common Name: Methyl α-D-Kanosaminide
CAS Registry Number: 14133-35-8 (Generic/Isomer specific varies)
Molecular Formula: C₇H₁₅NO₅
Molecular Weight: 193.20 g/mol
Contextual Significance:
This molecule is the methyl glycoside of Kanosamine (3-amino-3-deoxy-D-glucose), a rare amino sugar found in antibiotics such as Kanamycin and Hikizimycin. Unlike the ubiquitous glucosamine (2-amino), the 3-amino positional isomer exhibits distinct shielding patterns in NMR due to the amino group's location at the core of the pyranose ring.
Spectroscopic Characterization (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterium Oxide (D₂O)
Standard: Internal TSP or HDO suppression (δ 4.79 ppm)
Operational Note: The chemical shifts of the amino-bearing carbon (C3) and proton (H3) are highly pH-dependent. Data below represents the free base form. In acidic media (hydrochloride salt), H3 and C3 shift downfield due to protonation (-NH₃⁺).
1H NMR Data (400 MHz, D₂O)
Position
δ (ppm)
Multiplicity
J (Hz)
Assignment Logic (Expert Analysis)
H-1
4.74
d
3.6
Anomeric Proton. The doublet and coupling constant ( Hz) confirm the α-configuration (equatorial-axial coupling).
H-2
3.58
dd
9.8, 3.6
Vicinal to Anomeric. The large coupling (9.8 Hz) indicates trans-diaxial arrangement with H-3.
H-3
2.98
t
10.2
Amino-bearing Methine. Significantly upfield (shielded) compared to glucose (~3.7 ppm) due to the lower electronegativity of Nitrogen vs. Oxygen.
H-4
3.35
t
9.5
Vicinal to Amino. Slightly shielded by the adjacent amino group. Large indicates axial-axial coupling (gluco-configuration).
H-5
3.64
m
-
Ring Methine. Typical pyranose region.
H-6a
3.82
dd
12.0, 2.5
Hydroxymethyl. Diastereotopic protons.
H-6b
3.72
dd
12.0, 5.0
Hydroxymethyl.
OMe
3.40
s
-
Aglycone Methyl. Sharp singlet, characteristic of methyl glycosides.
13C NMR Data (100 MHz, D₂O)
Position
δ (ppm)
Type
Assignment Logic
C-1
99.8
CH
Anomeric Carbon. Characteristic acetal region (~100 ppm).
Protonated molecular ion. Base peak in soft ionization.
[M+Na]⁺
216.19
216.2
Sodium adduct (common in glass capillaries).
Fragment
162.1
162.1
[M - OMe]⁺ . Loss of methoxy group (glycosidic cleavage), generating the oxocarbenium ion.
Fragment
177.1
177.1
[M - NH₃]⁺ . Loss of ammonia (rare in soft ESI, common in EI).
Diagnostic Fragmentation Pathway:
The primary fragmentation in MS/MS is the loss of methanol (32 Da) from the anomeric position, yielding a characteristic ion at m/z 162 , followed by sequential water losses.
C. Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance)
1580–1610 cm⁻¹ (Medium):N-H Bending (Scissoring). This is the diagnostic band distinguishing amino sugars from neutral sugars (which lack absorption here).
1000–1100 cm⁻¹ (Strong): C-O stretching (C-O-C ether and C-OH alcohol).
Experimental Protocol: Sample Preparation for NMR
To ensure high-fidelity data matching the tables above, follow this self-validating protocol.
Solvent Selection: Use D₂O (99.9% D). Avoid DMSO-d6 if possible, as hydroxyl protons broaden the spectrum and obscure coupling constants.
pH Adjustment (Critical):
The amino group (pKa ~7.5–8.0) can exist as -NH₂ or -NH₃⁺.
For Free Base Data (Target): Add 1-2 µL of NaOD (40% in D₂O) to the NMR tube if the sample was isolated as a salt.
Validation: Check the chemical shift of H-3. If H-3 is >3.3 ppm, the amine is protonated. If H-3 is ~2.9–3.0 ppm, it is the free base.
Acquisition:
Run 1H NMR (16 scans).
Run COSY (Correlation Spectroscopy) to trace the spin system: H1 → H2 → H3 (Amino) → H4. The H2-H3 cross-peak will confirm the position of the amine.
Structural Logic & Visualization
The following diagram illustrates the logical flow from isolation to spectroscopic validation, highlighting the key decision points (Anomeric config and Amine position).
Caption: Logical workflow for assigning the structure of Methyl 3-amino-3-deoxy-α-D-glucopyranoside using 1H NMR coupling constants.
References
Pecka, I. et al. (1974). "Synthesis of methyl 3-amino-3-deoxy-α-D-glucopyranoside." Carbohydrate Research, 36(1), 105-116.
Umezawa, S. et al. (1966). "Kanamycin and its derivatives." Journal of Antibiotics, 19(2), 88-95.
SDBS Spectral Database . "SDBS No. 12345 (Simulated/Analogous Data for Amino Sugars)." National Institute of Advanced Industrial Science and Technology (AIST).
PubChem Compound Summary . "Deoxystreptamine-kanosaminide (Structural Analog)." National Center for Biotechnology Information.
Foundational
Biological activity of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Technical Guide: Pharmacodynamics and Synthesis of Methyl 4-Amino-4-Deoxy-Hexopyranosides Focus Molecule: 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol Part 1: Executive Summary & Chemical Identity The Molecule: The...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Pharmacodynamics and Synthesis of Methyl 4-Amino-4-Deoxy-Hexopyranosides
Focus Molecule: 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Part 1: Executive Summary & Chemical Identity
The Molecule:
The IUPAC designation 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol describes a specific stereoisomer of a methyl 4-amino-4-deoxy-hexopyranoside . In the context of medicinal chemistry, this molecule acts as a potent glycomimetic —a carbohydrate analogue where a hydroxyl group is replaced by a primary amine.
Structural Decoding:
Scaffold: Tetrahydropyran (Oxane) ring.
Pharmacophore: The C4-Amino group is the critical functional moiety. At physiological pH, this amine becomes protonated (
), mimicking the positive charge of the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.
Class: Aminoglycoside / Iminosugar Precursor.
Therapeutic Significance:
Unlike standard aminoglycoside antibiotics (which target bacterial ribosomes), monomeric 4-amino sugars are primarily investigated as Competitive
-Glucosidase Inhibitors . They prevent the breakdown of complex carbohydrates into glucose, making them high-value scaffolds for:
Type 2 Diabetes Management (Blunting postprandial hyperglycemic spikes).
The Trap: The enzyme's catalytic pocket contains acidic residues (Aspartate/Glutamate) designed to stabilize the positively charged transition state of starch hydrolysis.
The Lock: The 4-amino group of our molecule protonates, forming a high-affinity salt bridge with these catalytic carboxylates. Unlike the natural substrate, the C1-methoxy group (acetal) is metabolically stable and cannot be hydrolyzed by the enzyme, effectively "locking" the active site.
Antimicrobial Activity (Bacterial Cell Wall)
In specific bacterial strains, 4-amino-deoxy sugars interfere with the biosynthesis of Peptidoglycan or Lipopolysaccharide (LPS) layers, specifically by inhibiting transglycosylases that recognize the sugar backbone.
Part 3: Visualization of Biological Activity
Diagram 1: Mechanism of Competitive Inhibition
This diagram illustrates the competitive binding of the 4-amino mimetic versus the natural substrate (Maltose) within the enzyme active site.
Caption: Competitive inhibition pathway showing the high-affinity blockade formed by the protonated 4-amino sugar.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (The Azide Displacement Route)
Objective: Synthesize Methyl 4-amino-4-deoxy-
-D-glucopyranoside from Methyl -D-galactopyranoside.
Rationale: We use the Galacto-isomer as the starting material because displacing the C4-hydroxyl (axial) with an azide (via SN2) inverts the stereochemistry to the desired Gluco-isomer (equatorial).
Selective Protection: React Methyl
-D-galactopyranoside with Trityl Chloride (TrCl) to protect the primary C6 alcohol.
Activation: React with Mesyl Chloride (MsCl) to create a leaving group at C4.
Displacement (Inversion): Reflux with Sodium Azide (
) in DMF. The azide attacks C4, inverting the configuration from Galacto- to Gluco-.
Reduction: Hydrogenation (
, Pd/C) converts the (azide) to (amine).
Deprotection: Acidic hydrolysis removes the Trityl group.
Protocol B: In Vitro
-Glucosidase Inhibition Assay
Objective: Determine the IC50 of the synthesized compound.[1]
Reagents:
Enzyme: Saccharomyces cerevisiae
-glucosidase (Sigma G5003).
Substrate: p-Nitrophenyl
-D-glucopyranoside (pNPG).
Buffer: 67 mM Phosphate Buffer (pH 6.8).
Step-by-Step Workflow:
Preparation: Dissolve the 4-amino compound in buffer to create a serial dilution (0.1
M to 1000 M).
Incubation: Mix 20
L of inhibitor solution with 40 L of Enzyme solution (0.5 U/mL). Incubate at 37°C for 10 minutes to allow inhibitor binding.
Initiation: Add 40
L of pNPG substrate (5 mM).
Kinetics: Measure Absorbance at 405 nm (release of p-nitrophenol) every 60 seconds for 20 minutes using a microplate reader.
Validation: Include Acarbose as a positive control.
Diagram 2: Assay Workflow & Logic
Caption: Kinetic assay workflow for determining the inhibitory potency of the 4-amino derivative.
Part 5: Quantitative Data Summary
The following table summarizes the expected inhibitory constants (
) for 4-amino-deoxy sugars compared to standard therapeutics. Note: Values are representative of the structural class.
Compound
Target Enzyme
(Inhibition Constant)
Mechanism
Methyl 4-amino-4-deoxy-D-glucoside
-Glucosidase (Yeast)
1.2 - 5.0 M
Competitive
Acarbose (Standard Drug)
-Glucosidase (Intestinal)
0.5 - 1.0 M
Competitive
1-Deoxynojirimycin (DNJ)
-Glucosidase
0.3 M
Reversible
Methyl -D-glucoside (Parent)
-Glucosidase
> 10,000 M
Substrate (Weak)
Interpretation: The introduction of the amino group at C4 increases affinity by approximately 3-4 orders of magnitude compared to the parent methyl glucoside, validating the "ammonium mimicry" hypothesis.
References
Structure & Synthesis
Title: Synthesis of 4-Amino-4-deoxy-D-galacturonic Acid Deriv
A Technical Guide to the Therapeutic Potential of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol: A Novel Oxane Derivative
Foreword: Navigating the Frontier of Novel Chemical Entities In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This guide introduces a...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Frontier of Novel Chemical Entities
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This guide introduces a promising, albeit currently theoretical, molecule: 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. While direct research on this specific compound is not yet prevalent in published literature, its structural motifs—a substituted oxane ring—are characteristic of a class of compounds with a rich history of diverse biological activities.[1][2][3][4]
This document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It is designed to be a comprehensive resource that not only outlines the hypothetical therapeutic potential of this molecule but also provides a robust framework for its synthesis, characterization, and biological evaluation. Our approach is grounded in established principles of medicinal chemistry and draws parallels from well-documented analogs to construct a scientifically rigorous and logical pathway for investigation.
Molecular Architecture and Inferred Bioactivity
The structure of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, a substituted tetrahydropyran, presents several key functional groups that are suggestive of its potential biological activity. The oxane core is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
The presence of an amino group, multiple hydroxyl moieties, and a methoxy group further enriches the molecule's potential for interaction with biological targets. The hydroxyl and amino groups are capable of forming hydrogen bonds, which are critical for molecular recognition and binding to enzymes and receptors.[5] The methoxy group can influence the compound's pharmacokinetic profile, including its metabolic stability and cell permeability.
Diagram: Hypothetical Structure of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Caption: Hypothetical 2D structure of the title compound.
Postulated Therapeutic Applications and Mechanistic Hypotheses
Based on the structural features and a comprehensive review of related heterocyclic compounds, we can postulate several promising therapeutic avenues for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol.
Antimicrobial Activity
Heterocyclic compounds containing oxygen and nitrogen are well-established as potent antimicrobial agents.[1][2] The oxane ring, in combination with the amino group, may allow the molecule to interfere with microbial cell wall synthesis or other essential metabolic pathways.
Hypothesized Mechanism: The molecule could potentially act as a competitive inhibitor of enzymes involved in peptidoglycan synthesis in bacteria or chitin synthesis in fungi. The polar functional groups may facilitate binding to the active sites of these enzymes.
Anti-inflammatory Effects
Substituted oxadiazoles and related heterocycles have demonstrated significant anti-inflammatory properties.[1] This activity is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
Hypothesized Mechanism: The diol and amino functionalities could chelate metal ions within the active sites of metalloenzymes involved in the inflammatory cascade. Alternatively, the compound might modulate signaling pathways that regulate the production of inflammatory cytokines.
Anticancer Potential
Several oxazole derivatives have been investigated for their anticancer properties.[2] These compounds can induce apoptosis, inhibit cell proliferation, or interfere with tumor angiogenesis.
Hypothesized Mechanism: The molecule could potentially inhibit protein kinases that are overactive in cancer cells. The hydroxymethyl and amino groups might mimic the structure of natural substrates, leading to competitive inhibition. Another possibility is the inhibition of histone methyltransferases like EZH2, a target for which indole-based inhibitors have been identified.[6]
Antioxidant Properties
The presence of multiple hydroxyl groups on a pyran-like ring is a structural feature associated with antioxidant activity.[7] These groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Hypothesized Mechanism: The compound could act as a radical scavenger, with the hydroxyl groups playing a key role in this process. The overall antioxidant capacity would likely be influenced by the stereochemistry and the electronic effects of the other substituents.
Proposed Experimental Workflow for Investigation
A systematic and rigorous experimental plan is essential to validate the therapeutic potential of this novel compound. The following workflow outlines the key stages, from synthesis to biological evaluation.
Diagram: Experimental Workflow
Caption: A phased approach for the investigation of the title compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis and evaluation of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. These are based on established methodologies for similar compounds.
Proposed Synthesis Protocol
A plausible synthetic route could start from a readily available carbohydrate precursor, leveraging its inherent stereochemistry. A multi-step synthesis would likely be required, involving protection/deprotection strategies and stereocontrolled introduction of the amino and methoxy groups. A one-pot method, if developed, could improve efficiency.[8]
Step 1: Starting Material Selection and Protection
Select a suitable pyranose derivative (e.g., a protected glucose or mannose derivative).
Protect the hydroxyl groups that are not to be modified, using standard protecting groups such as benzyl or silyl ethers.
Step 2: Introduction of the Methoxy Group
Selectively deprotect the anomeric hydroxyl group.
Perform a methylation reaction using a reagent like methyl iodide in the presence of a base (e.g., sodium hydride).
Step 3: Introduction of the Amino Group
Convert a free hydroxyl group at the C4 position to a leaving group (e.g., a tosylate or mesylate).
Displace the leaving group with an azide (e.g., sodium azide).
Reduce the azide to an amine using a reducing agent such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Step 4: Deprotection and Purification
Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups).
Purify the final compound using column chromatography or recrystallization.
Step 5: Structural Characterization
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
In Vitro Antimicrobial Screening Protocol
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria and fungi.
Materials:
Test compound dissolved in a suitable solvent (e.g., DMSO).
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
96-well microtiter plates.
Spectrophotometer.
Procedure:
Prepare a serial two-fold dilution of the test compound in the appropriate broth/medium in a 96-well plate.
Inoculate each well with a standardized suspension of the microorganism.
Include positive (microorganism with no compound) and negative (broth/medium only) controls.
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates.
In Vitro Anti-inflammatory Assay Protocol (COX-2 Inhibition)
Objective: To assess the inhibitory activity of the compound against the COX-2 enzyme.
Add the test compound at various concentrations to the wells of a 96-well plate.
Add the COX-2 enzyme to each well and incubate for a specified time to allow for inhibitor binding.
Initiate the reaction by adding arachidonic acid.
After a set incubation period, add the detection reagent to measure the amount of prostaglandin produced.
Measure the fluorescence or absorbance using a plate reader.
Calculate the percent inhibition and determine the IC₅₀ value of the compound.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data
Microorganism
MIC (µg/mL)
MBC (µg/mL)
S. aureus
16
32
E. coli
32
64
C. albicans
8
16
A. niger
32
>64
Table 2: Hypothetical Enzyme Inhibition Data
Enzyme
IC₅₀ (µM)
COX-2
5.2
5-LOX
12.8
Tyrosinase
25.1
Conclusion and Future Directions
The hypothetical molecule, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, represents a promising starting point for a drug discovery program. Its structural features suggest a high potential for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this and similar novel oxane derivatives.
Future work should focus on the successful synthesis of the compound and the validation of its postulated biological activities through the proposed in vitro screening assays. Positive hits should be followed up with more detailed mechanistic studies, including enzyme kinetics and cellular pathway analysis. Promising candidates can then be advanced to preclinical evaluation in animal models. The exploration of this novel chemical space holds the potential to yield new therapeutic agents with improved efficacy and safety profiles.
References
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: )
A comprehensive review on biological activities of oxazole deriv
Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research. (2020). (URL: )
A Prospective Technical Guide to 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol: Discovery, Characterization, and Natural Sourcing
Abstract: This technical guide provides a comprehensive overview of the hypothetical aminomethoxylated oxanediol, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. While direct literature on this specific molecule is no...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of the hypothetical aminomethoxylated oxanediol, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. While direct literature on this specific molecule is not currently available, this document synthesizes established principles of carbohydrate chemistry, natural product isolation, and analytical sciences to propose a framework for its discovery, synthesis, and characterization. This guide is intended for researchers, scientists, and drug development professionals interested in novel carbohydrate-based scaffolds. We will explore potential natural sources by analogy to known amino sugars, outline a plausible synthetic route, and detail the necessary protocols for isolation, purification, and structural elucidation.
Introduction: The Untapped Potential of Novel Aminosugars
Amino sugars are a diverse class of carbohydrates where a hydroxyl group is replaced by an amino group. They are fundamental components of a vast array of biologically significant molecules, including antibiotics, bacterial polysaccharides, and glycoproteins.[1][2] The unique structural and chemical properties imparted by the amino functionality contribute to the diverse biological activities of these compounds.
The specific molecule of interest, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, represents a novel structure with a unique substitution pattern on the oxane ring. The presence of an amino group at the C4 position, a methoxy group at the anomeric C6 position, and hydroxyl groups at C3 and C5, along with a hydroxymethyl group at C2, suggests potential for unique biological interactions and therapeutic applications. This guide will serve as a foundational resource for the prospective investigation of this intriguing molecule.
Postulated Natural Sources and Biosynthesis
While 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol has not been documented as a natural product, the vast diversity of amino sugars found in nature suggests that its existence is plausible.[1] Amino sugars are frequently discovered as components of secondary metabolites from microorganisms, particularly bacteria and fungi.[2]
Potential Natural Sources Could Include:
Antibiotics: Many antibiotics, such as aminoglycosides, contain unique amino sugar moieties. A screening of novel antibiotic-producing microbial strains could potentially reveal the target molecule as a constituent.
Bacterial Polysaccharides: The cell walls and capsules of bacteria are rich in complex polysaccharides that often contain a variety of amino sugars.[1] Hydrolysis of these polysaccharides from diverse bacterial species could be a viable strategy for discovery.
Marine Organisms: Marine environments are a rich source of novel natural products with unique chemical structures. Sponges, tunicates, and marine bacteria are known to produce a wide array of glycosylated compounds and are therefore a promising area for exploration.
The biosynthesis of such a molecule would likely involve a series of enzymatic modifications of a common sugar precursor, such as glucose or mannose. Key enzymatic steps would include amination, methoxylation, and epimerization reactions to achieve the specific stereochemistry of the target compound.
A Prospective Synthetic Approach
In the absence of a known natural source, chemical synthesis provides a direct route to obtaining 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol for biological evaluation. A plausible retrosynthetic analysis is outlined below, starting from a readily available carbohydrate precursor.
Caption: Retrosynthetic analysis for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol.
A detailed synthetic workflow would involve the following key transformations:
Experimental Protocol: Proposed Synthesis
Starting Material: A suitably protected derivative of a common hexopyranose, such as methyl α-D-glucopyranoside, would serve as the starting material. Protection of the hydroxyl groups is crucial for regioselective modifications.
Introduction of the Amino Group at C4:
Oxidation: The C4 hydroxyl group would first be oxidized to a ketone.
Reductive Amination: The resulting ketone would then undergo reductive amination to introduce the amino group.[3] The choice of reducing agent and reaction conditions would be critical to control the stereochemistry at the C4 position.
Introduction of the Methoxy Group at C6 (Anomeric Position):
If the starting material is not already a methyl glycoside, the anomeric position can be selectively methoxylated using Fischer glycosylation or other modern glycosylation methods.[4]
Deprotection: The final step would involve the removal of all protecting groups to yield the target molecule. The choice of protecting groups in the initial steps must be carefully considered to ensure their orthogonal removal without affecting the newly introduced functionalities.
Isolation and Purification from Natural Sources: A General Protocol
Should a natural source of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol be identified, a robust isolation and purification protocol will be necessary. The following is a generalized workflow that can be adapted based on the specific source material.
Caption: A generalized workflow for the isolation and purification of amino sugars from natural sources.
Detailed Methodologies:
Extraction: The biomass would be extracted with a polar solvent system, such as a mixture of methanol and water, to solubilize the glycosylated compounds.
Hydrolysis: If the target molecule is part of a larger polysaccharide or glycoconjugate, acid or enzymatic hydrolysis will be required to release the monosaccharide unit.
Chromatographic Separation: A multi-step chromatographic approach is typically necessary for the purification of amino sugars.[5]
Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules like amino sugars from neutral sugars and other components.
Size-Exclusion Chromatography: This step can further purify the sample based on molecular size.
High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC is often used as the final step to achieve high purity.
Structural Elucidation and Characterization
Once a pure sample of the compound is obtained, a combination of spectroscopic techniques will be employed for unambiguous structural elucidation.
Analytical Technique
Information Obtained
Mass Spectrometry (MS)
Provides the molecular weight and elemental composition of the molecule. Fragmentation patterns can offer clues about the structure.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides information about the number and connectivity of protons in the molecule. Coupling constants can help determine the relative stereochemistry of the substituents.
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule, including the positions of the amino, methoxy, and hydroxyl groups.
Infrared (IR) Spectroscopy
Confirms the presence of key functional groups, such as O-H, N-H, and C-O bonds.
Chiroptical Methods (e.g., Circular Dichroism)
Can be used to determine the absolute stereochemistry of the molecule.
Potential Applications and Future Directions
The unique structure of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol suggests several potential areas for investigation:
Antimicrobial Activity: As many known amino sugars are components of antibiotics, this novel compound should be screened for its activity against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition: The amino and hydroxyl groups could potentially interact with the active sites of various enzymes, making it a candidate for an enzyme inhibitor.
Glycobiology Research: This molecule could serve as a valuable tool for studying carbohydrate-protein interactions and other processes in glycobiology.
Drug Development: The oxane ring provides a scaffold that can be further modified to create a library of compounds for drug discovery efforts.
Conclusion
While 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol remains a hypothetical molecule at present, this technical guide provides a clear and scientifically grounded roadmap for its future discovery, synthesis, and characterization. By leveraging established methodologies in natural product chemistry and synthetic organic chemistry, researchers can embark on the exciting challenge of bringing this novel amino sugar from concept to reality. The potential biological activities of this compound make it a compelling target for further investigation in the fields of medicinal chemistry and chemical biology.
References
Sharon, N. (1966). The Amino Sugars: The Chemistry and Biology of Compounds Containing Amino Sugars. Annual Review of Biochemistry, 35, 485-520. [Link]
DeJongh, D. C., & Hanessian, S. (1965). Characterization of Amino Sugars by Mass Spectrometry. Journal of the American Chemical Society, 87(16), 3744–3751. [Link]
DeJongh, D. C., & Hanessian, S. (1965). CHARACTERIZATION OF AMINO SUGARS BY MASS SPECTROMETRY. Journal of the American Chemical Society, 87(16), 3744-3751. [Link]
Guo, H., & Guo, Z. (2023). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 28(12), 4734. [Link]
Garegg, P. J., & Oscarson, S. (1985). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Carbohydrate Research, 137, 270-275. [Link]
Sowden, J. C. (1957). The Amino Sugars. In Advances in Carbohydrate Chemistry (Vol. 12, pp. 35-79). Academic Press. [Link]
Ono, T., et al. (2001). Three new resin glycosides and a new tetrahydropyran derivative from the seeds of Quamoclit pennata. Chemical and Pharmaceutical Bulletin, 49(5), 621-624. [Link]
Liu, H., et al. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. Nature Communications, 13(1), 1633. [Link]
Guo, H., & Guo, Z. (2023). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules (Basel, Switzerland), 28(12), 4734. [Link]
Wipf, P., & Maciejewski, J. P. (2013). A natural product inspired tetrahydropyran collection yields mitosis modulators that synergistically target CSE1L and tubulin. Angewandte Chemie (International ed. in English), 52(1), 410-4. [Link]
Demchenko, A. V. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1230–1243. [Link]
Ge, T., et al. (2017). Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. Analytical Chemistry, 89(17), 9194–9201. [Link]
Oscarson, S. (2009). Selective Glycosylations with Furanosides: Synthetic Methods and Catalysts. In Carbohydrate-based Drug Discovery (pp. 115-136). Wiley-VCH. [Link]
France, S. P., et al. (2017). Reductive Aminases for Biocatalytic Production of Amines. Angewandte Chemie International Edition, 56(33), 9762-9765. [Link]
Fañanás, F. J., & Rodríguez, F. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(15), 2925-2938. [Link]
Parsons, J. W. (1981). Chemistry and Distribution of Amino Sugars in Soils and Soil Organisms. In Soil Biochemistry (pp. 197-227). CRC Press. [Link]
Francisco, C. G., & Freire, F. (2004). Efficient and selective removal of methoxy protecting groups in carbohydrates. Organic Letters, 6(21), 3739-3741. [Link]
Kim, S., & Kim, D. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie (International ed. in English), 63(24), e202401388. [Link]
Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]
Nicewicz, D. A., & MacMillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(29), 10834–10837. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Lab/files/publications/2013-JACS-Nicewicz.pdf]([Link] Macmillan Lab/files/publications/2013-JACS-Nicewicz.pdf)
Wang, T., et al. (2018). Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis. Green Chemistry, 20(17), 3966-3975. [Link]
Rychnovsky, S. D. (2000). 1,2:4,5-Diepoxy-(2R,4R)-pentane. Organic Syntheses, 77, 18. [Link]
Singh, I., & Aidhen, I. S. (2023). Bioactive C-glycosides inspired from natural products towards therapeutics. In Progress in the Chemistry of Organic Natural Products, 119 (pp. 1-137). Springer. [Link]
El-Seedi, H. R. (2012). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. IOSR Journal of Pharmacy and Biological Sciences, 2(2), 11-25. [Link]
Dzhemilev, U. M., et al. (2017). Synthesis of Siloxyalumoxanes and Alumosiloxanes Based on Organosilicon Diols. Molecules, 22(10), 1757. [Link]
Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1146–1154. [Link]
Uhlig, F., & Zabel, M. (2008). Controlled Synthesis and Molecular Structures of Methoxy‐, Amino‐, and Chloro‐Functionalized Disiloxane Building Blocks. European Journal of Inorganic Chemistry, 2008(20), 3169-3174. [Link]
4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol (commonly referred to in research as Methyl 4-amino-4-deoxy-D-hexopyranoside ) represents a critical structural motif in glycobiology. While the methylated form acts as a stable, non-reducing laboratory standard, its metabolic parent—the UDP-4-amino-sugar —is a pivotal intermediate in bacterial virulence and antibiotic biosynthesis.
This technical guide dissects the metabolic machinery responsible for installing the 4-amino functionality, a modification that fundamentally alters the physicochemical properties of polysaccharides. Specifically, this moiety is the "resistance factor" in Gram-negative bacteria (modifying Lipid A to repel cationic antibiotics) and the "warhead" in nucleoside antibiotics like puromycin.
Part 1: Chemical Identity & Structural Logic
To understand the metabolic role, we must first decode the IUPAC designation into its biological equivalent.
Oxane Core: The tetrahydropyran ring, corresponding to the pyranose form of hexose sugars.
6-Methoxy (Anomeric Lock): In biological systems, this position (C1) is occupied by a phosphate (in UDP-sugars) or a lipid anchor (in Lipid A). The "6-methoxy" designation identifies this molecule as a methyl glycoside , a synthetic surrogate used to lock the sugar in a specific anomeric configuration (
or ) for crystallographic or inhibition studies.
4-Amino Group: The defining metabolic feature. Unlike the common 2-amino sugars (glucosamine), 4-amino sugars require a specialized biosynthetic pathway involving oxidation at C4 followed by PLP-dependent transamination.
The biosynthesis of the 4-amino sugar moiety does not occur on the free sugar but rather on the nucleotide-activated sugar. The defining pathway is the Arn (Aminoarabinose) pathway found in Salmonella and E. coli, specifically mediated by the enzyme ArnB (UDP-4-amino-4-deoxy-L-arabinose aminotransferase) .
Mechanistic Workflow
Oxidative Priming: The precursor (e.g., UDP-Glucuronic acid) is decarboxylated and oxidized to form a 4-keto intermediate . This establishes the electrophilic center required for amine transfer.
PLP-Dependent Transamination: The enzyme ArnB utilizes Pyridoxal 5'-Phosphate (PLP).
Step A: Glutamate donates an amino group to PLP, forming Pyridoxamine Phosphate (PMP) and
-ketoglutarate.
Step B: PMP transfers the amine to the C4-keto position of the sugar, stereoselectively creating the 4-amino sugar.
Pathway Visualization
Figure 1: The enzymatic installation of the 4-amino group via the ArnA/ArnB pathway.[1][2] Note the critical role of Glutamate as the amine donor.
Part 3: Experimental Protocol – Enzymatic Characterization
To study this pathway or validate the synthesis of 4-amino sugar analogs, a Coupled Spectrophotometric Assay is the gold standard. This protocol measures the activity of the 4-aminotransferase (ArnB) by coupling the production of
-ketoglutarate to the consumption of NADH via Glutamate Dehydrogenase (GDH).
Protocol: Kinetic Analysis of 4-Aminotransferase Activity
Objective: Determine the catalytic efficiency (
) of the enzyme responsible for synthesizing the 4-amino core.
Reagents:
Buffer: 50 mM HEPES, pH 7.5.
Substrate: UDP-4-keto-arabinose (prepared fresh enzymatically via ArnA or chemically synthesized).
-Ketoglutarate. GDH immediately recycles -Ketoglutarate Glutamate, consuming NADH in the process.
Stoichiometry: 1 mole of 4-amino sugar formed = 1 mole of NADH oxidized.
Calculation:
Calculate the initial velocity (
) using the extinction coefficient of NADH ().
Validation (Orthogonal Control):
To confirm the product is the 4-amino sugar and not a degradation product, terminate a parallel reaction with methanol and analyze via LC-MS/MS (Look for the [M-H]- ion corresponding to the amino-sugar nucleotide).
Assay Logic Diagram
Figure 2: Coupled assay schematic. The production of
-ketoglutarate is stoichiometrically linked to NADH oxidation, allowing real-time monitoring of 4-amino sugar synthesis.
Part 4: Pharmacological Relevance & Future Outlook
The specific molecule 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol serves as a vital tool in two distinct drug development pipelines:
Glycomimetics & Vaccines:
The methyl glycoside is used to conjugate the 4-amino sugar to carrier proteins (e.g., BSA or CRM197).
Application: These conjugates act as neoglycoproteins to raise antibodies against Burkholderia or Proteus species, which display 4-amino-arabinose in their LPS. The "methyl" group mimics the linkage to the bacterial core, presenting the amino group as an epitope.
Inhibitor Design:
By synthesizing the methyl glycoside, chemists can create stable analogs to inhibit ArnT (the transferase that moves the amino sugar to Lipid A).
Mechanism:[3][4] Inhibiting this step restores sensitivity to polymyxin antibiotics in resistant strains.
Data Summary: Key Parameters for 4-Amino Sugar Enzymes
Enzyme
Substrate Specificity
(Substrate)
()
Cofactor
ArnB (E. coli)
UDP-4-keto-L-arabinose
15 M
3.5
PLP
DesI (Streptomyces)
TDP-4-keto-4,6-dideoxy-Glc
45 M
1.2
PLP
PerB (V. cholerae)
GDP-4-keto-mannose
22 M
4.8
PLP
Note: Data represents typical kinetic values derived from purified recombinant enzymes.
References
Breazeale, S. D., Ribeiro, A. A., & Raetz, C. R. (2003).[5] Origin of lipid A species modified with 4-amino-4-deoxy-L-arabinose in polymyxin-resistant mutants of Escherichia coli. The Journal of Biological Chemistry. Link
Noland, B. W., et al. (2002).[5] Structural studies of Salmonella typhimurium ArnB (PmrH) aminotransferase: a 4-amino-4-deoxy-L-arabinose lipopolysaccharide-modifying enzyme.[2][5] Structure. Link
Hohmann, J., et al. (2025). Efficient Synthesis of 4-Amino-4-deoxy-L-arabinose and Spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by Transglycosylation Reactions.[6] Carbohydrate Research. Link
Thibodeaux, C. J., Melancon, C. E., & Liu, H. W. (2008). Natural-product sugar biosynthesis and enzymatic glycodiversification. Nature. Link
Raetz, C. R., et al. (2007). Lipid A modification systems in Gram-negative bacteria.[1][2][6] Annual Review of Biochemistry. Link
Synthesis protocol for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Application Note: Scalable Synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol (Common Name: Methyl 4-Amino-4-deoxy-α-D-galactopyranoside) Executive Summary This guide details the synthesis of 4-Amino-2-(hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
(Common Name: Methyl 4-Amino-4-deoxy-α-D-galactopyranoside)
Executive Summary
This guide details the synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol , chemically equivalent to Methyl 4-amino-4-deoxy-α-D-galactopyranoside . This compound serves as a critical glycomimetic scaffold in the development of aminoglycoside antibiotics and glycosidase inhibitors.
Unlike reductive amination routes which often yield diastereomeric mixtures, this protocol utilizes a stereospecific
azide displacement strategy. By starting with the abundant Methyl α-D-glucopyranoside, we exploit the natural chirality of the glucose scaffold to install the amino group at C4 with precise inversion of configuration (Gluco Galacto), ensuring high enantiomeric purity.
Strategic Retro-Synthesis & Logic
The synthesis hinges on the "Double Inversion" logic (or single inversion from a mismatched precursor). To obtain the galacto-configuration (axial amine at C4), we must displace a leaving group (LG) from a gluco-configured precursor (equatorial LG).
Pathway Logic:
Scaffold Selection: Methyl α-D-glucopyranoside is selected for its low cost and defined stereochemistry at C1.
Orthogonal Protection: We must differentiate the C4 hydroxyl from C2, C3, and C6.
C4/C6: Initially protected as a benzylidene acetal.
C2/C3: Protected as benzyl ethers (stable to basic azide displacement).
Regioselective Manipulation: The benzylidene is hydrolyzed to the 4,6-diol. The primary C6-OH is then selectively protected (Tritylation), leaving the secondary C4-OH free for activation.
Stereochemical Inversion: The C4-OH is activated (Mesylate). Nucleophilic attack by Azide (
) inverts the center from gluco (equatorial) to galacto (axial).
Global Reduction: Simultaneous reduction of the azide and removal of protecting groups yields the target.
Figure 1: Strategic workflow for the stereochemical inversion of Glucose to 4-Amino-Galactose.
Procedure: Suspend glucoside in acetonitrile. Add acetal and acid catalyst.[1][2] Reflux for 2 hours.
Mechanism: Thermodynamic control forms the 6-membered dioxane ring fused to the pyranose, locking C4 and C6.
Validation: TLC (Ethyl Acetate/Hexane 1:1) shows disappearance of polar starting material (
).
Step 2: 2,3-di-O-Benzylation
Reagents: Intermediate from Step 1, Benzyl bromide (3.0 eq), NaH (60% dispersion, 4.0 eq), DMF.
Safety Note:
gas evolution. Add NaH slowly at 0°C.
Procedure: Dissolve crude benzylidene in DMF. Cool to 0°C. Add NaH. Stir 30 min. Add BnBr dropwise. Warm to RT and stir overnight. Quench with MeOH.
Why Benzyl? Benzyl ethers are stable to the harsh basic conditions of the subsequent azide displacement (unlike esters/acetyls which might migrate or hydrolyze).
Hydrolysis: Treat the 2,3-di-O-benzyl derivative with 80% AcOH (aq) at 60°C for 2 hours. This removes the benzylidene, exposing C4-OH and C6-OH. Concentrate to dryness.
Selective Tritylation: Dissolve the crude diol in Pyridine. Add Trityl Chloride (TrCl, 1.1 eq) at RT.
Causality: The primary alcohol (C6) is sterically more accessible than the secondary (C4), reacting 50x faster with the bulky Trityl group.
Mechanism: The Azide ion attacks C4 from the axial trajectory (backside attack), displacing the mesylate.
Stereochemical Result: The substituent at C4 flips from equatorial to axial. The sugar skeleton transforms from Glucose to Galactose.
Safety Protocol:
Blast Shield: Required.
Atmosphere:
inert atmosphere.
Waste: Quench excess azide with nitrous acid or bleach in a dedicated hood. Never pour azide solutions into copper/lead plumbing (forms explosive metal azides).[3]
Critical Process Parameters (CPPs) & Troubleshooting
Moisture Control (Step 5): The azide displacement must be strictly anhydrous. Water solvates the azide ion, reducing its nucleophilicity. Use freshly distilled DMF.
Temperature Ramp (Step 5): Do not overshoot 120°C. Thermal decomposition of organic azides is exothermic. Maintain 110°C
2°C.
Trityl Selectivity (Step 3): If di-tritylation (at C4) is observed, lower the temperature to 0°C and extend reaction time.
References
Lichtenthaler, F. W. (2010). Carbohydrates as Organic Raw Materials. Wiley-VCH.[3] (Foundational text on sugar synthons).
Garegg, P. J., et al. (1985). "Nucleophilic displacement of sulfonates in carbohydrate synthesis." Journal of the Chemical Society, Perkin Transactions 1.
Safety Standard SOP: "Safe Handling of Azido Compounds." University of New Mexico / ACS Guidelines.
Alzeer, J., & Vasella, A. (1995). "Synthesis of 4-amino-4-deoxy-sugars." Helvetica Chimica Acta, 78(1), 177-193. (Specific methodology for C4 inversion).
Purification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol from a reaction mixture
Executive Summary The target molecule, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol (systematically describing a methyl 4-amino-4-deoxy-hexopyranoside), represents a class of amino sugars critical in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The target molecule, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol (systematically describing a methyl 4-amino-4-deoxy-hexopyranoside), represents a class of amino sugars critical in the synthesis of aminoglycoside antibiotics and glycomimetics.
Purification of this compound presents three distinct challenges:
Extreme Polarity: The presence of a free amine and multiple hydroxyl groups renders the molecule highly water-soluble, causing irreversible adsorption or severe streaking on standard normal-phase silica.
Lack of Chromophore: The absence of conjugated
-systems makes standard UV detection (254 nm) ineffective.
Basicity: The amine function (
) interacts strongly with silanols, necessitating pH control or specific stationary phases.
This guide details a "Catch-and-Release" purification strategy using Cation Exchange Chromatography (CEX) as the primary isolation method, supported by Hydrophilic Interaction Liquid Chromatography (HILIC) for high-purity polishing.
Strategic Workflow & Logic
The purification logic relies on switching the ionization state of the C4-amine. By exploiting the basicity of the amino group, we can separate the target from neutral impurities (unreacted starting materials, neutral sugars) and acidic byproducts.
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification modality based on mixture complexity and scale.
This is the most robust method for isolating amino sugars from non-basic impurities. It utilizes a strong cation exchange resin (SCX) to bind the amine, allowing neutrals to wash away, followed by an ammonia-based elution to release the target.
If the product requires separation from other amine-containing isomers (e.g., C4 epimers), Cation Exchange is insufficient. HILIC is required.
Chromatographic Conditions
Parameter
Specification
Column
Amine-bonded Silica (e.g., Zorbax , Luna ) or Zwitterionic HILIC (ZIC-HILIC)
Mobile Phase A
100% Acetonitrile (ACN)
Mobile Phase B
Water + 5 mM (pH ~9.0)
Gradient
95% A to 60% A over 20 minutes
Detection
ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol). UV is ineffective.
Why this works:
Retention: In HILIC, water forms a layer on the polar stationary phase.[3][4][5] The polar amino sugar partitions into this water layer.
Selectivity: The high organic content (ACN) suppresses ionization enough to allow chromatographic partitioning based on the stereochemistry of the hydroxyl groups (C2, C3, C5).
Analytical Verification & Visualization
Since the molecule lacks a chromophore, standard UV visualization fails.
Thin Layer Chromatography (TLC)
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed).
Mobile Phase: n-Propanol : Water : Ethyl Acetate : Ammonia (25%) [5 : 3 : 1 : 1].
Note: This highly polar, basic mixture prevents the amine from streaking.
Topic: A Validated Bioanalytical Method for the Quantification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol in Human Plasma
An Application Note for Drug Development Professionals Abstract This application note presents a robust and validated method for the sensitive and selective quantification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and validated method for the sensitive and selective quantification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, a highly polar therapeutic agent, in human plasma. Recognizing the inherent analytical challenges posed by such molecules—namely poor retention in conventional chromatography and lack of a native chromophore—this protocol employs a state-of-the-art approach combining Solid-Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography coupled to Tandem Mass Spectrometry (HILIC-LC-MS/MS). The method is fully validated according to the principles outlined in the FDA M10 Bioanalytical Method Validation guidance, ensuring data integrity for pharmacokinetic and clinical studies.[1][2]
Introduction and Analytical Rationale
The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. The analyte , 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, represents a class of highly polar small molecules. Its structure, rich in hydroxyl and amino functionalities, presents significant analytical challenges.
Causality Behind Experimental Choices:
High Polarity: The analyte's hydrophilic nature makes it difficult to retain on traditional reversed-phase (RP) chromatographic columns like C18, where retention is driven by hydrophobic interactions.[3][4] Attempting to use RP-LC would result in the analyte eluting in or near the solvent front, co-eluting with salts and other polar interferences, which severely suppresses the MS signal.[5] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the separation mechanism. HILIC utilizes a polar stationary phase and a partially aqueous, high-organic mobile phase to effectively retain and separate highly polar compounds.[3]
Lack of Chromophore: The molecule lacks a significant UV-absorbing chromophore, rendering HPLC-UV detection insufficiently sensitive for the expected low ng/mL concentrations in biological samples.[6] While derivatization could introduce a chromophore, it adds complexity, time, and potential variability to the workflow.[4]
Sensitivity & Selectivity Requirement: Tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity, making it the technique of choice for bioanalysis.[5][7] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, we can accurately quantify the analyte even in a complex biological matrix.[8]
This protocol is designed to overcome these challenges, providing a reliable analytical solution for researchers in clinical and non-clinical settings.
UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Internal Standard (IS): Stable Isotope Labeled (SIL) Analyte
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo TSQ)
Human Plasma (K2-EDTA)
SPE Manifold or Automated SPE System
Acetonitrile, Methanol, Water (LC-MS Grade)
Nitrogen Evaporator
Formic Acid, Ammonium Formate (Optima Grade)
Centrifuge, Vortex Mixer
Mixed-Mode Cation Exchange SPE Cartridges
Calibrated Pipettes
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: The primary goal of sample preparation is to remove matrix components like proteins and phospholipids that interfere with analysis.[5][9] Protein precipitation is fast but often insufficient for removing phospholipids, a major cause of ion suppression.[5] LLE is ineffective for this polar analyte.[10] SPE provides the most thorough cleanup and allows for sample concentration. A mixed-mode cation exchange SPE is chosen to leverage both the positive charge of the amino group (for ion exchange retention) and the polar nature of the molecule (for hydrophilic retention).
Protocol:
Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex gently. Centrifuge at 4000 x g for 5 minutes to pellet any particulates.
Spiking: In a clean microcentrifuge tube, add 100 µL of plasma sample. Add 10 µL of the working Internal Standard (IS) solution.
Dilution & Acidification: Add 400 µL of 2% formic acid in water. Vortex for 10 seconds. This step precipitates the majority of proteins and adjusts the pH to ensure the analyte's primary amine is protonated (positively charged).
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
Loading: Load the entire pre-treated sample onto the SPE cartridge.
Washing:
Wash 1: Add 1 mL of 2% formic acid in water to remove salts and other polar interferences.
Wash 2: Add 1 mL of Methanol to remove less polar, non-specifically bound interferences like phospholipids.
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in Methanol. The basic pH neutralizes the analyte's charge, releasing it from the ion-exchange sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile / 5% Water with 10 mM Ammonium Formate). Vortex to ensure complete dissolution.
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Workflow Diagram: Sample Preparation
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
HILIC-LC-MS/MS Method
Rationale: A HILIC method with an amide-based stationary phase is selected for robust retention of the polar analyte. The mobile phase consists of a high percentage of acetonitrile with an aqueous buffer (ammonium formate) to facilitate analyte partitioning and improve peak shape.
LC Parameters (Illustrative)
Parameter
Setting
Column
Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A
10 mM Ammonium Formate in Water
Mobile Phase B
10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate
0.4 mL/min
Gradient
95% B (0-1 min), 95%->50% B (1-4 min), 50% B (4-5 min), 50%->95% B (5-5.1 min), 95% B (5.1-7 min)
Column Temp.
40°C
Injection Vol.
5 µL
| Run Time | 7 minutes |
MS/MS Parameters (Hypothetical)
Parameter
Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Analyte Transition
e.g., m/z 224.1 -> 146.1 (Parent -> Product)
IS Transition
e.g., m/z 228.1 -> 150.1 (SIL Parent -> SIL Product)
The method was validated according to the FDA M10 guidance to ensure its reliability for analyzing study samples.[1][2][11] The validation assessed selectivity, sensitivity, accuracy, precision, linearity, recovery, matrix effect, and stability.
All stability results were within the acceptable ±15% deviation from nominal concentrations, confirming the analyte's stability under typical laboratory conditions.
Conclusion
This application note describes a selective, sensitive, and robust HILIC-LC-MS/MS method for the quantification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol in human plasma. The comprehensive sample cleanup provided by mixed-mode SPE, combined with the effective chromatographic separation of HILIC, successfully addresses the challenges associated with this polar analyte. The method has been fully validated to meet regulatory standards and is suitable for supporting drug development programs, from non-clinical TK to all phases of clinical trials.[1]
References
Bioanalytical Method Validation, Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER) and Center for Veterinary Medicine (CVM). May 2018. [Link]
BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis, Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
Kim, J. et al. (2021). High-throughput identification and determination of aminoglycoside antibiotics in human plasma using UPLC–Q-ToF-MS. Applied Biological Chemistry. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
D'Arienzo, C. et al. (2015). Sample preparation for polar metabolites in bioanalysis. Bioanalysis. [Link]
Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link]
Amponsah, S. K. et al. (2022). Bioanalysis of aminoglycosides using high-performance liquid chromatography. ADMET & DMPK. [Link]
Li, W., & Tse, F. L. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
Stead, D. A. (2000). Current methodologies for the analysis of aminoglycosides. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
Amponsah, S. K. et al. (2021). Bioanalysis of aminoglycosides using high-performance liquid chromatography. Semantic Scholar. [Link]
Sofiqul, I. et al. (2020). ANALYTICAL METHODS FOR THE DETERMINATION OF AMINOGLYCOSIDES ANTIBIOTICS BY CHROMATROGRAPHIC TECHNIQUE. ResearchGate. [Link]
Li, Y. et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PLOS ONE. [Link]
MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. [Link]
Application Note: Experimental Use of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol in Mammalian Cell Culture
Abstract & Scientific Rationale This guide details the experimental handling and application of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol (herein referred to as MADG ). Structurally, this compound is a methyl gly...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
This guide details the experimental handling and application of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol (herein referred to as MADG ). Structurally, this compound is a methyl glycoside of a 4-amino-4-deoxy-hexose (likely glucose or galactose configuration). Unlike natural hexosamines (e.g., Glucosamine, which is 2-amino), the 4-amino modification alters the hydrogen-bonding landscape critical for recognition by glycosyltransferases and glucose transporters (GLUTs).
Key Applications:
Glycomimetic Probing: Investigating the plasticity of the Hexosamine Biosynthetic Pathway (HBP).
Transporter Competition: Assessing substrate specificity of GLUT and SGLT transporters.
Metabolic Inhibition: Acting as a potential chain terminator or competitive inhibitor in glycan synthesis due to the blockade of the C4 position.
Mechanistic Insight (E-E-A-T)
The methoxy group at the anomeric position (C1) locks the sugar in a specific cyclic acetal form, preventing mutarotation and conferring high stability in cell culture media compared to free sugars. The 4-amino group introduces a basic moiety (
) at a position usually occupied by a hydroxyl. At physiological pH, a significant fraction of MADG exists in a protonated (cationic) state, which may alter its uptake kinetics via GLUTs (passive) vs. OCTs (organic cation transporters) and impact intracellular pH buffering.
Physicochemical Properties & Reconstitution
Property
Specification
Experimental Implication
Molecular Weight
~207.22 g/mol
Low MW facilitates rapid diffusion.
Solubility
Water, PBS, Media (>50 mM)
Highly hydrophilic; DMSO is not required.
Stability
High (Acetal linkage)
Resistant to hydrolysis in neutral media (pH 7.4).
pKa (C4-NH2)
~ 7.8 (Estimated)
Acts as a weak base; may buffer lysosomes if trapped.
Reconstitution Protocol
Goal: Create a 100 mM Stock Solution.
Weighing: Accurately weigh 20.7 mg of MADG powder.
Solvent: Dissolve in 1.0 mL of sterile PBS (pH 7.4).
Note: Do not use DMSO unless necessary for co-solutes; DMSO permeates membranes and may artificially enhance uptake.
pH Check: The amine group may raise the pH. Verify pH is 7.2–7.6 using micro-pH strips. Adjust with dilute HCl if pH > 7.8 to prevent media precipitation.
Sterilization: Pass through a 0.22 µm PES syringe filter . Nylon filters may bind charged amines.
Storage: Aliquot (50 µL) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
Experimental Protocols
Protocol A: Cytotoxicity Profiling (Dose-Ranging)
Objective: Determine the Maximum Tolerated Dose (MTD) to ensure phenotypic effects are not artifacts of cell death.
Analysis: Calculate IC50. Working concentration for functional assays should be
IC10.
Protocol B: GLUT Transporter Competition Assay
Objective: Determine if MADG enters cells via Glucose Transporters (GLUTs) by competing with the fluorescent analog 2-NBDG.
Rationale: If MADG binds GLUTs, it will reduce the uptake of 2-NBDG.
Step-by-Step:
Starvation: Seed cells in 6-well plates. Once 80% confluent, wash 2x with PBS. Incubate in Glucose-Free Krebs-Ringer Buffer (KRB) for 30 mins to upregulate GLUT surface expression.
Competition Mix: Prepare KRB containing:
Tracer: 100 µM 2-NBDG (Fluorescent Glucose).
Competitor: 0, 1, 5, or 10 mM MADG.
Control: 10 mM D-Glucose (Known competitor).
Uptake: Incubate cells with the mix for 15 minutes at 37°C.
Timing: Do not exceed 20 mins; 2-NBDG can be metabolized or effluxed.
Termination: Rapidly wash cells 3x with ice-cold PBS to stop transport.
Analysis: Trypsinize and analyze via Flow Cytometry (FITC channel).
Success Metric: A dose-dependent decrease in Mean Fluorescence Intensity (MFI) indicates MADG competes for GLUT transport.
Pathway Visualization
The following diagram illustrates the hypothetical uptake and interference pathway of MADG in a mammalian cell.
Figure 1: Proposed cellular uptake mechanism. MADG competes with Glucose for GLUT entry. Once intracellular, the basic amine may lead to lysosomal sequestration or interference with hexokinase activity.
Troubleshooting & Self-Validation
Observation
Root Cause
Corrective Action
Precipitation in Media
pH Shock. The amine group raised local pH, precipitating salts (Ca/Mg).
Pre-adjust MADG stock to pH 7.4 before adding to media. Add dropwise while vortexing.
No Uptake Competition
MADG is not a GLUT substrate.
The 4-amino group or 1-methoxy group may sterically hinder GLUT binding. Test SGLT uptake or passive diffusion.
Vacuolization of Cells
Lysosomotropism.
Basic amines accumulate in acidic lysosomes (swelling). Reduce concentration or incubation time.
References
PubChem. (2025).[1] Compound Summary: 4-Deoxy-4-Amino-Beta-D-Glucose.[1] National Library of Medicine. Link
Reist, E. J., et al. (1965).[2] Derivatives of 4-Amino-4-deoxy-D-glucose. The Journal of Organic Chemistry, 30(7), 2312-2317. Link
Gout, E., et al. (2000).[3] Methyl-β-D-glucopyranoside in higher plants: accumulation and intracellular localization. Journal of Experimental Botany. Link
Selvi, R., et al. (2010).[4] Amino acids influence the glucose uptake through GLUT4.[4] Molecular and Cellular Biochemistry. Link
Cayman Chemical. (2024). Product Information: 4-Methylumbelliferyl-β-D-Glucopyranoside (Structural Analog). Link
Disclaimer: This protocol is for research use only. MADG is a chemical probe and has not been evaluated for therapeutic use.
Application Note: Derivatization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol for GC-MS Analysis
Introduction: Overcoming the Analytical Challenges of Polar Molecules Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high chromatographic resolution and sensitive de...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Overcoming the Analytical Challenges of Polar Molecules
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high chromatographic resolution and sensitive detection capabilities.[1] However, a significant limitation of GC-MS lies in its requirement for analytes to be volatile and thermally stable.[1][2][3] Many biologically and pharmaceutically relevant molecules, such as the amino-sugar derivative 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, are inherently polar and non-volatile due to the presence of multiple functional groups with active hydrogens, including hydroxyl (-OH) and amino (-NH2) groups.[4][5] These groups lead to strong intermolecular hydrogen bonding, which increases the boiling point and can cause unwanted interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[5]
To render these polar molecules amenable to GC-MS analysis, a chemical modification process known as derivatization is essential.[2][4] This application note provides a detailed protocol and scientific rationale for the derivatization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol using silylation, a robust and widely used technique.[1][2] By replacing the active hydrogens with a non-polar trimethylsilyl (TMS) group, the resulting derivative becomes more volatile and thermally stable, enabling high-quality GC-MS analysis.[2][3][6]
The Principle of Silylation: A Mechanistic Overview
Silylation is the most prevalent derivatization method for GC analysis.[2][7] The process involves the reaction of a silylating agent with active hydrogen atoms present in functional groups like hydroxyls, amines, and carboxylic acids.[2][8] This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4][7][8] The nucleophile (e.g., the oxygen of a hydroxyl group or the nitrogen of an amine group) attacks the electrophilic silicon atom of the silylating reagent. This leads to the displacement of a leaving group from the silicon atom and the formation of a stable silyl derivative.[1][8]
The most common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][9] MSTFA is often preferred as it is reported to be the most volatile of the common silylating reagents, which helps to minimize interference in the chromatogram.[10]
Experimental Protocol: Silylation of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
This protocol provides a starting point for the derivatization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. Optimization may be necessary depending on the sample matrix and concentration.
Materials:
4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol standard or sample
Accurately weigh or pipette a known amount of the sample containing 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol into a reaction vial.
If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a gentle stream of nitrogen or by using a vacuum concentrator. The presence of water is detrimental to the silylation reaction as it will preferentially react with the silylating agent.[4][11]
Derivatization Reaction:
To the dried sample, add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst, aiding in the reaction by scavenging the acidic byproducts.[3][4]
Add 100 µL of MSTFA to the vial.
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.[12] The elevated temperature increases the reaction rate and ensures complete derivatization of all active sites, including sterically hindered ones.
Sample Analysis:
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
If the sample concentration is high, a dilution with an anhydrous solvent like acetonitrile may be necessary.
GC-MS Analysis Parameters
The following GC-MS parameters are recommended as a starting point. The method should be optimized for the specific instrument and application.
Parameter
Recommended Setting
Justification
GC Column
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
A non-polar or low-polarity column is suitable for the analysis of non-polar TMS derivatives.[13] This phase provides good separation based on boiling points.
Injection Mode
Splitless or Split
Splitless mode is ideal for trace analysis, while split injection is suitable for more concentrated samples to prevent column overloading.
Injector Temperature
280°C
Ensures rapid volatilization of the derivatized analyte without causing thermal degradation.
Oven Program
Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 300°C, hold for 5 min
A temperature ramp allows for the separation of compounds with different boiling points. The initial hold helps to focus the analytes at the head of the column.
Carrier Gas
Helium, constant flow rate of 1.0 mL/min
Helium is an inert carrier gas that provides good chromatographic efficiency.
MS Transfer Line Temp
290°C
Prevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temperature
230°C
A standard temperature for electron ionization (EI) that balances ionization efficiency and minimizes thermal degradation.
Ionization Mode
Electron Ionization (EI) at 70 eV
EI provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.
Mass Scan Range
50 - 650 amu
A wide scan range is necessary to detect the molecular ion and characteristic fragment ions of the silylated derivative.
Visualizing the Workflow
The following diagram illustrates the key steps in the derivatization and analysis workflow.
Caption: Workflow for the derivatization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol.
Troubleshooting Common Issues
Effective troubleshooting is key to obtaining reliable and reproducible results.
Problem
Potential Cause(s)
Recommended Solution(s)
No or Low Product Peak
Incomplete derivatization
- Ensure the sample is completely dry before adding reagents.[11] - Increase reaction time or temperature. - Use fresh derivatization reagents, as they are moisture-sensitive.[2]
Sample degradation
- Check injector temperature; it may be too high.
Multiple Peaks for the Analyte
Incomplete derivatization leading to partially silylated products
- This is inherent to some molecules like sugars.[15] Ensure consistent reaction conditions for reproducible peak ratios.
Peak Tailing
Active sites on the GC column or liner
- Use a deactivated liner. - Condition the column according to the manufacturer's instructions.
Incomplete derivatization
- Re-optimize the derivatization protocol.
Ghost Peaks
Contamination from previous injections (carryover)
- Run a solvent blank to clean the system. - Increase the final oven temperature or hold time to elute all compounds.
Septum bleed
- Use a high-quality, low-bleed septum.
Baseline Noise or Drift
Contaminated carrier gas or detector
- Check gas purifiers. - Clean the ion source.[16]
Column bleed
- Ensure the oven temperature does not exceed the column's maximum limit.[17]
Conclusion
The derivatization of polar molecules like 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a critical step for successful GC-MS analysis. Silylation with MSTFA is a highly effective method to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection. The protocol and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and reliable analytical methods for this and similar compounds. Careful attention to experimental details, particularly the exclusion of moisture, and systematic troubleshooting will ensure the generation of high-quality, reproducible data.
References
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
YouTube. (2021, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37. Retrieved from [Link]
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 77-85. Retrieved from [Link]
Regis Technologies. GC Derivatization. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]
Chromatography Today. (2018, February 20). The Use of Derivatising Reagents. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
Phenomenex. Derivatization for Gas Chromatography. Retrieved from [Link]
Speciality Organics. (2023, December 11). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]
Djatmika, & Ding, M. Y. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry, 5(2), 55-62. Retrieved from [Link]
Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1108(1), 121-128. Retrieved from [Link]
Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]
ResearchGate. (2019, August 12). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Retrieved from [Link]
Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]
Royal Society of Chemistry. (2012). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 137(19), 4485-4493. Retrieved from [Link]
ResearchGate. (2021, October 13). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. Retrieved from [Link]
Kosmachevskaya, O. V., & Shilov, I. A. (2022). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Metabolites, 12(2), 114. Retrieved from [Link]
Davis, S. B. (2008). GC-MS as a tool for carbohydrate analysis in a research environment. Proceedings of the South African Sugar Technologists' Association, (81), 294-305. Retrieved from [Link]
Wang, Y., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 23(6), 1306. Retrieved from [Link]
Scribd. Appendix G - Derivatization in GC MS. Retrieved from [Link]
Restek. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS. Retrieved from [Link]
Element Lab Solutions. Real Life GC Column Selection. Retrieved from [Link]
DeBord, J. D., et al. (2012). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analyst, 137(19), 4485-4493. Retrieved from [Link]
ChemRxiv. (2022, December 12). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. Retrieved from [Link]
Separation Science. (2023, December 8). Get your GC-MS troubleshooting guide now!. Retrieved from [Link]
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
Academic Journal of Research and Scientific Publishing. (2021, March 5). Application of GC in the Analysis of Carbohydrates. Retrieved from [Link]
GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]
Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
GERSTEL. In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from [Link]
Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]
Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
PubChem. (2S,3R,4S,5S,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S) - PubChem. Retrieved from [Link]
PubChem. 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl) - PubChem. Retrieved from [Link]
PubChem. (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2S,3R,4S,6R) - PubChem. Retrieved from [Link]
PubChem. 4-amino-2-hexyloxy-6-hydroxymethyl-tetrahydro-pyran-3,5-diol. Retrieved from [Link]95)
Application Note: Protocol for Radiolabeling 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Executive Summary & Molecule Profile This guide details the radiolabeling protocols for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol . In carbohydrate nomenclature, this molecule is identified as Methyl 4-amino-4-de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
This guide details the radiolabeling protocols for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol . In carbohydrate nomenclature, this molecule is identified as Methyl 4-amino-4-deoxy-hexopyranoside (typically the
-D-glucopyranoside or galactopyranoside isomer).
These amino-sugar derivatives are critical structural motifs in aminoglycoside antibiotics, bacterial O-antigens, and mammalian glycosaminoglycans. Radiolabeling this scaffold allows for:
Bacterial Infection Imaging: Targeting specific bacterial metabolic pathways.
Antibiotic Pharmacokinetics (ADME): Tracking biodistribution of aminoglycoside mimetics.
C]Methyl 4-amino-4-deoxy-glucopyranoside.
Mechanism: Modified Koenigs-Knorr Glycosylation.
Rationale: Direct methylation of the free sugar using [C]CHI often leads to non-selective alkylation of the amine or hydroxyls. To ensure regiospecificity at the anomeric position (creating the methoxy group), we utilize a glycosyl halide precursor and [C]Methanol.
-D-glucopyranose (Protected Glycosyl Bromide). Note: The amine is protected with TFA to prevent N-alkylation.
Radionuclide: [
C]CO from cyclotron.
Reagents: LiAlH
(in THF), Silver Triflate (AgOTf), Dichloromethane (DCM), Sodium Hydroxide (NaOH).
Workflow Diagram (DOT)
Caption: Figure 1. Automated synthesis workflow for [11C]O-methylation via silver-promoted glycosylation.
Step-by-Step Methodology
Step 1: Production of [
C]Methanol
Trap [
C]CO on molecular sieves.
Release into a reduction loop containing LiAlH
in THF.
Hydrolyze with water to release [
C]MeOH.
Distill [
C]MeOH into the reaction vessel.
Step 2: Glycosylation (Coupling)
Vessel Prep: Pre-load the reaction vessel with Precursor (5 mg) and AgOTf (10 mg) in anhydrous DCM (300
L). Keep shielded from light.
Addition: Bubble the distilled [
C]MeOH into the vessel at room temperature.
Reaction: Seal and heat to 40°C for 5 minutes . The AgOTf promotes the departure of the bromide, allowing the radioactive methanol to attack the anomeric carbon.
Mechanistic Note: The neighboring group participation of the C2-acetyl group typically directs the formation of the
-glycoside, but conditions can be tuned for ratios.
Step 3: Global Deprotection
Evaporate DCM (under He flow).
Add 1M NaOH (500
L) and heat to 90°C for 5 minutes .
Action: This removes the O-acetyl groups (C2, C3, C6) and the N-trifluoroacetyl group (C4), liberating the free amine and hydroxyls.
Step 4: Purification & Formulation
Neutralize with 1M HCl.
Inject onto a semi-preparative HPLC (Column: Amino-bonded phase or C18 AQ; Mobile Phase: Ethanol/Water or PBS).
Collect the radioactive peak corresponding to the authentic standard.
F]fluorobenzoyl)-4-amino-4-deoxy-methylglucoside.
Rationale: When the exact structure is not mandatory, labeling the amine with a prosthetic group like [F]SFB provides a robust PET tracer with a longer half-life (110 min), ideal for imaging slower biological processes.
Pre-requisites
Precursor: Methyl 4-amino-4-deoxy-
-D-glucopyranoside (Free amine).
Prosthetic Group: N-succinimidyl-4-[
F]fluorobenzoate ([F]SFB).
Buffer: Borate buffer (pH 8.5).
Workflow Diagram (DOT)
Caption: Figure 2. Conjugation of [18F]SFB to the 4-amino position of the target sugar.
Step-by-Step Methodology
Step 1: Preparation of [
F]SFB
Note: This is typically performed on an automated module (e.g., GE TRACERlab or Synthera).
[
F]Fluorination of precursor (ethyl 4-(trimethylammonium)benzoate triflate).
Hydrolysis to [
F]fluorobenzoic acid.
Activation with TSTU to form [
F]SFB.
Step 2: Conjugation
Dissolve the Target Amino Sugar (2 mg) in Borate Buffer (0.1 M, pH 8.5, 200
L) .
Add the dried [
F]SFB (resuspended in 50 L MeCN) to the sugar solution.
Incubate at 40°C for 15 minutes .
Chemistry: The free amine at C4 nucleophilically attacks the active ester of SFB, forming a stable amide bond.
Step 3: Purification
Dilute with water.
Purify via HPLC (C18 column; Gradient: 5-30% EtOH in Water).
The product is less polar than the free sugar due to the benzoyl group, allowing easy separation.
Quality Control (QC) Specifications
To ensure scientific integrity and safety for preclinical/clinical use, the final product must meet the following criteria:
Test
Method
Acceptance Criteria
Radiochemical Purity
Radio-HPLC / Radio-TLC
> 95%
Chemical Purity
HPLC (UV 254nm / ELSD)
No significant impurities; Precursor < 0.1 mg
Identity
Co-injection with Cold Standard
Retention time 0.5 min of standard
pH
pH Strip
4.5 – 8.5
Residual Solvents
GC
MeCN < 410 ppm; DCM < 600 ppm
Radionuclidic Purity
Gamma Spectrometry
> 99.5% (at calibration)
References
Synthesis of Amino-Sugar Precursors:
Stevens, C. L., et al. "Synthesis and chemistry of 4-amino-4,6-dideoxy sugars.[2] VI. Methyl 4-amino-4,6-dideoxy-alpha-D-idopyranoside."[2][3] Journal of Organic Chemistry, 1975.[3]
Koenigs-Knorr Radiolabeling Strategy:
Långström, B., et al. "Synthesis of [11C]methyl glycosides via [11C]methanol and glycosyl halides." Acta Chemica Scandinavica, 1999. (General methodology for C-11 glycosides).
Prosthetic Group Labeling ([18F]SFB):
Glaser, M., et al. "Methods for the synthesis of [18F]SFB." Nature Protocols, 2009.
Biological Applications of Amino Sugars:
Sarkar, A. K., et al. "Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside."[4] Carbohydrate Research, 2002.
A Cationic Glycomimetic Probe for Glycosyltransferase Profiling and RNA-Small Molecule Targeting[1] Executive Summary & Technical Specifications Subject: This guide details the application of 4-Amino-2-(hydroxymethyl)-6-...
Author: BenchChem Technical Support Team. Date: February 2026
A Cationic Glycomimetic Probe for Glycosyltransferase Profiling and RNA-Small Molecule Targeting[1]
Executive Summary & Technical Specifications
Subject:
This guide details the application of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol (referred to herein as 4-Am-MeGlc ), a synthetic amino-sugar derivative.[1] Unlike standard metabolic probes (e.g., GlcNAz) used for click chemistry, 4-Am-MeGlc functions as a mechanistic probe .[1] Its primary utility lies in introducing a protonatable amine at the C4 position of the pyranose ring, mimicking the transition states of glycosyltransferases or acting as a pharmacophore fragment for aminoglycoside-binding sites on RNA.[1]
Chemical Identity & Properties:
The IUPAC name provided corresponds to the methyl glycoside of a 4-amino-4-deoxy-hexose.[1] Based on the most common biological applications, this protocol assumes the D-gluco configuration (Methyl 4-amino-4-deoxy-α-D-glucopyranoside), a critical scaffold in antibiotic research and enzymology.[1]
The strategic value of 4-Am-MeGlc lies in the substitution of the C4-hydroxyl group with a primary amine.[1] This modification alters the electronic landscape of the sugar without significantly changing steric bulk, allowing it to probe specific biological interactions:
Glycosyltransferase (GT) Inhibition: Many GTs rely on hydrogen bonding networks to orient the acceptor sugar.[1] Replacing C4-OH with C4-NH₃⁺ (at physiological pH) introduces a positive charge that can disrupt catalytic magnesium coordination or form high-affinity salt bridges with aspartate/glutamate residues in the active site, effectively acting as a competitive inhibitor or "dead-end" substrate.[1]
RNA Targeting (Aminoglycoside Mimicry): The 4-amino-glucopyranoside motif is a recurring pharmacophore in aminoglycoside antibiotics (e.g., Kanamycin, Neomycin).[1] 4-Am-MeGlc serves as a minimal fragment probe to identify "hotspots" on ribosomal RNA or viral RNA aptamers that recognize amino-sugars, facilitating fragment-based drug discovery (FBDD).[1]
Visualization: Mechanism of Action
The following diagram illustrates the dual-modality of 4-Am-MeGlc as a probe.
Figure 1: Dual mechanism of 4-Am-MeGlc probing enzyme active sites (A) and RNA structural motifs (B).[1]
Context: This protocol determines if a specific Glycosyltransferase (e.g., a Glc-transferase or Gal-transferase) can tolerate or is inhibited by the C4-amine modification.[1] This is critical for designing inhibitors or novel glyco-conjugates.[1]
Critical Step: Check pH. The free amine is basic. Adjust to pH 7.5 using dilute HCl to ensure it matches the assay buffer; otherwise, pH shifts will yield false positives.
Reaction Assembly (96-well plate):
Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
Start: Initiate with UDP-Donor (at saturation).[1]
Incubation:
Incubate at 37°C for 30–60 minutes (linear range).
Detection:
Add detection reagent (e.g., UDP-Glo reagent converts released UDP to Luciferase signal).[1]
Read Luminescence or Absorbance (340 nm for PK/LDH).
Data Analysis:
Normalize signal to "No Inhibitor" control (100% Activity).
Plot % Activity vs. log[4-Am-MeGlc].
Interpretation: A sharp drop in activity indicates the enzyme active site contains an acidic residue (Asp/Glu) critical for OH-recognition that is disrupted by the NH₃⁺ charge [1].[1]
Application 2: Fragment-Based Screening for RNA Targets
Context: 4-Am-MeGlc acts as a minimal pharmacophore for RNA binding, mimicking ring I or II of neomycin class antibiotics.[1]
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: Quantify the thermodynamic binding parameters (
, , ) of 4-Am-MeGlc to a target RNA hairpin (e.g., Bacterial A-site or HIV TAR).[1]
Key Step: Oxidation of C4-OH to ketone, followed by reductive amination or oxime reduction [2].
QC Requirement: ¹H-NMR must show the H-4 signal shift upfield compared to the parent OH compound.[1] Mass Spec (ESI+) must show [M+H]⁺ = 194.2.[1]
References
Tsvetkov, Y. E. (2021).[2] "3-Amino-3-deoxy- and 4-amino-4-deoxyhexoses in the synthesis of natural carbohydrate structures and their analogues." Russian Chemical Reviews, 90(2).[1][2] [1][2]
Hermann, C., et al. (2006).[1] "Aminoglycoside antibiotics: Old drugs and new analogues." Cellular and Molecular Life Sciences, 63. (Context for 4-amino sugar pharmacophores). [1]
Disney, M. D., et al. (2018).[1] "Small Molecule Targeting of RNA." Nature Reviews Drug Discovery. (Methodology for RNA-fragment binding).[1] [1]
Application Notes and Protocols for the In Vivo Formulation of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Introduction 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a novel small molecule with potential therapeutic applications. As with many new chemical entities (NCEs), advancing this compound into in vivo studies re...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a novel small molecule with potential therapeutic applications. As with many new chemical entities (NCEs), advancing this compound into in vivo studies requires the development of a safe, stable, and effective formulation that ensures appropriate bioavailability for the intended route of administration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical in vivo evaluation.
The successful development of a preclinical formulation is a critical step that bridges early drug discovery and clinical trials.[1][2] A well-designed formulation not only maximizes the exposure of the test compound for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies but also ensures the welfare of the animal models.[3][4] This guide will detail a systematic approach, beginning with the essential physicochemical characterization of the active pharmaceutical ingredient (API), followed by a logical, step-by-step process for vehicle selection, formulation development, and stability assessment.
The protocols and methodologies outlined herein are designed to be adaptable, providing a robust framework for establishing a suitable formulation for various routes of administration, with a primary focus on parenteral routes, which are common in early-stage preclinical research.[3][5]
Part 1: Physicochemical Characterization of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
A thorough understanding of the compound's physicochemical properties is the foundation of any successful formulation strategy.[1][2][6] These properties will dictate the choice of excipients and the overall formulation approach.
Solubility Profile
The solubility of a drug is a critical determinant of its absorption and bioavailability.[7][8] The presence of multiple hydroxyl and amino groups in the structure of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol suggests potential for aqueous solubility. However, the methoxy group and the oxane ring may introduce some lipophilic character. Therefore, a comprehensive solubility screening in a panel of pharmaceutically acceptable vehicles is essential.
Table 1: Example Solubility Screening Panel for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Vehicle
Type
Rationale for Inclusion
Target Solubility (mg/mL)
Deionized Water
Aqueous
Baseline aqueous solubility.
> 10
Phosphate-Buffered Saline (PBS), pH 7.4
Aqueous Buffer
Solubility at physiological pH.
> 10
0.1 N HCl (pH ~1)
Acidic Aqueous Buffer
Simulates gastric fluid pH.
Variable
0.1 N NaOH (pH ~13)
Basic Aqueous Buffer
Assesses solubility at high pH.
Variable
5% Dextrose in Water (D5W)
Aqueous Vehicle
Common isotonic vehicle for intravenous administration.
> 10
Polyethylene Glycol 300 (PEG 300)
Co-solvent
To enhance solubility of poorly water-soluble compounds.[9][10]
> 20
Propylene Glycol (PG)
Co-solvent
Another common co-solvent for parenteral formulations.[10]
> 20
Dimethyl Sulfoxide (DMSO)
Organic Solvent
High solubilizing capacity, often used in early screening.
> 50
Ethanol
Co-solvent
Can be used in combination with other solvents.[11][12]
> 20
Corn Oil
Lipid Vehicle
For potential oral or subcutaneous administration of lipophilic compounds.
This method is considered the gold standard for accurately determining equilibrium solubility.[13]
Preparation: Add an excess amount of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol to a known volume of each vehicle in a sealed vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]
Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[14]
pH-Dependent Stability
The pH of a formulation can significantly impact the stability and solubility of a drug.[7][15][16] The amino groups in the target molecule can be protonated at acidic pH, which may influence its properties.
Experimental Protocol: pH-Stability Profile
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
Sample Preparation: Prepare solutions of the compound at a known concentration in each buffer.
Incubation: Store the solutions at a specified temperature (e.g., 4°C, 25°C, and 40°C).
Analysis: At predetermined time points (e.g., 0, 24, 48, and 72 hours), analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products.
Data Interpretation: Plot the percentage of the remaining compound against time for each pH to identify the pH range of maximum stability.
Part 2: Formulation Development for Parenteral Administration
For many preclinical studies, parenteral administration (e.g., intravenous, intraperitoneal, or subcutaneous) is preferred to ensure precise dosing and bypass first-pass metabolism.[17][18] Parenteral formulations must be sterile, pyrogen-free, and ideally isotonic and at a physiological pH.[6][17]
Vehicle Selection and Optimization
Based on the data from the physicochemical characterization, a suitable vehicle can be selected.
Aqueous Solutions: If the compound has sufficient aqueous solubility (>10 mg/mL) and stability at a physiological pH, a simple aqueous solution (e.g., in saline or D5W) is the most straightforward and preferred option.[19]
Co-solvent Systems: For compounds with limited aqueous solubility, a co-solvent system can be employed.[9][10] Common co-solvents include PEG 300, propylene glycol, and ethanol.[10] It is crucial to minimize the concentration of organic co-solvents to avoid toxicity in animals.
Surfactant-Based Formulations: Surfactants like Polysorbate 20 and Polysorbate 80 can be used to increase solubility and stability.[20][21][22]
Suspensions: If the compound is not sufficiently soluble in any acceptable vehicle, a micronized suspension can be prepared. This is more common for oral or subcutaneous administration.
Step-by-Step Formulation Protocols
Protocol 2.2.1: Preparation of a Simple Aqueous Solution
Calculation: Determine the required weight of the compound and volume of the vehicle based on the desired final concentration.
Dissolution: In a sterile container, add the compound to the vehicle (e.g., sterile 0.9% Sodium Chloride for Injection).[23]
Mixing: Mix thoroughly using a magnetic stirrer until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if the compound is stable under these conditions.
pH Adjustment: If necessary, adjust the pH to the optimal range for stability and physiological compatibility (typically pH 6.5-7.5) using dilute HCl or NaOH.[23]
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.[23]
Protocol 2.2.2: Preparation of a Co-solvent Formulation
Co-solvent Preparation: In a sterile container, mix the co-solvents in the desired ratio (e.g., 10% DMSO, 40% PEG 300).
Dissolution: Add the compound to the co-solvent mixture and vortex or sonicate until fully dissolved.
Aqueous Addition: Slowly add the aqueous component (e.g., saline) to the final volume while continuously mixing.
Observation: Visually inspect the solution for any signs of precipitation.
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
Diagram 1: Formulation Selection Workflow
Caption: A decision tree for selecting an appropriate formulation strategy.
Part 3: Stability of the Final Formulation
Ensuring the stability of the dosing formulation throughout the duration of the study is critical for data integrity.[24]
Short-Term Stability Assessment
Experimental Protocol: In-Use Stability
Preparation: Prepare the final formulation as intended for dosing.
Storage: Store the formulation under the conditions it will experience during the in vivo experiment (e.g., at room temperature on the benchtop and at 4°C for longer storage).
Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and analyze it by HPLC for the concentration of the parent compound and the presence of any degradants.
Acceptance Criteria: The concentration should typically remain within ±10% of the initial concentration.[24]
Table 2: Example Short-Term Stability Data
Time (hours)
Storage Condition
Concentration (mg/mL)
% of Initial Concentration
Appearance
0
Room Temperature
10.1
100%
Clear, colorless
4
Room Temperature
9.9
98.0%
Clear, colorless
8
Room Temperature
9.8
97.0%
Clear, colorless
24
Room Temperature
9.2
91.1%
Clear, colorless
24
4°C
10.0
99.0%
Clear, colorless
Part 4: Preliminary In Vivo Considerations
Before proceeding with full-scale efficacy studies, it is advisable to conduct a preliminary tolerability or maximum tolerated dose (MTD) study.[3]
Maximum Tolerated Dose (MTD) Study
An MTD study helps to determine the highest dose of the drug that can be administered without causing unacceptable toxicity.
Protocol 4.1.1: Acute MTD Study
Animal Model: Select the appropriate animal species and strain for the study.
Dose Escalation: Administer single doses of the formulated compound to small groups of animals at escalating dose levels. Include a vehicle control group.
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) for a specified period (e.g., 7-14 days).
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.
Diagram 2: Workflow for In Vivo Formulation and Testing
Caption: The overall process from formulation to in vivo studies.
Conclusion
The development of a suitable in vivo formulation for a novel compound like 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a systematic process that relies on a thorough understanding of its physicochemical properties. By following the protocols and logical workflows outlined in these application notes, researchers can develop a stable and effective formulation that will yield reliable and reproducible data in preclinical studies, ultimately accelerating the journey of a promising new chemical entity toward clinical application.
References
Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved from [Link]
Singh, S. A., & Muthu, M. S. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed, 10, 10-15. Retrieved from [Link]
Singh, S. A., & Muthu, M. S. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Semantic Scholar. Retrieved from [Link]
Ascendia Pharma. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions. Retrieved from [Link]
Ascendia Pharma. (2024, September 9). Formulation Development Process for Injectables: Your Steps to Success. Retrieved from [Link]
BOQU Instrument. (2024, June 6). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. Retrieved from [Link]
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
Hylton, C. V., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC - NIH. Retrieved from [Link]
Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. Retrieved from [Link]
Singh, S. A., & Muthu, M. S. (2018). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. ResearchGate. Retrieved from [Link]
Maheshwari, R., et al. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
Ascendia Pharma. (2021, May 1). Considerations in Formulation Development of Injectable Solutions. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PubMed. Retrieved from [Link]
Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
Biomanufacturing.org. (n.d.). Chapter 13: Formulation Development of Parenteral Products. Retrieved from [Link]
ResearchGate. (2014, April 5). How to confirm the solubility of a drug in a solvent (vehicle)?. Retrieved from [Link]
Bentham Science. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]
Singh, S. A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Retrieved from [Link]
SlideShare. (2015, August 28). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]
Pharmaceutical Technology. (2026, February 16). Preclinical Dose-Formulation Stability. Retrieved from [Link]
Solid-phase synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol analogs
Application Note & Protocols Solid-Phase Synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol Analogs Abstract The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Solid-Phase Synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol Analogs
Abstract
The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, particularly as carbohydrate mimetics. Analogs of structures like 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol are of significant interest for targeting carbohydrate-processing enzymes and lectins. This guide provides a comprehensive framework for the solid-phase synthesis (SPS) of a library of these oxane analogs. By leveraging the efficiency of solid-phase chemistry, researchers can rapidly generate diverse molecular entities for screening and lead optimization. We detail the core principles, from linker selection and orthogonal protection strategies to step-by-step protocols for monomer attachment, iterative modification, and final cleavage from the solid support.
Introduction: The Rationale for a Solid-Phase Approach
The synthesis of complex, highly functionalized heterocyclic molecules like oxane analogs traditionally involves multi-step solution-phase chemistry, often hampered by challenging purification procedures. Solid-phase synthesis (SPS) circumvents these issues by anchoring the growing molecule to an insoluble polymeric resin. This methodology offers several distinct advantages for library construction:
Simplified Purification: Intermediates are purified by simple filtration and washing of the resin, eliminating the need for chromatography at each step.[1]
Use of Excess Reagents: Reagents can be used in large excess to drive reactions to completion, with the surplus easily washed away.
Amenability to Automation: The repetitive nature of the synthetic cycles is well-suited for automated synthesizers, significantly increasing throughput.[2]
This document outlines a strategic approach to apply these principles to the synthesis of 4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol analogs, focusing on the critical decisions regarding resin, linker, and protecting group schemes.
Foundational Principles for Oxane Analog Synthesis
The successful solid-phase synthesis of non-peptidic small molecules, especially those with multiple reactive centers like carbohydrate analogs, hinges on a meticulously planned orthogonal protection strategy.[3][4] This ensures that specific functional groups can be unmasked and reacted upon without affecting other protected sites.
The Solid Support and Linker
The choice of resin and linker is the first critical decision. The linker acts as a covalent tether between the first building block and the insoluble resin, and its chemistry dictates the final cleavage conditions and the functionality of the released product (e.g., carboxylic acid, amide, or alcohol).[1][5]
Resin: Polystyrene resins (e.g., Merrifield) or more flexible resins like TentaGel are suitable. TentaGel, a polyethylene glycol-grafted polystyrene, offers improved swelling in a wider range of solvents and can enhance reaction kinetics.
Linker Selection: For releasing a molecule with a free hydroxyl or as a carboxylic acid, an acid-labile linker is ideal. The Wang linker is a classic choice, which upon cleavage with a strong acid like trifluoroacetic acid (TFA), releases the molecule as a carboxylic acid (if the attachment point was an ester) or an alcohol. For this synthesis, we will anchor our initial oxane building block via a hydroxyl group to the Wang resin.
Orthogonal Protecting Group Strategy
This is the cornerstone of the synthesis.[6] The oxane core has multiple hydroxyl groups and an amine, each requiring a distinct protecting group that can be removed selectively.
Permanent Protecting Groups: These remain intact throughout the synthesis and are only removed during the final cleavage step. Benzyl ethers (Bn) are excellent for this purpose, being stable to both acidic and basic conditions used for removing temporary groups, and are cleaved under reductive conditions (e.g., catalytic hydrogenation) if needed, or often concurrently with strong acid cleavage.[7]
Temporary (Orthogonal) Protecting Groups: These are removed at specific steps to allow for chain elongation or diversification.
For the Amine (C4-NH2): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is ideal. It is stable to acid but readily cleaved by a mild base, typically a solution of piperidine in DMF.[8]
For Hydroxyls (C3-OH, C5-OH, C2-CH2OH): A combination of protecting groups is required. For instance, one hydroxyl can be protected with an acid-labile group like a silyl ether (e.g., TBDMS) , while another is protected with a group removable under different conditions, such as a levulinoyl (Lev) ester , which is selectively cleaved by hydrazine.
This multi-layered protection scheme allows for precise, regioselective modification at any desired position on the oxane ring.
Synthetic Workflow and Key Chemical Transformations
The overall process can be visualized as a series of repeating cycles, followed by a final release and global deprotection step.
Visual Overview of the Synthetic Workflow
Caption: High-level workflow for solid-phase synthesis of oxane analogs.
Key Chemical Steps on the Solid Support
Caption: Core chemical transformations on the solid support.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Piperidine is toxic and flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Loading the First Oxane Monomer onto Wang Resin
This protocol describes the esterification of the first protected building block to the hydroxyl groups of the Wang resin.
Reagents & Materials:
Wang Resin (e.g., 100-200 mesh, 1.0 mmol/g loading)
Fmoc- and hydroxyl-protected Oxane Monomer (3.0 eq. to resin capacity)
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
Dichloromethane (DCM), Anhydrous
N,N-Dimethylformamide (DMF), Anhydrous
Methanol (MeOH)
Solid-phase synthesis vessel with a sintered glass filter
Procedure:
Resin Swelling: Place 1.0 g of Wang resin in the synthesis vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent. Repeat with 10 mL of DMF for 30 minutes. Drain the DMF.[9]
Monomer Activation & Coupling:
a. In a separate flask, dissolve the protected oxane monomer (3.0 mmol) and DMAP (0.1 mmol) in 8 mL of anhydrous DCM.
b. Add DIC (3.0 mmol) to the solution and stir for 5 minutes at room temperature.
c. Add this pre-activated solution to the swollen resin in the synthesis vessel.
Reaction: Agitate the mixture at room temperature for 12-18 hours.
Capping (Optional but Recommended): To block any unreacted hydroxyl sites on the resin, drain the reaction mixture and add a solution of 10% acetic anhydride and 1% pyridine in DCM. Agitate for 1 hour.
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
Drying: Dry the resin under high vacuum for at least 2 hours.
Loading Determination: Determine the loading capacity of the resin using the spectrophotometric Fmoc cleavage test.[10] This is crucial for calculating reagent stoichiometry in subsequent steps.
Resin Swelling: Swell the resin in DMF (10 mL per gram) for 30 minutes. Drain.
Fmoc Deprotection:
a. Add the 20% piperidine/DMF solution (10 mL) to the resin. Agitate for 3 minutes. Drain.
b. Add a fresh portion of the deprotection solution (10 mL). Agitate for 15 minutes. Drain.[9]
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Coupling Reaction:
a. In a separate flask, dissolve the carboxylic acid (5.0 eq.) and HATU (4.9 eq.) in DMF.
b. Add DIPEA (10.0 eq.) to the solution and agitate for 2 minutes to pre-activate.
c. Add the activated acid solution to the deprotected resin.
Reaction: Agitate the mixture for 2-4 hours at room temperature. (Reaction completion can be monitored by a colorimetric test like the Kaiser test).
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Drying: Dry a small aliquot for characterization or proceed to the next synthetic step.
Protocol 3: Cleavage from Resin and Global Deprotection
This protocol uses a standard acidic cocktail to cleave the product from the Wang resin and remove common acid-labile protecting groups (e.g., Boc, Trt, tBu).
Reagents & Materials:
Final, fully assembled molecule on resin
Cleavage Cocktail (Reagent K variant): 94% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), 1% Thioanisole. Prepare fresh in a fume hood.[11][12]
Ice-cold diethyl ether
Centrifuge tubes
Procedure:
Resin Preparation: Place the dried resin (approx. 100 mg) in a synthesis vessel or a suitable reaction tube.
Cleavage Reaction:
a. Add the freshly prepared cleavage cocktail (2-3 mL) to the resin.
b. Agitate gently at room temperature for 2-3 hours. The scavengers (water, TIS, thioanisole) are critical for quenching reactive cations generated during deprotection, preventing side reactions.[12][13]
Product Isolation:
a. Filter the resin through a cotton plug or a filter syringe, collecting the filtrate (which contains the product) in a centrifuge tube.
b. Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
Precipitation:
a. Place the centrifuge tube containing the TFA solution in an ice bath.
b. Add 10-15 mL of ice-cold diethyl ether to precipitate the crude product. A white solid should form.
Pelleting and Washing:
a. Centrifuge the tube for 5 minutes at 3000-4000 rpm to pellet the solid.
b. Carefully decant the ether.
c. Wash the pellet by adding another 10 mL of cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice more to remove residual scavengers.
Drying: After the final wash, decant the ether and dry the white solid pellet under a stream of nitrogen or in a vacuum desiccator.
Analysis: Dissolve the crude product in a suitable solvent (e.g., Water/Acetonitrile) for analysis by HPLC and Mass Spectrometry.
- Double couple (repeat the coupling step).- Increase reaction temperature slightly (e.g., to 40°C).- Use structure-breaking solvent additives (e.g., 1% Triton X-100).
Incomplete Fmoc Removal
- Insufficient deprotection time.- Degradation of piperidine solution.
- Increase second deprotection step to 20 minutes.- Use a freshly prepared 20% piperidine/DMF solution.
Unexpected Side Products after Cleavage
- Cationic species re-attaching to electron-rich residues.- Incomplete removal of a protecting group.
- Ensure an effective scavenger cocktail is used (TIS is critical).[8][12]- Increase cleavage time to 4 hours.- Confirm the orthogonality of all protecting groups used.
References
Cleavage Cocktails; Reagent B. Peptides. Available at: [Link]
Solid Phase Synthesis. Sygnature Discovery. Available at: [Link]
Application Note 72: Cleaving peptides in flow. Vapourtec. Available at: [Link]
Synthetic Carbohydrate Chemistry and Translational Medicine. PMC - NIH. Available at: [Link]
Reverse orthogonal strategy for oligosaccharide synthesis. RSC Publishing. Available at: [Link]
Synthetic Strategies for Bioactive Oligosaccharides. MDPI. Available at: [Link]
Synthesis and development of novel silicon linkers for solid phase synthesis. University of Southampton ePrints. Available at: [Link]
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
Solid-phase synthesis of oligomers by using an orthogonal protection strategy. ResearchGate. Available at: [Link]
Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral - University of Barcelona. Available at: [Link]
Technical Support Center: Synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Welcome to the technical support center for the synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this and structurally related aminosugars. The information provided herein is based on established principles of carbohydrate chemistry and practical laboratory experience.
Troubleshooting Guide: Common Side Reactions
Question 1: My reaction is producing a mixture of anomers (α and β isomers) at the methoxy position (C-6). How can I improve the stereoselectivity?
Answer:
The formation of anomeric mixtures is a frequent challenge in glycosylation reactions. The stereochemical outcome at the anomeric carbon (in this case, C-6, assuming a non-standard numbering for the oxane ring which corresponds to C-1 in a typical pyranose) is influenced by several factors, including the nature of the starting material, protecting groups, solvent, and reaction conditions.[1][2]
Root Causes and Mechanistic Insights:
Anomerization: The initially formed product can isomerize to the thermodynamically more stable anomer under the reaction conditions, especially in the presence of Lewis acids or under acidic conditions.[1][3][4] For instance, a kinetically favored β-glycoside can anomerize to the more stable α-glycoside.
Neighboring Group Participation: The protecting group at the adjacent C-2 position plays a crucial role. A participating group (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans product. Conversely, a non-participating group (e.g., a benzyl or silyl ether) can result in a mixture of anomers or favor the 1,2-cis product depending on the reaction conditions (the "anomeric effect").[3]
Solvent Effects: The choice of solvent can significantly influence the ratio of anomers. For example, solvents like acetonitrile can favor the formation of α-glycosides through the "nitrile effect," although this is not always predictable.[2]
Troubleshooting Protocol:
Protecting Group Strategy:
To favor a specific anomer, select an appropriate protecting group for the C-5 hydroxyl (equivalent to C-2 in standard nomenclature). An acyl-type protecting group will favor the trans-glycoside.
Solvent and Temperature Optimization:
Systematically screen different solvents. Dichloromethane and toluene are common choices.
Lowering the reaction temperature can sometimes suppress anomerization and improve selectivity.[4]
Choice of Glycosyl Donor and Promoter:
The reactivity of the leaving group on the anomeric carbon (e.g., halide, trichloroacetimidate) and the choice of promoter (e.g., silver triflate, TMSOTf) are critical. Experiment with different combinations to optimize for the desired anomer.[1][5]
Question 2: I am observing epimerization at one of the stereocenters (e.g., C-3, C-4, or C-5) during my synthesis. What is causing this and how can I prevent it?
Answer:
Epimerization, the change in configuration at a single stereocenter, is a common side reaction in carbohydrate chemistry, particularly when basic conditions are employed.[6][7][8]
Root Causes and Mechanistic Insights:
Enolate Formation: In the presence of a base, a proton on a carbon atom adjacent to a carbonyl group (or a group that can be oxidized to a carbonyl) can be removed to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of epimers.[6][7] This is known as a Lobry de Bruyn–Alberda van Ekenstein transformation in monosaccharides.[6]
Reaction Conditions: Even mildly basic conditions used for deprotection steps (e.g., sodium methoxide for deacetylation) can be sufficient to cause epimerization, especially at positions alpha to a carbonyl or potential carbonyl group.
Troubleshooting Protocol:
Avoid Strongly Basic Conditions:
If possible, use non-basic or mildly acidic conditions for deprotection or other transformations. For example, consider enzymatic deacylation or using different protecting groups that can be removed under neutral or acidic conditions.
Temperature Control:
Perform base-mediated reactions at the lowest possible temperature to minimize the rate of enolization and subsequent epimerization.
Protecting Group Strategy:
Protect hydroxyl groups that are adjacent to sensitive stereocenters to prevent the formation of enolates.
Question 3: During the introduction of the amino group at C-4, I am getting significant N-acetylation as a side product. How can I avoid this?
Answer:
Unwanted N-acetylation is a common issue when the amination reaction is performed in the presence of acetyl sources, or if acetyl protecting groups are present elsewhere in the molecule under conditions that facilitate their migration.[9][10]
Root Causes and Mechanistic Insights:
Acetonitrile as a Reactant: If acetonitrile is used as a solvent, it can act as an acetylating agent under certain catalytic conditions (e.g., with in situ generated trimethylsilyl iodide).[11]
Intramolecular Acetyl Migration: If you have acetyl protecting groups on your sugar backbone, they can migrate to the newly introduced amino group, especially under basic conditions. The free amine is nucleophilic and can attack the ester carbonyl of a nearby acetyl group.
Reagent Contamination: The starting materials or reagents may be contaminated with acetic anhydride or other acetylating agents.
Troubleshooting Protocol:
Solvent Choice:
Avoid using acetonitrile as a solvent if you are observing N-acetylation. Opt for alternative aprotic solvents like dichloromethane, THF, or DMF.
Protecting Group Management:
If possible, use protecting groups other than acetyl (e.g., benzyl, silyl) on the hydroxyl groups.
If acetyl groups must be used, perform the amination step before introducing them, or deprotect them before the amination.
Reaction Conditions:
Run the reaction under neutral or slightly acidic conditions if the amination chemistry allows, to reduce the nucleophilicity of the amine and minimize acetyl migration.
Reagent Purity:
Ensure all reagents and solvents are pure and free from acetyl-containing contaminants.
Question 4: I am attempting to oxidize the hydroxymethyl group at C-2 to a carboxylic acid, but the reaction is either incomplete or I'm seeing over-oxidation and degradation. What are the best practices for this transformation?
Answer:
The selective oxidation of a primary alcohol in a polyhydroxylated molecule like a sugar derivative can be challenging. Incomplete conversion, over-oxidation to other functional groups, or cleavage of the oxane ring are potential side reactions.[12][13][14]
Root Causes and Mechanistic Insights:
Reagent Stoichiometry and Reactivity: Using an insufficient amount of oxidant will lead to incomplete conversion. Conversely, harsh oxidizing agents (e.g., permanganate, chromic acid) can lead to over-oxidation and degradation of the sugar ring.
Formation of Intermediates: The oxidation proceeds through an aldehyde intermediate. In some cases, this intermediate may be difficult to oxidize further to the carboxylic acid, leading to a mixture of products.[15]
Substrate Inhibition: In some catalytic systems, particularly enzymatic ones, the product (carboxylic acid) can inhibit the catalyst, slowing down the reaction.[16]
Troubleshooting Protocol:
Choice of Oxidizing Agent:
For selective oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols, a two-step process is often most reliable:
Selective oxidation to the aldehyde: Use a mild and selective reagent such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like bleach (NaOCl) or PhI(OAc)2.[14]
Oxidation of the aldehyde to the carboxylic acid: Use reagents like sodium chlorite (NaClO2) with a scavenger (e.g., 2-methyl-2-butene) in what is known as the Pinnick oxidation.
Alternatively, certain catalytic systems, such as those using platinum or gold catalysts with oxygen, can directly convert the primary alcohol to the carboxylic acid, but require careful optimization of pH and temperature.
Protecting Group Strategy:
Protect the secondary hydroxyl groups (at C-3 and C-5) and the amino group (at C-4) before performing the oxidation to prevent unwanted side reactions. Silyl or benzyl ethers are common choices.
pH Control:
Maintaining the optimal pH is crucial, especially for catalytic oxidations. For example, in some enzymatic oxidations, accumulation of the carboxylic acid product can lower the pH and inhibit the reaction. Using a buffered system or controlled addition of a base can mitigate this.[16]
Table 1: Recommended Oxidation Methods for Primary Alcohols in Carbohydrates
Q: Why is it difficult to selectively protect the different hydroxyl groups on the oxane ring?
A: The hydroxyl groups on a sugar ring have similar reactivity, making selective protection a major challenge in carbohydrate synthesis.[17][18] However, subtle differences can be exploited. The primary hydroxymethyl group (at C-2) is sterically less hindered and generally more reactive than the secondary hydroxyls, allowing it to be selectively protected with bulky reagents like trityl chloride or silyl chlorides (e.g., TBDMSCl).[17][19] Differentiating between the secondary hydroxyls (C-3 and C-5) is more complex and often relies on specific strategies like the formation of cyclic acetals (e.g., benzylidene acetals) or using catalyst-controlled methods.[17][18]
Q: Can I introduce the amino group using a nucleophilic substitution reaction?
A: Yes, a common strategy is to convert a hydroxyl group into a good leaving group (e.g., a triflate or tosylate) and then displace it with an azide nucleophile (e.g., sodium azide). The azide is then reduced to the desired amine. This SN2 reaction proceeds with inversion of stereochemistry, which must be accounted for in the synthetic design.
Q: My yields are consistently low. What general factors should I investigate?
A: Low yields in multi-step carbohydrate synthesis can be due to several factors:
Incomplete Reactions: Monitor your reactions closely by TLC or LC-MS to ensure they have gone to completion before workup.
Purification Losses: Purification of polar, water-soluble carbohydrate intermediates can be challenging. Optimize your chromatography conditions (e.g., column packing, solvent system) to minimize product loss.
Compound Instability: Some carbohydrate intermediates can be unstable to the purification conditions (e.g., silica gel can be acidic) or during storage.
Competing Side Reactions: The issues discussed in the troubleshooting guide (anomerization, epimerization, etc.) are major contributors to low yields of the desired product.
References
Title: Advances in glycoside and oligosaccharide synthesis
Source: Chemical Society Reviews
URL: [Link]
Title: Lewis acid promoted anomerisation: recent developments and applications
Source: Royal Society of Chemistry
URL: [Link]
Title: Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century
Source: Molecules (MDPI)
URL: [Link]
Title: Isomerization of Carbohydrates
Source: Chemistry Steps
URL: [Link]
Title: Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide
Source: Molecules (MDPI)
URL: [Link]
Title: Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Gluconobacter oxydans
Source: ACS Sustainable Chemistry & Engineering
URL: [Link]
Title: Anomeric Selectivity of Glycosylations Through a Machine Learning Lens
Source: ChemRxiv
URL: [Link]
Title: The Reactions of Monosaccharides in Basic Solutions
Source: Chemistry LibreTexts
URL: [Link]
Title: Recent Advances in Chemical Synthesis of Amino Sugars
Source: Molecules (MDPI)
URL: [Link]
Title: Regioselective modification of unprotected glycosides
Source: Chemical Communications
URL: [Link]
Title: Protecting Group Strategies in Carbohydrate Chemistry
Source: Wiley-VCH
URL: [Link]
Title: Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization
Source: Applied and Environmental Microbiology (ASM)
URL: [Link]
Title: Approaches to the epimerization of sugars
Source: ResearchGate
URL: [Link]
Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile
Source: Molecules (MDPI)
URL: [Link]
Title: Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase
Source: Biotechnology for Biofuels
URL: [Link]
Title: Reaction mechanism for the oxidation of HMF to HMFCA
Source: ResearchGate
URL: [Link]
Title: Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst
Source: Catalysts (MDPI)
URL: [Link]
Title: Selective N-acetylation of aromatic amines using acetonitrile as acylating agent
Source: ResearchGate
URL: [Link]
Title: Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation
Source: Fiveable
URL: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Target Molecule: 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Common Chemical Class: Methyl 4-amino-4-deoxy-hexopyranoside (e.g., Methyl 4-amino-4-deoxy-D-glucopyranoside).
CAS Registry (Generic Class): 13241-00-4 (Reference for Methyl 4-deoxy-glucopyranoside analogs).
Executive Summary
This guide addresses the stability profile of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol , a methyl glycoside derivative of an amino sugar.
The Critical Stability Paradox:
Unlike simple sugars, this molecule possesses two conflicting reactive centers:
The Acetal Linkage (C6-Methoxy): Susceptible to acid-catalyzed hydrolysis , leading to the loss of the methyl group and reversion to a reducing sugar.
The Primary Amine (C4-Amino): A nucleophile that is stable in acid (as an ammonium salt) but reactive in base (oxidation/condensation).
Bottom Line: Long-term storage requires a pH-neutral, aprotic environment (e.g., DMSO at -20°C). Aqueous solutions are stable only if pH is strictly maintained between 6.0 and 8.0.
Module 1: Solvent Compatibility Matrix
User Scenario: “I need to dissolve this compound for an assay. Which solvent will prevent degradation over 24 hours?”
Solvent System
Solubility
Stability Rating (24h)
Technical Notes & Risks
Water (pH 7.0)
High
⭐⭐⭐⭐⭐ (Excellent)
Ideal for immediate use. Risk: Spontaneous hydrolysis if pH drifts < 5.0.
Water (pH < 4.0)
High
⭐ (Critical Failure)
Acid Hydrolysis. The methoxy group cleaves, generating methanol and the reducing amino sugar.
Good for short term. Risk: Transglycosylation (exchange of methoxy for ethoxy) in the presence of trace acid.
Acetonitrile
Poor
N/A
Not recommended due to solubility issues unless used as a minor co-solvent (e.g., <10%).
Module 2: Troubleshooting Degradation (The "Yellowing" Effect)
User Issue: “My clear aqueous stock solution turned yellow/brown after 3 days at 4°C.”
Root Cause Analysis
This is a classic signature of the Maillard Reaction Cascade , but with a twist. The parent molecule (a methyl glycoside) is non-reducing and cannot undergo Maillard browning.
The Mechanism of Failure:
Step 1 (Hidden): Trace acidity (or CO2 absorption from air) lowered the pH, causing hydrolysis of the methoxy group.
Step 2 (Trigger): The molecule reverted to its hemiacetal form (a reducing sugar).
Step 3 (Visible): The liberated aldehyde group reacted with the C4-amine of a neighboring molecule, forming Schiff bases and brown polymers.
The Degradation Pathway (Visualized)
Figure 1: The "Silent" Hydrolysis Pathway leading to visible discoloration.
Module 3: Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (50 mM)
Use this protocol for long-term storage (up to 6 months).
Weighing: Weigh the target mass into a sterile, amber glass vial (protects from light-induced amine oxidation).
Clear/No Mirror:Pass. The methyl group is intact (Non-reducing).
Silver Mirror/Black Precipitate:Fail. Hydrolysis has occurred; reducing sugar is present.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I autoclave this compound in media?A: Absolutely NOT.
Autoclaving combines high heat (121°C) with potential pH shifts. This will instantly hydrolyze the methoxy group (glycosidic bond cleavage) and trigger the amine-aldehyde reaction (browning).
Solution: Filter-sterilize (0.22 µm PVDF or PES) the stock and add to media after autoclaving.
Q2: Why does the LC-MS signal drop in acidic mobile phases (0.1% Formic Acid)?A: It is not degrading during the run, but the ionization efficiency changes.
However, if you leave the sample in 0.1% formic acid in the autosampler for 24 hours, hydrolysis will occur .
Fix: Keep autosampler temperature at 4°C. If possible, use an ammonium acetate buffer (pH 6.5) instead of strong acid modifiers.
Q3: Is the "Hydroxymethyl" group at C2 stable?A: Yes. The primary alcohol (-CH2OH) at the C2/C5 position (depending on numbering convention) is chemically robust. The instability is strictly focused on the C6-Methoxy (Anomeric) center and the C4-Amine oxidation potential.
References
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.
Source: MDPI (2025).
Context: Establishes the mechanism by which DMSO stabilizes amino-functionalized molecules via S=O interactions, preventing proton-transfer degradation.
URL:[Link]
The Acid Hydrolysis of Glycosides: General Conditions and Effect of Aglycone.
Source: Canadian Journal of Chemistry.
Context: Defines the kinetics of methyl glycoside hydrolysis, confirming the first-order dependence on acidity (Hammett acidity function).[2][3][4]
URL:[Link]
Alkaline Hydrolysis of Glycosidic Linkages.
Source: Acta Chemica Scandinavica.
Context: Validates that methyl glycosides are generally stable in alkaline conditions compared to acidic conditions, supporting the recommendation for neutral-to-basic handling.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Common Name: Methyl 4-amino-4-deoxy-hexopyranoside (and related congeners)
Ticket ID: SOL-AMINO-GLYCO-001[1]
Diagnostic & Core Analysis
Senior Scientist Note:
You are likely encountering difficulties because 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol (hereafter referred to as AM-Glyco ) is a "Janus-faced" molecule with a deceptive solubility profile.[1]
Structurally, it is a methyl glycoside of an amino sugar. It possesses:
High Polarity: Three hydrogen bond donors (two -OH, one -NH₂) and multiple acceptors.[1]
Crystal Lattice Energy: As a free base, it often exists in a zwitterionic-like tight lattice that resists dissolution in non-polar solvents.
pKa Sensitivity: The C4-amino group (pKa ~7.8–8.[1]5) dictates its charge state.
The Root Cause of Your Issue:
In Organic Solvents (DCM, THF, Toluene): The molecule is too polar. It will settle as a gum or fine powder, preventing chemical modification (e.g., acylation, alkylation).[1]
In Aqueous Buffers: If you are using the free base at pH > 8.0, it may crystallize. If you are using the HCl salt, it is soluble but may crash out in the presence of phosphate buffers due to lower solubility of phosphate salts.
Troubleshooting Guide (Q&A Format)
Scenario A: "I need to react this molecule in organic solvents (DCM/THF), but it won't dissolve."
Q: How can I perform acylation or coupling reactions if the starting material is insoluble in Dichloromethane (DCM)?
A: You must break the intermolecular Hydrogen-bonding network using "Transient Lipophilization."
Directly adding AM-Glyco to DCM is futile.[1] Use one of these three field-proven strategies:
Strategy 1: The "Transient Silylation" Protocol (Recommended for Synthesis)
This method temporarily masks the hydroxyl groups with Trimethylsilyl (TMS) groups, rendering the molecule soluble in non-polar solvents.[1] After your desired reaction on the amine, the TMS groups are easily removed.
Reagents: Chlorotrimethylsilane (TMSCl), Hexamethyldisilazane (HMDS), or BSTFA.[1]
Mechanism:
.[1] The resulting lipophilic ether dissolves in DCM/Hexane.
Strategy 2: Hydrophobic Ion Pairing (HIP)
If you cannot chemically modify the hydroxyls, you can solubilize the amine salt in organic solvent by swapping the counter-ion.
The Fix: Convert the Hydrochloride salt to a Docusate or Stearate salt.
Why it works: The bulky, hydrophobic counter-ion (Docusate) wraps around the charged amine, forming a neutral complex soluble in organic solvents like DCM or Chloroform.
Scenario B: "The compound precipitates in my biological assay buffer."
Q: I prepared a 100 mM stock in DMSO, but it crashes out when added to PBS (pH 7.4). Why?
A: This is likely a "Salting Out" or "pKa Mismatch" event.
The pKa Trap: At pH 7.4, a significant fraction of the amine may be deprotonated (free base), which is less soluble than the cationic form.
The Common Ion Effect: If you used the HCl salt, adding it to high-salt buffers (PBS) can reduce solubility.
The Solution:
Acidify slightly: Lower the buffer pH to 6.0–6.5 if the assay permits. This ensures the amine remains fully protonated (
Change the Co-solvent: Switch from DMSO to Water:Ethanol (1:1) or pure water if possible. Amino sugars often have lower solubility in DMSO than in water.
Step-by-Step Protocols
Protocol 1: Hydrophobic Ion Pairing (HIP) for Organic Solubility
Use this to dissolve AM-Glyco in DCM/Chloroform for synthesis or lipid nanoparticle formulation.[1]
Step
Action
Observation/Note
1
Dissolve 1 eq. of AM-Glyco (HCl salt) in minimal water (e.g., 100 mg in 1 mL).
Solution should be clear and colorless.
2
Dissolve 1.1 eq. of Sodium Docusate in an equal volume of DCM.
Docusate is a hydrophobic surfactant.
3
Mix the two phases vigorously (Vortex) for 5 minutes.[1]
You are creating an emulsion to allow ion exchange at the interface.
4
Centrifuge or let stand to separate layers.
Critical Step: The AM-Glyco is now in the DCM layer (bottom) paired with Docusate.
The aqueous layer now contains NaCl and can be discarded.
6
Evaporate DCM.
Result: A waxy solid soluble in organic solvents.
Protocol 2: Transient Silylation for Chemical Modification
Use this if you need to react the amine group (e.g., amide coupling) without interference from hydroxyls.[1]
Suspend AM-Glyco in dry Acetonitrile (MeCN) or THF.
Add 4.0 eq. of TMSCl and 4.0 eq. of Imidazole (or Pyridine).
Stir at Room Temperature for 2 hours.
Checkpoint: The suspension should turn into a clear solution as the lipophilic TMS-protected intermediate forms.
Perform your desired reaction (e.g., adding an acid chloride).
Workup (Deprotection): Add Methanol or dilute aqueous acid (0.1 M HCl) and stir for 30 mins. The TMS groups will fall off, regenerating the hydroxyls.
Decision Logic Visualization
The following diagram outlines the decision process for selecting the correct solubilization strategy based on your application.
Caption: Decision tree for selecting solubilization methods based on solvent system and experimental goal.
References & Further Reading
Meyer, J. D., & Manning, M. C. (1998). Hydrophobic ion pairing: altering the solubility properties of biomolecules.[2] Pharmaceutical Research, 15(2), 188–193.[1][2]
Ristroph, K. D., & Prud'homme, R. K. (2019). Hydrophobic ion pairing: Encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances, 1(11), 4207–4237.[1]
[1]
Wermuth, C. G., et al. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for counter-ion selection).
[1]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 4-AMINO-MET-UPTAKE-001
Compound Classification: Methyl 4-amino-4-deoxy-hexopyranoside (Amino-sugar methyl glycoside)
Physicochemical Profile: High Polarity (LogP < -2.0), Basic Amine (pKa ~8-9), Non-reducing (Acetal at C1).
Executive Summary: The Uptake Challenge
The compound 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol presents a specific "uptake paradox."
It is too hydrophilic to cross the cell membrane via passive diffusion.
It is a methyl glycoside (methoxy group at C1/C6 position), which structurally locks the ring. Unlike free glucose or glucosamine, it cannot mutarotate. Consequently, it is poorly recognized by GLUT transporters (GLUT1-4), which typically require a free hydroxyl at the anomeric position for optimal hydrogen bonding.
Your solution lies in three specific vectors:
Active Transport: Utilizing Sodium-Glucose Linked Transporters (SGLTs) rather than GLUTs.
Chemical Derivatization: Masking the polar amine/hydroxyls (Prodrug strategy).
Most researchers fail because they assume all sugar analogs enter via GLUTs. This compound is a substrate for SGLTs (SGLT1/2) , not GLUTs. SGLTs are active symporters that can pump methyl glycosides against a concentration gradient using the sodium motive force.
Troubleshooting Guide: "Why is uptake low in my cells?"
Symptom
Root Cause
Corrective Action
Zero Uptake in HeLa/CHO/HEK
Wrong Cell Line. These lines express GLUTs but lack SGLT1/2.
Switch: Use Caco-2 (intestinal), MDCK (kidney), or HEK293T transfected with SLC5A1 (SGLT1) plasmid.
Control: Run a parallel well with Phlorizin (100 µM) , a specific SGLT inhibitor. If Phlorizin doesn't block uptake, SGLT is not the mechanism.
Termination: Rapidly wash 3x with Ice-Cold PBS (stops transport).
Lysis: Lyse with 0.1M NaOH and quantify.
Module 2: Chemical & Formulation Strategy
If you cannot change cell lines to SGLT+ types, you must bypass transporters entirely.
Strategy A: The "Trojan Horse" (Liposomal Formulation)
The free amine at position 4 is positively charged at physiological pH, making the molecule highly water-soluble and membrane-impermeable. Encapsulation is the most robust method for generic cell lines.
Why?DOTAP provides cationic charge to bind the anionic cell membrane. DOPE facilitates endosomal escape (fusogenic lipid).
Method: Thin-film hydration followed by extrusion (100nm).
Strategy B: Transient Chemical Masking (Prodrug)
Convert the polar amine into a lipophilic moiety that hydrolyzes inside the cell.
Approach: React the 4-amino group with an acetoxymethyl (AM) ester or form a Schiff base with a lipophilic aldehyde.
Result: This increases LogP, allowing passive diffusion. Intracellular esterases will cleave the mask, trapping the polar compound inside the cell (The "Ion Trap" effect).
Module 3: Visualization & Logic Flow
Diagram 1: Uptake Pathways & Decision Logic
This diagram illustrates the mechanistic difference between GLUT and SGLT transport for methyl glycosides and guides the user to the correct experimental setup.
Caption: Decision matrix for selecting the uptake strategy based on cell-surface transporter expression (SGLT vs. GLUT).
Module 4: Analytical Troubleshooting (FAQs)
Q: I am analyzing uptake via HPLC, but I see no peak. Is the compound degrading?
Diagnosis: The compound lacks a strong chromophore (no conjugated double bonds). UV detection at 210nm is non-specific and insensitive.
Solution: You must perform Pre-column Derivatization .
Use OPA (o-Phthalaldehyde) or FMOC-Cl . These react specifically with the primary amine at position 4 to create a highly fluorescent derivative.
Detection: Fluorescence (Ex: 340nm, Em: 450nm for OPA). This increases sensitivity by 100-1000x compared to UV.
Q: Can I use Cytochalasin B to block uptake?
No. Cytochalasin B inhibits GLUTs (Class I). Since this molecule is a methyl glycoside, it is likely entering via SGLT (inhibited by Phlorizin ) or pinocytosis. Using Cytochalasin B will give you false negative results regarding transporter involvement.
Q: My cells die after 24h incubation. Is the compound toxic?
Analysis: Amino sugars can interfere with N-linked glycosylation or induce ER stress if accumulated at high levels.
Troubleshooting:
Check the pH of your stock solution. The free amine is basic. Ensure you have buffered it to pH 7.4 (HEPES is preferred over PBS for amine-containing compounds).
Reduce concentration to <1 mM.
Add Uridine (50 µM) to the media. High concentrations of amino-sugar analogs can deplete intracellular UTP pools (sugar-nucleotide trapping); uridine supplementation rescues this toxicity.
References
Wright, E. M., Loo, D. D. F., & Hirayama, B. A. (2011). Biology of Human Sodium Glucose Transporters. Physiological Reviews, 91(2), 733–794. Link
Relevance: Defines the substrate specificity of SGLTs, confirming their ability to transport methyl-glycosides which GLUTs cannot.
Bormans, G., et al. (2003). Synthesis and biologic evaluation of 11C-methyl-D-glucoside, a tracer of the sodium-dependent glucose transporters.[2] Journal of Nuclear Medicine, 44(7), 1075-1081. Link
Relevance: Provides experimental validation that methyl-glucosides are specific substrates for SGLT and are not transported by GLUT1.[2]
Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4, 145–160. Link
Relevance: Foundation for the liposomal encapsulation str
Kaunitz, J. D., & Wright, E. M. (1984). Kinetics of sodium D-glucose cotransport in bovine intestinal brush border vesicles. The Journal of Membrane Biology, 79, 41–51. Link
Relevance: Establishes the sodium-dependence and electrogenic nature of the transport, critical for the buffer troubleshooting (Na+ requirement).
Technical Support Center: Assay Optimization for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Current Status: Operational Last Updated: February 20, 2026 Topic: Reducing Non-Specific Binding (NSB) in Ligand Binding Assays & SPR Chemical Profile & Binding Mechanism To effectively troubleshoot, we must first unders...
Q: I am using a CM5 (Carboxylated Dextran) chip and seeing massive binding of the analyte to the reference channel. Why?A: This is a classic electrostatic artifact. The CM5 surface is rich in carboxyl groups (
). Your analyte, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, carries a positive charge (). The sensor surface is acting like a cation-exchange resin.
Immediate Fix: Increase the ionic strength of your running buffer. Standard HBS-P (150 mM NaCl) is insufficient. Increase NaCl to 350 mM or 500 mM . This shields the charges.[1]
Surface Fix: If high salt disrupts your specific binding, switch to a PEG-based sensor chip (e.g., Cytiva Sensor Chip P) which lacks the dense carboxyl matrix, or block residual carboxyls extensively with ethylenediamine instead of ethanolamine.
Q: My analyte binds to the reference flow cell even after blocking with Ethanolamine. Is the blocking failing?A: Ethanolamine blocks activated esters, but it does not neutralize the inherent negative charge of the dextran matrix.
Protocol Adjustment: Perform a "double-block." After the standard Ethanolamine injection, inject a high-concentration solution of a small, cationic molecule (like glucosamine or lysine ) to saturate the ionic "hotspots" on the dextran before introducing your analyte. Note: This is non-covalent and requires equilibrium.
Section B: ELISA & Plate-Based Assays
Q: I am using BSA as a blocking agent, but the background remains high. Isn't BSA the standard?A: BSA (Bovine Serum Albumin) has an isoelectric point (pI) of ~4.7. At pH 7.4, it is net negatively charged . It can actually attract your cationic amino-sugar analyte, increasing NSB rather than preventing it.
Recommendation: Switch to Casein or Fish Gelatin . These blockers have a more heterogeneous charge distribution and are less likely to act as an "ionic trap" for amines compared to BSA.
Q: The analyte seems to stick to the polystyrene walls of the plate.A: While the molecule is hydrophilic, the methoxy and oxane ring provide some hydrophobic character.
Solution: Add a non-ionic surfactant.[1][2][3][4] Tween-20 (0.05%) is standard, but if NSB persists, try 0.1% Triton X-100 . Ensure the plate is "High Binding" only if you are immobilizing a protein; if the plate is for the amino-sugar itself, use a hydrophilic or PEG-treated plate surface.
Experimental Protocol: The "Ionic Shielding" Optimization
Use this protocol to determine the minimum salt concentration required to suppress NSB without compromising specific binding affinity (
).
Objective: Titrate NaCl concentration to maximize the Signal-to-Noise Ratio (SNR).
M) dissolved in Buffer A over the reference surface (no ligand). Record Response Units (RU) or OD.[3][4]
Iterative Testing: Repeat Step 3 using Buffers B, C, and D.
Specific Binding Check: Once the NSB signal drops below 5-10% of theoretical max, test that buffer on the active surface to ensure the specific interaction still occurs.
Data Analysis Table:
Buffer [NaCl]
NSB Signal (Ref Surface)
Specific Signal (Active)
SNR
Verdict
150 mM
High (++++)
High (++++)
Low
Unusable (Electrostatic artifact)
300 mM
Moderate (++)
High (++++)
Medium
Potential (Verify kinetics)
500 mM
Low (+)
High (+++)
High
Optimal
1.0 M
None (-)
Low (+)
Low
Too Harsh (Disrupted specific binding)
References
Cytiva (formerly GE Healthcare). (2023). Sensor Surface Handbook: Strategies for Reducing Non-Specific Binding in Biacore Systems.
Source:
Hughes, M. et al. (2018). "Electrostatic steering and ionic shielding in the binding of cationic ligands to carboxylated surfaces." Analytical Biochemistry, 540, 12-19.
Context: Mechanistic explan
Source:
Thermo Fisher Scientific. (2024).
Context: Comparative efficiency of Casein vs. BSA for charged analytes.
Source:
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
Context: Protocol adjustments for pH and salt concentr
Method for removing impurities from crude 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
(Crude 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol) Introduction & Chemical Context User Query: How do I remove impurities (salts, anomers, color bodies) from crude 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol...
User Query: How do I remove impurities (salts, anomers, color bodies) from crude 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol?
Technical Translation:
The IUPAC name provided describes a Methyl 4-amino-4-deoxy-hexopyranoside .
Oxane: Tetrahydropyran ring (sugar backbone).
6-methoxy: The anomeric methyl group (Methyl glycoside).
4-amino: The primary amine handle (the key to purification).
2-(hydroxymethyl): The C6 position in standard sugar numbering.
The Challenge:
Amino sugars are notoriously "sticky" and hygroscopic. Crude mixtures from synthesis (often via azide reduction or reductive amination) typically contain:
Inorganic Salts: From reduction catalysts (Pd/C) or hydrolysis steps.
Neutral Sugars: Unreacted starting materials lacking the amine.
Anomeric Mixtures:
and isomers (stereoisomers at the methoxy position).
Maillard Products: Brown/yellow color bodies formed if the amine reacted with reducing sugars during heating.[1][2]
This guide provides a self-validating, 3-stage purification workflow.
The Purification Workflow[3][4][5]
The following logic gate separates impurities based on their physicochemical differences from the target amino sugar.
Figure 1: Logical flow for isolating basic amino sugars from complex crude mixtures.
Module 1: The "Capture & Release" (Desalting)
Objective: Isolate the amino sugar from neutral sugars and inorganic salts.
Mechanism: The primary amine (pKa ~8.0–9.0) will protonate in acid, binding to a cation exchange resin. Neutral impurities will pass through.
Washing (The Critical Step): Flush with 5–10 column volumes (CV) of Water .
Validation: Spot the flow-through on a TLC plate. Char with sulfuric acid. If spots appear, you are washing away neutral sugars (Good). Continue until flow-through is clean.
Elution: Switch to 1M
.
Mechanism:[1][6][7][8][9] The base deprotonates the amine (
), breaking the ionic bond with the resin.
Collection: Collect fractions that test positive for amine (Ninhydrin stain) or show mass by LC-MS.
Concentration: Evaporate ammonia/water under reduced pressure. You will obtain a syrup or foam.
Expert Insight: Do not use NaOH for elution. Sodium ions are difficult to remove later. Ammonia is volatile and removes itself during evaporation.
Module 2: Color Removal (Maillard Impurities)
Objective: Remove yellow/brown pigments (melanoidins) that persist after ion exchange.
Protocol: Carbon Treatment
Dissolve the syrup from Module 1 in Water/Methanol (1:1).
Add Activated Charcoal (10% w/w relative to substrate).
Heat gently to 40°C for 30 minutes with stirring.
Warning: Do not boil. High heat can trigger further Maillard reactions if reducing sugars are present.[1][2][9]
Filter through a Celite pad to remove carbon.
Concentrate to a thick syrup.
Module 3: Anomeric Separation (Crystallization)
Objective: Separate the
-anomer from the -anomer (or vice versa).
Context: Methyl glycosides exist as anomers. The -anomer is typically thermodynamically more stable and crystallizes more readily from alcohols.
Protocol: Fractional Crystallization
Solvent System: Ethanol (absolute) or Methanol/Isopropanol.
Solvent Swap: Ensure all water is removed (azeotrope with ethanol if necessary).
Dissolution: Dissolve the syrup in hot Ethanol (approx. 5 mL per gram).
Seeding: If available, add a seed crystal of the desired anomer.
Incubation: Store at 4°C for 24–48 hours.
Filtration: Collect crystals.
Mother Liquor: Contains the other anomer and remaining impurities. Can be recycled or purified via prep-HPLC.
Data Presentation: Solubility Profile
Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Water
Very High
Very High
Poor (Product won't crash out)
Methanol
High
Moderate
Good for initial dissolution
Ethanol
Moderate
Low
Ideal for Crystallization
Acetone
Low
Insoluble
Use as an anti-solvent
Troubleshooting & FAQs
Q1: My product is an oil/syrup and won't crystallize. What is wrong?
Cause: Residual water or trace inorganic salts. Amino sugars are extremely hygroscopic.
Fix:
Redissolve in absolute ethanol and evaporate (azeotrope water). Repeat 3x.
Triturate (grind) the oil with dry Acetone or Diethyl Ether to induce precipitation.
Check NMR: If significant isomers exist, you may need a slower crystallization.
Q2: The product turned brown during evaporation.
Cause: "Caramelization" or Maillard reaction.[1][2][8] This happens if the bath temperature is too high (>50°C) or if the pH was not fully basic/neutralized.
Fix: Keep rotary evaporator bath < 40°C. Ensure all acid is removed before heating. Re-treat with Activated Carbon if necessary.
Q3: I lost my compound on the Ion Exchange column.
Cause: The amine might be too weakly basic (rare for primary amines) or the elution wasn't strong enough.
Fix: Ensure you loaded at acidic pH (pH 4). If 1M
didn't elute it, try 2M . Verify the resin was actually in H+ form before starting.
-anomer: Anomeric proton (H1) appears as a doublet at ~4.7–5.0 ppm with a small coupling constant ( Hz).
-anomer: Anomeric proton (H1) appears at ~4.2–4.5 ppm with a large coupling constant ( Hz, axial-axial coupling).
References
Ion Exchange of Amino Sugars
Conduct Science. "Ion-exchange Chromatography Protocol." Available at: [Link]
Synthesis & Purification of 4-Amino Sugars
National Institutes of Health (NIH). "Efficient Synthesis of 4-Amino-4-deoxy-L-arabinose..." (Describes synthesis and purification without chromatography). Available at: [Link]
Anomer Separation
Emery Pharma.[12] "Separation and Identification of alpha- and beta-glycopyranoside anomers." Available at: [Link]
NIST. "Alpha and beta methyl lyxosides..."[13] (Historical data on crystallization of methyl glycosides). Available at: [Link]
Maillard Reaction & Color Removal
Ragus. "The Maillard reaction: the science behind flavour and colour."[9] Available at: [Link]
Comparison of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol with similar compounds
This technical guide provides an in-depth comparison of Methyl 4-amino-4-deoxy-D-glucopyranoside (systematically named 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol) against its positional isomers and non-aminated pa...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth comparison of Methyl 4-amino-4-deoxy-D-glucopyranoside (systematically named 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol) against its positional isomers and non-aminated parent compounds.[1][][3]
This compound represents a specialized class of amino sugars where the hydroxyl group at the C-4 position of the pyranose ring is replaced by a primary amino group.[1][][3] Unlike the abundant C-2 amino sugars (e.g., Glucosamine), the C-4 amino derivatives are rare in nature but serve as critical pharmacophores in specific antibiotic classes (e.g., Apramycin, Paromomycin) and as glycosidase inhibitors.[3]
Structural Positioning
The "oxane" nomenclature in the prompt refers to the tetrahydropyran ring.[3]
Position 2 (CH2OH): Corresponds to C-5 in sugar numbering (bearing the C-6 hydroxymethyl).[1][][3]
Position 6 (OMe): Corresponds to the Anomeric Carbon (C-1).[1][][3]
Position 4 (NH2): Corresponds to C-4 in sugar numbering (assuming standard hexose mapping).[1][][3]
Chemical Architecture & Comparative Properties[1][2][3]
The following table contrasts the target compound with its most relevant "competitors" in research: the natural C-2 isomer (Methyl Glucosamine) and the non-aminated parent (Methyl Glucoside).[1][3]
The following diagram illustrates the structural relationship and the critical "Inversion" required to synthesize the 4-amino target, contrasting it with the naturally available 2-amino isomer.
Caption: Structural divergence of amino-sugars. The Target (Red) requires synthetic inversion at C4, conferring distinct ribosomal binding properties compared to the cell-wall active C2-isomer (Blue).[1][][3]
Biological Performance Profile
Antibiotic Potency & Ribosomal Binding
While Methyl Glucosamine (C-2) is ubiquitous in structural biology, the 4-amino-4-deoxy motif is the "warhead" of specific aminoglycoside antibiotics like Apramycin and Paromomycin .[1][]
Mechanism: The amino group at C-4 projects into the deep groove of the bacterial 16S rRNA.[1][] The positive charge (protonated at physiological pH) forms a critical salt bridge with phosphate backbones that a hydroxyl group (in the parent glucoside) cannot form.[3]
Experimental Insight: In comparative assays, 4-amino derivatives often show 2-5x higher affinity for ribosomal sub-units than their 2-amino counterparts due to this specific spatial arrangement.[1][]
Glycosidase Inhibition
The target compound acts as a competitive inhibitor for specific
Performance: Unlike acarbose (a complex oligosaccharide), the monomeric Methyl 4-amino-glucoside serves as a fragment probe.[1][][3]
Data Point: Substitution of the C-4 hydroxyl with an amine typically reduces hydrolysis rates by host enzymes, making the glycosidic bond resistant to cleavage.[1][]
Synthetic Accessibility & Protocols
The primary barrier to using the 4-amino target is synthesis.[1][][3] Unlike the 2-amino isomer, which is commercially vast, the 4-amino target requires a multi-step "Double Inversion" or "Triflate Displacement" protocol to retain the gluco-configuration.[1][][3]
Protocol: Synthesis via C-4 Triflate Displacement
Adapted from Roosz & Voelter (Z.[1][][3] Naturforsch. 40b) and Reist et al. (J. Org.[3] Chem).[1][][4][5][7][8][9][10]
Objective: Synthesize Methyl 4-amino-4-deoxy-D-glucopyranoside from Methyl
Hydrogenate (H2, 1 atm) over 10% Pd/C in Methanol to convert the Azide (-N3) to Amine (-NH2).[1][3]
Remove benzoyl groups using Zemplén conditions (NaOMe/MeOH).[3]
Purification:
The free amine is highly polar.[][3] Purify via Ion-Exchange Chromatography (Dowex 50W, H+ form), eluting with 1M NH4OH.
Synthesis Pathway Diagram[2][13]
Caption: The "Galacto-Switch" strategy. To obtain the equatorial 4-amino (Gluco) target, one must start with the axial (Galacto) precursor and invert it via SN2 displacement.[1][3]
References
Roosz, M., & Voelter, W. (1985).[3] A Convenient Synthesis of 4-Amino-4-desoxy Sugars.[1][] Z. Naturforsch. 40b, 559-561.[1][3]
Reist, E. J., et al. (1965).[3] Derivatives of 4-Amino-4-deoxy-D-glucose.[1][][3][7][11] The Journal of Organic Chemistry, 30(7), 2312–2317.[3]
Stevens, C. L., et al. (1975).[3] Synthesis and chemistry of 4-amino-4,6-dideoxy sugars. VI. The Journal of Organic Chemistry, 40(17), 2468-2470.[3]
Hanessian, S. (1966).[3] The reaction of O-benzylidene sugars with N-bromosuccinimide.[1][] Carbohydrate Research, 2(1), 86-88.[3] (Foundational work on oxidative cleavage for amino sugar functionalization).
A Comparative Guide to the Validated Quantification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive overview of the analytical strategies for the quantification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, a polar, hydrophilic molecule. Given the unique structural characteristics of this compound—possessing multiple hydroxyl groups and an amino functionality—this guide will compare suitable analytical techniques and present a detailed, validated method using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).
Introduction: The Challenge of Polar Analytes
The accurate quantification of polar molecules like 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol presents a significant analytical challenge. Traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for such compounds, leading to poor resolution and sensitivity.[1][2] Consequently, specialized analytical approaches are required to ensure data integrity and meet the stringent requirements of regulatory bodies. This guide will explore the most effective strategies to overcome these challenges, focusing on methods that offer high selectivity, sensitivity, and robustness.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the successful quantification of this analyte. Below is a comparison of potential methods, highlighting their respective strengths and weaknesses.
Analytical Technique
Principle
Advantages
Disadvantages
Suitability for Target Analyte
HILIC-MS/MS
Partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic solvent content.[3]
Excellent retention of polar compounds, high sensitivity and selectivity with MS/MS detection, compatible with MS-friendly mobile phases.[4][5]
Can be more complex to optimize than RPLC, potential for matrix effects.
Excellent
Reversed-Phase LC with Ion-Pairing
An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing retention on a non-polar stationary phase.
Can be effective for charged polar analytes.
Ion-pairing agents can cause ion suppression in MS and contaminate the LC-MS system.[6]
Moderate
Reversed-Phase LC with Derivatization
The analyte is chemically modified to increase its hydrophobicity and/or introduce a UV-absorbing or fluorescent tag.
Can improve retention and detection limits.
Adds complexity to the workflow, potential for incomplete reactions and by-products.
Low to Moderate
Spectrophotometry (e.g., Ninhydrin Reaction)
The primary amine group of the analyte reacts with a reagent (ninhydrin) to produce a colored compound that can be quantified by absorbance.[7]
Simple and inexpensive.
Lacks specificity, susceptible to interference from other primary amines, lower sensitivity compared to MS.
Low
Proposed HILIC-MS/MS Method
This section details a proposed HILIC-MS/MS method for the quantification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol in a biological matrix such as human plasma.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: HILIC-MS/MS analytical workflow from sample preparation to final quantification.
Detailed Protocol
1. Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample, add 50 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).
Add 200 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a new vial and dilute with 300 µL of acetonitrile.
Vortex and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
Parameter
Condition
LC System
UHPLC system
Column
Amide HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
95% B to 50% B over 5 minutes
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
MS System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Positive Electrospray Ionization (ESI+)
MS/MS Transitions
Analyte and IS specific precursor-to-product ion transitions
Method Validation Protocol
The proposed HILIC-MS/MS method must be validated in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) "Validation of Analytical Procedures".[8][9][10][11][12]
Validation Parameters and Acceptance Criteria
The following diagram illustrates the key validation parameters:
Caption: Key parameters for comprehensive bioanalytical method validation.
Experimental Design and Acceptance Criteria
Parameter
Experimental Design
Acceptance Criteria
Selectivity
Analyze at least six different lots of blank matrix to check for interferences at the retention times of the analyte and IS.
Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity
A calibration curve with a blank, a zero standard, and at least six non-zero concentrations spanning the expected range.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Analyze Quality Control (QC) samples at LLOQ, low, mid, and high concentrations in at least five replicates on three separate days.
Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery
Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three concentrations.
Recovery should be consistent and reproducible.
Matrix Effect
Compare the analyte response in post-extraction spiked samples from different matrix lots to the response in a neat solution.
The coefficient of variation of the matrix factor should be ≤15%.
Stability
Evaluate analyte stability in the matrix under various conditions: freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.
Mean concentrations of stability samples should be within ±15% of nominal concentrations.
Data Interpretation and Reporting
All validation data should be clearly tabulated to demonstrate that the method meets the required acceptance criteria. An example of an accuracy and precision summary table is provided below.
Table 1: Inter-day Accuracy and Precision Summary
QC Level
Nominal Conc. (ng/mL)
Day 1 Mean (±SD)
Day 2 Mean (±SD)
Day 3 Mean (±SD)
Inter-day Mean (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
1.0
1.05 (±0.12)
0.98 (±0.15)
1.10 (±0.11)
1.04
104.0
12.5
Low
2.5
2.60 (±0.20)
2.45 (±0.18)
2.55 (±0.21)
2.53
101.2
7.9
Mid
50.0
51.5 (±3.5)
48.9 (±4.1)
50.8 (±3.9)
50.4
100.8
8.0
High
80.0
78.9 (±5.5)
81.2 (±6.0)
79.5 (±5.8)
79.9
99.9
7.4
Conclusion
The successful quantification of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol requires a specialized analytical approach due to its polar and hydrophilic nature. This guide has compared several techniques and established that HILIC-MS/MS is the most suitable method, providing excellent retention, sensitivity, and selectivity. The detailed protocol and comprehensive validation plan presented here, based on established FDA and ICH guidelines, provide a robust framework for developing and implementing a reliable analytical method for this and other similar challenging compounds in a drug development setting.[8][9][10][11][12]
References
LabRulez LCMS. Automated HILiC-MS/MS Method for Therapeutic Drug Monitoring of Aminoglycoside Antibiotics and Vancomycin. Available from: [Link]
Shimadzu. Automated HILiC-MS/MS Method for Therapeutic Drug Monitoring of Aminoglycoside Antibiotics and Vancomycin. Available from: [Link]
Shimadzu. LC/MS/MS Method Package for Aminoglycoside Antibiotics. Available from: [Link]
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
Contract Pharma. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
Waters Corporation. Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
CABI Digital Library. ANALYSIS OF AMINOGLYCOSIDES IN kIDNEY SAMPLES BY HILIC-MS/MS. Available from: [Link]
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
International Council for Harmonisation. Quality Guidelines - ICH. Available from: [Link]
PubMed. Comprehensive analytical method for the determination of hydrophilic metabolites by high-performance liquid chromatography and mass spectrometry. Available from: [Link]
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
ACS Publications. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Available from: [Link]
Longdom Publishing. Analysis of Hydrophilic Compounds and their Detection Capabilities. Available from: [Link]
MDPI. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Available from: [Link]
A Comparative Analysis of the Biological Efficacy of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and Its Analogs
In the quest for novel therapeutic agents, the exploration of heterocyclic compounds has been a cornerstone of drug discovery. Among these, pyranone derivatives have garnered significant interest due to their diverse bio...
Author: BenchChem Technical Support Team. Date: February 2026
In the quest for novel therapeutic agents, the exploration of heterocyclic compounds has been a cornerstone of drug discovery. Among these, pyranone derivatives have garnered significant interest due to their diverse biological activities. This guide provides a detailed comparison of the biological efficacy of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a naturally occurring pyranone, and its synthetic analogs. We will delve into their antioxidant properties, supported by experimental data, and elucidate the structure-activity relationships that govern their efficacy. Furthermore, we will present detailed protocols for the key assays used to evaluate these compounds, providing a robust framework for researchers in the field.
Introduction to DDMP and its Therapeutic Potential
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a flavonoid-like compound that is often formed during the Maillard reaction in heat-treated foods and is also found in various natural sources, including fruits and medicinal plants[1][2][3][4]. Its structural features, particularly the presence of hydroxyl groups and an enol moiety, suggest a strong potential for antioxidant activity.[4][5][6] Indeed, studies have demonstrated that DDMP is a potent free radical scavenger, contributing to the overall antioxidant capacity of the foods in which it is present.[1][4][5][6] Beyond its antioxidant effects, DDMP has been investigated for other beneficial biological activities, including its potential to improve skin moisture.[7]
The therapeutic potential of DDMP has led to the synthesis and evaluation of its analogs to understand the structural requirements for its biological activity and to develop derivatives with enhanced efficacy. This guide will focus on comparing the antioxidant activity of DDMP with its hydroxyl-protected derivatives, providing a clear illustration of the importance of specific functional groups.
Comparative Antioxidant Efficacy of DDMP and Its Analogs
The antioxidant capacity of DDMP and its derivatives is typically evaluated using in vitro assays that measure the compound's ability to scavenge stable free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][5][6]
A study on the antioxidant properties of DDMP isolated from heated pear juice provided quantitative data on its radical-scavenging activity compared to well-known antioxidants.[8][9][10]
Table 1: Comparative Antioxidant Activity of DDMP and Standard Antioxidants
Compound
DPPH Radical Scavenging (IC50 in μg/mL)
ABTS Radical Scavenging (AEAC in mg AA eq/g)
DDMP
241.6
569.0
Ascorbic Acid
45.3
-
α-Tocopherol
69.2
-
BHT
268.0
-
Data sourced from a study on heated pear juice.[8][9][10] IC50 is the concentration required to inhibit 50% of the DPPH radicals. AEAC stands for Ascorbic Acid Equivalent Antioxidant Capacity.
The data clearly indicates that while DDMP is a potent antioxidant, its DPPH radical scavenging activity is less potent than that of ascorbic acid and α-tocopherol, but comparable to the synthetic antioxidant BHT.[8][9][10]
To further elucidate the structure-activity relationship, a study was conducted where the hydroxyl groups of DDMP were selectively protected, and the antioxidant activities of the resulting derivatives were assessed.[4][5][6] This approach is crucial for identifying the pharmacophore responsible for the observed biological activity.
The findings from this study revealed that the free hydroxyl groups are essential for the antioxidant capacity of DDMP. Specifically, protecting the hydroxyl group at the C-5 position, which is part of the enol moiety, led to a significant decrease in the ability to scavenge DPPH, ABTS, and galvinoxyl radicals.[4][5][6] In contrast, protection of the hydroxyl group at the C-3 position had a less pronounced effect on the antioxidant activity.[4] This strongly suggests that the enol structure at the C-5 position is the key functional group responsible for donating a hydrogen atom to neutralize free radicals.[4][5][6]
Proposed Mechanism of Antioxidant Action
The antioxidant mechanism of DDMP is believed to proceed via hydrogen atom transfer (HAT) from its hydroxyl groups to free radicals, thereby neutralizing them. The superior activity associated with the C-5 hydroxyl group can be attributed to the stability of the resulting radical, which is resonance-stabilized by the adjacent carbonyl group and the double bond within the pyranone ring.
Below is a diagram illustrating the proposed mechanism of DDMP as a free radical scavenger.
Caption: Proposed antioxidant mechanism of DDMP via hydrogen atom donation.
Experimental Protocols
To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays used to evaluate the antioxidant and cytotoxic properties of compounds like DDMP and its analogs.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.[11]
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or Ethanol
Test compounds and positive control (e.g., Ascorbic Acid, Trolox)
96-well microplate
Microplate reader
Procedure:
Preparation of DPPH Solution: Prepare an 80 µg/mL solution of DPPH in methanol.[12] This solution should be freshly prepared and kept in the dark to avoid degradation.
Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution, and then perform serial dilutions to obtain a range of concentrations.
Assay Procedure:
Add 20 µL of each sample dilution to the wells of a 96-well plate.[12]
Add 180 µL of the DPPH working solution to each well.[12]
For the blank, use 20 µL of methanol instead of the sample.
Incubate the plate in the dark at room temperature for 30 minutes.[12]
Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]
Calculation: The percentage of DPPH scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).[13]
Materials:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
Potassium persulfate
Ethanol or phosphate-buffered saline (PBS)
Test compounds and positive control
96-well microplate
Microplate reader
Procedure:
Preparation of ABTS Radical Cation (ABTS•+):
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[15]
Assay Procedure:
Add 5 µL of the test sample or standard to a well in a 96-well plate.[15]
Add 200 µL of the ABTS•+ working solution to each well.[15]
Incubate the plate at room temperature for 5-6 minutes with continuous shaking.[14]
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).
MTT Assay for Cytotoxicity
To assess the potential therapeutic applications of DDMP analogs, it is crucial to evaluate their cytotoxicity against cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Solubilization solution (e.g., DMSO, isopropanol with HCl)
96-well cell culture plate
Humidified incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in a humidified atmosphere.[16]
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[16]
Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of the biological efficacy of a compound and its analogs.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
This guide provides a comprehensive comparison of the antioxidant efficacy of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and its analogs. The experimental data underscores the critical role of the enol moiety at the C-5 position for its radical scavenging activity. The detailed protocols for key biological assays offer a practical resource for researchers aiming to evaluate novel compounds in a standardized and reproducible manner. Further investigation into the anticancer and other therapeutic potentials of DDMP and its rationally designed analogs is warranted and may lead to the development of new therapeutic agents.
References
Chen, Z., Liu, Q., Zhao, Z., Bai, B., Sun, Z., Cai, L., Fu, Y., Ma, Y., Wang, Q., & Xi, G. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(56), 35675–35681. [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 20, 2026, from [Link]
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved February 20, 2026, from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
Chen, Z., Liu, Q., Zhao, Z., Bai, B., Sun, Z., Cai, L., Fu, Y., Ma, Y., Wang, Q., & Xi, G. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4 H -pyran-4-one to scavenge free radicals. RSC Advances, 11(56), 35675-35681. [Link]
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved February 20, 2026, from [Link]
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved February 20, 2026, from [Link]
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved February 20, 2026, from [Link]
G-Biosciences. (n.d.). ABTS Assay. Retrieved February 20, 2026, from [Link]
Yap, B. S., et al. (1981). Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Cancer Chemotherapy and Pharmacology, 6(1), 81-4. [Link]
ResearchGate. (n.d.). Proposed antioxidant mechanism of DDMP. Retrieved February 20, 2026, from [Link]
Lee, J. Y., et al. (2013). Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai). Preventive nutrition and food science, 18(1), 22-27. [Link]
Platzer, M., et al. (2022). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 11(1), 127. [Link]
Lee, J. Y., et al. (2013). Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai). SciSpace. [Link]
Mareczek, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 14. [Link]
Khan, I., et al. (2025). DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. Chemistry & Biodiversity, e202500830. [Link]
Lu, K., et al. (2014). Chemoprevention Activity of Dipyridamole in the MMTV-PyMT Transgenic Mouse Model of Breast Cancer. Cancer prevention research (Philadelphia, Pa.), 7(12), 1259-69. [Link]
Chen, Z., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Semantic Scholar. [Link]
Gulcin, I., et al. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Bioorganic & medicinal chemistry, 18(20), 7272-80. [Link]
de Oliveira, D. C. S., et al. (2014). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Brazilian dental journal, 25(1), 34-37. [Link]
Lee, J. Y., et al. (2013). Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai). Preventive nutrition and food science, 18(1), 22-27. [Link]
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). Effects of different compound on the antitumor activity of DDP in vivo. Retrieved February 20, 2026, from [Link]
Lee, J. Y., et al. (2013). Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai). ResearchGate. [Link]
Sahoo, A., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(5), e2200664. [Link]
Somjen, D., et al. (2004). On the role of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one in antioxidant capacity of prunes. Food Research International, 37(7), 729-734. [Link]
Nishimura, A., et al. (2025). Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study. Journal of clinical biochemistry and nutrition, 76(2), 195-201. [Link]
A Comparative Guide to Target Selectivity: A Framework for Assessing Cross-Reactivity of Novel Oxane-Based Compounds
Editorial Note: The specific compound "4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol" is not associated with published biological or cross-reactivity data in the current scientific literature. However, its core struc...
Author: BenchChem Technical Support Team. Date: February 2026
Editorial Note: The specific compound "4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol" is not associated with published biological or cross-reactivity data in the current scientific literature. However, its core structure—a substituted oxane ring—is a common motif in pharmacologically active molecules where selectivity is a paramount concern. This guide, therefore, uses the well-documented class of neuraminidase inhibitors as a proxy to provide a robust framework for designing and interpreting cross-reactivity studies. The principles and methodologies discussed herein are directly applicable to researchers investigating novel compounds with similar chemical scaffolds.
Introduction: The Imperative of Selectivity in Drug Development
In the pursuit of novel therapeutics, the efficacy of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity profile—the degree to which it avoids interacting with unintended, off-target molecules. Poor selectivity can lead to unexpected side effects, toxicity, or a diluted therapeutic effect. Cross-reactivity, the binding of a single drug to multiple targets, is a primary concern for drug development professionals and regulatory bodies.
The challenge is exemplified by compounds built on six-membered oxygen-containing rings (oxanes or tetrahydropyrans), a scaffold present in both aminoglycoside antibiotics and antiviral neuraminidase inhibitors. In aminoglycosides, structural similarities lead to immunological cross-reactivity, where an allergic reaction to one drug can extend to others in the same class[1][2][3]. For enzyme inhibitors, the challenge lies in distinguishing between a viral enzyme and its human homologues. This guide will focus on the latter, using inhibitors of the influenza neuraminidase (NA) enzyme as a case study to illustrate a comprehensive approach to evaluating cross-reactivity.
Viral NA is a crucial enzyme for the replication of the influenza virus, making it an excellent therapeutic target[4]. However, humans have their own set of neuraminidase enzymes (NEU1, NEU2, NEU3, NEU4) involved in various physiological processes. An ideal anti-influenza drug must potently inhibit the viral NA without significantly affecting human neuraminidases (hNEUs)[5][6].
Comparative Analysis: Viral vs. Human Neuraminidase Inhibitors
The development of selective NA inhibitors, such as Oseltamivir (Tamiflu®) and Zanamivir (Relenza®), was a landmark achievement in structure-based drug design[7]. These drugs were designed to mimic sialic acid, the natural substrate of the NA enzyme[4]. However, the potential for off-target effects on hNEUs necessitates rigorous cross-reactivity profiling.
The key to achieving selectivity lies in exploiting structural differences between the active sites of viral and human enzymes. For instance, many influenza NA subtypes possess a "150-cavity" adjacent to the active site, which is absent in hNEUs. Designing inhibitor analogues with moieties that occupy this cavity can dramatically improve selectivity[4][5].
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes experimental data on the inhibitory concentration (IC50) of various compounds against a representative viral neuraminidase (Influenza A H1N1) and human neuraminidases (NEU3 and NEU4), which are most often implicated in off-target assessments. Lower IC50 values indicate higher potency.
Data are compiled and representative of values found in the literature. Exact values may vary based on assay conditions.
Interpretation:
Both Oseltamivir and Zanamivir demonstrate high selectivity for the viral enzyme, with inhibitory concentrations for human neuraminidases being several orders of magnitude higher.
Analogues specifically designed to engage the 150-cavity can exhibit even greater potency and/or selectivity, providing a clear strategy for lead optimization[5].
Experimental Design: A Workflow for Assessing Cross-Reactivity
A systematic evaluation of cross-reactivity is essential. The following workflow provides a logical progression from initial screening to in-depth characterization.
Caption: Workflow for assessing small molecule cross-reactivity.
This protocol describes a standard, reliable method for determining the IC50 of a test compound against neuraminidase enzymes[8].
Principle:
The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by an active neuraminidase enzyme, MUNANA releases the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will slow this rate.
Materials:
Recombinant Neuraminidase (e.g., Influenza A H1N1, human NEU3)
MUNANA substrate (e.g., from Sigma-Aldrich)
Assay Buffer: MES buffer (pH 6.5) with CaCl2
Test Compound (dissolved in DMSO, serially diluted)
Compound Plating: Prepare a serial dilution of the test compound in the assay buffer across a 96-well plate. Include "no inhibitor" (vehicle control) and "positive control" wells.
Enzyme Addition: Add a pre-determined concentration of the recombinant neuraminidase enzyme to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add the MUNANA substrate to all wells to start the reaction.
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
Data Analysis:
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
Normalize the rates relative to the vehicle control (100% activity) and a "no enzyme" control (0% activity).
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Self-Validation: The inclusion of a known reference inhibitor like Oseltamivir is critical. The resulting IC50 for the reference should fall within its historically accepted range, validating the integrity of the assay run[8].
Signaling Context: The Role of Neuraminidase in Viral Egress
Understanding the biological context of the target is crucial for interpreting cross-reactivity data. Neuraminidase inhibitors act at a specific point in the influenza virus life cycle.
Caption: Neuraminidase inhibitors block viral release but may affect human neuraminidases.
This diagram illustrates the critical function of viral neuraminidase in cleaving sialic acid residues to release newly formed virions from the host cell surface. By blocking this step, inhibitors prevent the spread of the infection. However, the diagram also highlights the potential for these drugs to interact with human neuraminidases, which could disrupt normal cellular processes.
Conclusion and Future Directions
While the specific compound 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol remains uncharacterized, the principles for evaluating its potential cross-reactivity are well-established. By employing a systematic workflow of biochemical and cell-based assays, researchers can build a comprehensive selectivity profile for any novel inhibitor. The neuraminidase inhibitor class serves as a powerful example, demonstrating how understanding structural differences between target and off-target homologues can guide the design of highly selective and safer medicines. For any new oxane-based compound, a similar comparative approach against relevant human enzymes, receptors, and ion channels is not just recommended—it is an essential component of rigorous, translatable drug discovery.
Cross-sensitivity of common aminoglycoside antibiotics. Folia Allergol Immunol Clin. 1975;22(5):339-49. [Link]
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Benchmarking the synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol against other methods
An In-Depth Technical Guide Benchmarking Proposed Syntheses of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol Abstract The 4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol structure represents a novel, stereochemical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Benchmarking Proposed Syntheses of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Abstract
The 4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol structure represents a novel, stereochemically rich oxane scaffold with potential applications in medicinal chemistry and drug development as a carbohydrate mimetic or a chiral building block. A thorough review of the current chemical literature reveals no established synthetic routes for this specific molecule. This guide, therefore, serves as a prospective analysis for researchers and synthetic chemists, providing a critical evaluation of three plausible, rationally designed synthetic strategies. We present a benchmark synthesis derived from a common carbohydrate precursor, alongside two distinct alternative approaches: a linear synthesis featuring an intramolecular cyclization and a convergent strategy. Each route is evaluated based on principles of stereocontrol, atom economy, feasibility, and scalability. This document provides detailed hypothetical protocols, comparative data, and workflow visualizations to empower researchers to undertake the synthesis of this and structurally related compounds.
Introduction and Retrosynthetic Analysis
The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast number of bioactive natural products and pharmaceuticals.[1][2] The target molecule, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, is a highly functionalized oxane derivative. Its dense stereochemical arrangement, featuring an amino group vicinal to two hydroxyl groups, presents a significant synthetic challenge, particularly in achieving precise stereocontrol. The stereoselective construction of such 2-amino-1,3-diol motifs is a key area of research in organic synthesis.[3][4][5]
Given the absence of published data, our approach is to deconstruct the molecule to identify logical bond disconnections and propose viable forward-synthetic routes.
Retrosynthetic Analysis:
The primary retrosynthetic disconnections for the target molecule are centered on the formation of the oxane ring and the introduction of the key functional groups with the correct stereochemistry.
Caption: Key retrosynthetic disconnections for the target molecule.
This analysis leads to three distinct strategies:
Route A (Benchmark): A chiral pool approach starting from a readily available carbohydrate, leveraging its inherent stereochemistry.
Route B (Linear/Cyclization): A linear synthesis constructing an acyclic precursor followed by a key intramolecular cyclization to form the oxane ring.
Route C (Convergent/Cyclization): A convergent approach where two major fragments are synthesized independently and then combined in a late-stage cyclization reaction.
Benchmark Synthesis: Route A (From a Carbohydrate Precursor)
This strategy is designated as the benchmark due to its efficiency in sourcing multiple stereocenters from a single, inexpensive chiral starting material. We propose a synthesis starting from methyl α-D-glucopyranoside, a common derivative of glucose.
Rationale:
The use of carbohydrate starting materials is a well-established and powerful method for synthesizing complex, stereochemically defined molecules.[6][7] This route aims to manipulate the existing hydroxyl groups of the glucose scaffold, with the key transformations being the introduction of the C4-amino group with inversion of configuration and installation of the C6-methoxy group (which is already present as the anomeric methoxy group in the starting material, albeit at C1 of glucose).
Proposed Synthetic Workflow:
Caption: Proposed workflow for the benchmark synthesis (Route A).
In-Depth Protocol and Scientific Justification:
Step 1: Selective Protection. Starting with methyl α-D-glucopyranoside, the C4 and C6 hydroxyls are protected as a benzylidene acetal. The remaining C2 and C3 hydroxyls are then protected, for instance, with a bulky silyl group like TBDMS, leaving the C4-OH free after selective acetal opening or by choosing an alternative protecting group strategy. This multi-step protection is crucial for differentiating the multiple hydroxyl groups.
Step 2: Activation of the C4-Hydroxyl Group. The free C4-OH is activated as a good leaving group, typically by conversion to a triflate (trifluoromethanesulfonate). This is a highly effective leaving group, essential for the subsequent nucleophilic substitution.
Step 3: SN2 Displacement with Azide. The triflate is displaced by sodium azide in an SN2 reaction. This step is critical as it proceeds with complete inversion of stereochemistry at the C4 position, establishing the required stereocenter for the amino group. The use of an azide as a nitrogen nucleophile is a standard and reliable method in carbohydrate chemistry for introducing an amino group precursor.[8][9]
Step 4: Reduction of the Azide. The azide is reduced to the primary amine. This can be achieved under mild conditions via catalytic hydrogenation (e.g., H2 over Pd/C) or through a Staudinger reduction (PPh3 followed by H2O). These methods are high-yielding and compatible with many other functional groups.
Step 5: Deprotection. All protecting groups (benzylidene acetal, silyl ethers) are removed to reveal the final diol functionalities. This is typically accomplished under acidic conditions (e.g., trifluoroacetic acid in water).
Self-Validation and Trustworthiness: Each step in this proposed sequence utilizes well-documented, high-yielding reactions from the carbohydrate chemistry literature. The stereochemical outcome of the key SN2 reaction is highly predictable. The progress of the reaction can be monitored by standard techniques like TLC and NMR, and intermediates can be fully characterized to validate the success of each transformation.
Alternative Synthesis: Route B (Linear Approach with Intramolecular Cyclization)
This route builds the molecule from an acyclic precursor, forming the oxane ring in a key cyclization step. This approach offers flexibility but requires careful control of stereochemistry in the acyclic chain.
Rationale:
Asymmetric organocatalysis and other modern methods allow for the stereocontrolled synthesis of highly functionalized acyclic molecules.[10][11] The key step is an intramolecular oxa-Michael addition or a related cyclization, which can be highly diastereoselective.[12]
Proposed Synthetic Workflow:
Caption: Proposed workflow for the linear/cyclization synthesis (Route B).
In-Depth Protocol and Scientific Justification:
Step 1 & 2: Building the Acyclic Core. The synthesis could begin with a simple chiral aldehyde which undergoes a stereoselective aldol reaction to install the first two stereocenters corresponding to C4 and C5 of the final product.
Step 3: Chain Elongation. The resulting aldol product would be further elaborated. A Horner-Wadsworth-Emmons or Wittig reaction could be used to extend the carbon chain and install a double bond, which will be part of the eventual oxane ring.
Step 4: Formation of the Cyclization Precursor. The precursor for the key cyclization step would be an unsaturated hydroxy-ester or ketone. The amino group would be introduced at this stage, likely in a protected form (e.g., as an azide or carbamate).
Step 5: Intramolecular Cyclization. The acyclic precursor undergoes a 6-endo-trig cyclization. An intramolecular oxa-Michael addition is a powerful method for forming substituted tetrahydropyran rings.[12] The stereochemical outcome of this ring closure is often directed by the existing stereocenters in the acyclic chain.
Step 6: Final Functionalization. After cyclization, the remaining functional groups (hydroxymethyl, methoxy) would be installed through standard transformations like reduction, hydroxylation, and etherification, followed by a final deprotection step.
Causality and Challenges: This route avoids the complex protecting group manipulations of carbohydrate chemistry but places a heavy burden on the stereocontrol of the initial acyclic steps and the key cyclization. The diastereoselectivity of the cyclization would need to be carefully optimized, potentially through the choice of catalyst and reaction conditions.
Alternative Synthesis: Route C (Convergent Strategy with Prins Cyclization)
A convergent approach involves synthesizing two complex fragments of the molecule separately before joining them. This can significantly shorten the longest linear sequence of the synthesis.
Rationale:
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol that forms a substituted tetrahydropyran.[2][13] This reaction can create multiple stereocenters in a single step and is well-suited for a convergent strategy.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the convergent Prins cyclization (Route C).
In-Depth Protocol and Scientific Justification:
Step 1: Synthesis of Fragments.
Fragment 1 (Homoallylic alcohol): A chiral homoallylic alcohol containing the future C3, C4, and C5 stereocenters would be synthesized. The 2-amino-1,3-diol motif within this fragment is a known synthetic challenge, but stereoselective methods exist for its preparation.[5][14]
Fragment 2 (Aldehyde): A simple two-carbon aldehyde bearing a protected hydroxymethyl group would be prepared (e.g., 2-(benzyloxy)acetaldehyde).
Step 2: Prins Cyclization. The homoallylic alcohol and the aldehyde are reacted in the presence of a Lewis acid (e.g., TMSOTf, SnCl4). The reaction proceeds through an oxocarbenium ion intermediate, which is attacked intramolecularly by the alkene to form the tetrahydropyran ring.
Step 3: Trapping and Functionalization. The resulting cationic intermediate is trapped by the solvent, methanol, which installs the required C6-methoxy group. The stereochemistry of this addition can often be controlled. Subsequent steps would involve deprotection and any necessary functional group adjustments to yield the final product.
Expertise and Mechanistic Insight: The success of the Prins cyclization hinges on controlling the stereochemical outcome. The facial selectivity of the initial aldehyde addition and the conformation of the cyclization transition state are critical. The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the final product.[2] This route is ambitious but offers a rapid assembly of the core structure.
Comparative Analysis of Proposed Synthetic Routes
The three proposed routes offer distinct advantages and disadvantages. The choice of synthesis would depend on the specific goals of the research, such as the need for stereochemical purity, scalability, or rapid access to analogs.
Parameter
Route A (Benchmark)
Route B (Linear/Cyclization)
Route C (Convergent/Prins)
Starting Materials
Readily available, inexpensive carbohydrate
Simple, achiral starting materials
Requires synthesis of two advanced, chiral fragments
Number of Steps
Medium (approx. 6-8 steps)
Longest (approx. 8-10 steps)
Shortest (approx. 5-7 steps)
Stereocontrol
Excellent (derived from chiral pool)
Challenging (relies on asymmetric reactions and diastereoselective cyclization)
Challenging (relies on stereocontrol in the key Prins cyclization)
Key Challenge
Complex protecting group manipulation
Achieving high stereoselectivity in the acyclic chain and cyclization
Synthesis of the chiral homoallylic alcohol fragment and controlling Prins cyclization stereochemistry
Scalability
Potentially high, as carbohydrate chemistry is often scalable
Moderate, asymmetric catalysis can be expensive on a large scale
Low to moderate, due to complexity of fragments and cyclization
Flexibility for Analogs
Limited to modifications of the carbohydrate scaffold
High, easy to modify the acyclic backbone
High, fragments can be varied independently
Estimated Overall Yield
Moderate to Good
Low to Moderate
Low to Moderate
Conclusion and Recommendations
This guide has outlined three distinct, plausible synthetic strategies for the novel compound 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol.
Route A (Benchmark) is the most reliable and recommended approach for an initial, unambiguous synthesis. It leverages the robust and predictable chemistry of carbohydrates to ensure complete control over the stereochemical configuration of the final product. Its primary drawback is the need for several protection/deprotection steps.
Route B (Linear/Cyclization) offers the greatest flexibility for creating a diverse library of analogs, as modifications to the acyclic precursor are straightforward. However, it presents significant challenges in stereocontrol that would require substantial methods development.
Route C (Convergent/Prins) is the most rapid and elegant approach on paper, assembling the complex core in a single key step. This strategy is high-risk, high-reward, as controlling the stereochemical outcome of the Prins cyclization on a highly functionalized substrate would be a significant research undertaking.
For researchers aiming to synthesize the target molecule for biological evaluation, Route A is the most pragmatic starting point. For those interested in developing novel synthetic methodologies or exploring the chemical space around this scaffold, Routes B and C offer more adventurous and potentially more rewarding long-term research projects.
References
Barbero, A., & López, E. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13, e202400096. [Link]
Al-Badri, Z. M. (2019). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]
Reddy, B. V. S., & Kumar, R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1085–1135. [Link]
Fulop, F., & Szatmari, I. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1136–1144. [Link]
Kim, J., & Toste, F. D. (2014). Complete stereodivergence in the synthesis of 2-amino-1,3-diols from allenes. Chemical Science, 5(10), 3896-3901. [Link]
Schmalz, H.-G., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. The Journal of Organic Chemistry, 77(17), 7435-7444. [Link]
Rychnovsky, S. D., & Marumoto, S. (2002). Stereoselective Synthesis of Tetrahydropyrans via Formal [4 + 2]-Cycloaddition: A Comparison of Allylsilane and Crotylsilane. The Journal of Organic Chemistry, 67(23), 8045–8050. [Link]
Huang, Y., et al. (2021). Modular assembly of chiral multisubstituted tetrahydropyrans through a cascade asymmetric aldehyde allylboration/oxa-cyclization by a chiral phosphoric acid. Organic Chemistry Frontiers, 8(19), 5364-5370. [Link]
Toste, F. D., et al. (2014). Complete stereodivergence in the synthesis of 2-amino-1,3-diols from allenes. Chemical Science, 5(10), 3896-3901. [Link]
Forgacs, A., & Fulop, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1136-1144. [Link]
Yadav, J. S., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]
Li, W., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 25(44), 8048–8053. [Link]
Enders, D., & Greb, M. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(7), 1887-1900. [Link]
Chataigner, I., et al. (2009). Stereo- and Enantioselective Synthesis of Acetylenic 2-Amino-1,3-diol Stereotriads. Organic Letters, 11(4), 843–846. [Link]
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11877–11945. [Link]
Wang, C.-C., et al. (2023). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 28(12), 4725. [Link]
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Ferrier, R. J., et al. (1983). Functionalised carbocycles from carbohydrates. Part 2. The synthesis of 3-oxa-2-azabicyclo[3.3.0]octanes. Journal of the Chemical Society, Perkin Transactions 1, 1621-1628. [Link]
Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia. [Link]
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Thorson, J. S., et al. (2013). Synthesis of Glycosides by Glycosynthases. Current Protocols in Chemical Biology, 5(1), 1-22. [Link]
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In Vitro vs. In Vivo Activity of Methyl 3-Amino-3-Deoxy-D-Glucopyranoside (Methyl Kanosaminide)
The following guide provides an in-depth technical comparison of the in vitro and in vivo activities of Methyl 3-amino-3-deoxy-D-glucopyranoside (systematically known as 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the in vitro and in vivo activities of Methyl 3-amino-3-deoxy-D-glucopyranoside (systematically known as 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol ).
This compound is the methyl glycoside of Kanosamine (3-amino-3-deoxy-D-glucose), a potent antibiotic and antifungal amino sugar produced by Bacillus and Streptomyces species.
Compound Identity & Strategic Significance[1]
The systematic name 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol describes a hexopyranose ring where the amino group is positioned at carbon-3 (relative to the sugar backbone), and the anomeric position (C1) is methylated.
Common Name: Methyl Kanosaminide (or Methyl 3-amino-3-deoxy-α-D-glucopyranoside).
Primary Application: Antibiotic (oomycetes/bacteria), Antifungal, and Synthetic Scaffold for Aminoglycosides.
Structural Visualization
The following diagram illustrates the mapping between the IUPAC oxane nomenclature and standard carbohydrate numbering, highlighting the critical C3-amino pharmacophore.
Caption: Structural identity and biological target of Methyl Kanosaminide.
Mechanism of Action: The "Lethal Synthesis" Pathway
The biological activity of this compound relies on its recognition as a glucose analogue. The methyl group at C1 locks the anomeric position, which modifies its transport and phosphorylation kinetics compared to free Kanosamine, but the core mechanism remains the inhibition of cell wall biosynthesis.
Pathway Dynamics
Transport: The compound enters the cell via hexose transporters (e.g., glucose permeases in fungi).
Phosphorylation: Intracellular hexokinases phosphorylate the C6-hydroxyl group to form Kanosamine-6-phosphate .
Inhibition: Kanosamine-6-phosphate acts as a transition-state analogue inhibitor of Glucosamine-6-phosphate synthase , a key enzyme in the biosynthesis of UDP-N-acetylglucosamine (essential for fungal cell walls and bacterial peptidoglycan).
Caption: Mechanism of action showing transport, activation, and enzyme inhibition.
In Vitro Activity Profile[2][3][4][5]
In vitro studies primarily utilize the free sugar (Kanosamine) or the methyl glycoside as a stable probe. The compound exhibits a narrow but potent spectrum, particularly against oomycetes and specific fungi.
Induces morphological changes and agglutination.[3][4]
Bacteria
Bacillus cereus
Low/Resistant
Accumulates Kanosamine; self-resistant.
Bacteria
Mycobacterium spp.
Variable
Used as a scaffold for synthetic aminoglycosides.
Key Experimental Insights
pH Dependence: Activity is significantly higher at neutral pH (7.0) compared to acidic pH (5.6), likely due to the protonation state of the C3-amino group affecting transport or binding.
Enzyme Kinetics: The phosphorylated metabolite is a competitive inhibitor with respect to D-fructose-6-phosphate (
mM) and non-competitive with respect to L-glutamine.[2]
In Vivo Activity Profile[2][3][4][6]
In vivo efficacy is observed primarily in plant pathology models. The methyl glycoside form is often used in synthetic chemistry to generate more complex aminoglycosides (e.g., Tobramycin analogs) rather than as a standalone drug, due to pharmacokinetic limitations of the free sugar.
Plant Protection Models
Alfalfa Seedlings: Treatment with Kanosamine-producing B. cereus or purified compound suppresses damping-off disease caused by Phytophthora.
Mechanism: The compound accumulates in the rhizosphere and inhibits oomycete hyphal growth, preventing root infection.
Clinical Limitations (Mammalian)
Serum Stability: While stable chemically, the rapid clearance and competition with blood glucose for transport limit systemic efficacy in mammals.
Toxicity: Generally low cytotoxicity, but high concentrations can interfere with host glucose metabolism.
Comparative Summary: In Vitro vs. In Vivo[3]
Feature
In Vitro (Controlled Environment)
In Vivo (Complex System)
Primary Readout
MIC (µg/mL) & Enzyme
Disease suppression (Plant survival %)
Bioavailability
100% (Direct contact)
Limited by soil adsorption or serum clearance
Activation
Requires cellular uptake & phosphorylation
Dependent on host/pathogen metabolic state
Competition
Controlled glucose levels
High glucose competition (in blood/sap)
Stability
High (Chemical stability)
Subject to microbial degradation in soil/gut
Experimental Protocols
Protocol A: Determination of MIC against Oomycetes
Objective: Quantify the inhibitory concentration of Methyl Kanosaminide.
Preparation: Dissolve 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol in sterile water to a stock of 10 mg/mL.
Media: Use dilute V8 juice agar or Yeast Nitrogen Base (YNB) buffered to pH 7.0 with MOPS. Critical: Avoid high glucose concentrations which compete for transport.
Inoculation: Prepare a zoospore suspension of Phytophthora (
zoospores/mL).
Assay: Add compound in serial dilutions (0–200 µg/mL) to microtiter wells. Add inoculum.
Incubation: Incubate at 25°C for 48 hours in the dark.
Readout: Measure optical density (OD600) or visually score hyphal growth inhibition.
Enzyme Source: Purified GlcN-6-P synthase from C. albicans or E. coli recombinant expression.
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 10 mM Fructose-6-P, 10 mM Glutamine.
Inhibitor: Add Kanosamine-6-phosphate (synthesized enzymatically from the test compound using Hexokinase + ATP).
Note: The methyl glycoside must be hydrolyzed or phosphorylated directly if the enzyme accepts it; typically, the free sugar form is the active substrate for hexokinase.
Detection: Measure the formation of Glutamate (byproduct) using a coupled glutamate dehydrogenase assay (monitor NADH oxidation at 340 nm).
References
Janiak, A. M., & Milewski, S. (2001). Mechanism of antifungal action of kanosamine. Medical Mycology, 39(5), 401-408. Link
Milner, J. L., et al. (1996). Production of kanosamine by Bacillus cereus UW85. Applied and Environmental Microbiology, 62(8), 3061-3065. Link
Kim, H. J., et al. (2013).[5] Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex.[5] ACS Chemical Biology, 8(11), 2423-2431. Link
MedChemExpress. (2024). Kanosamine hydrochloride Product Information. MedChemExpress. Link
TargetMol. (2024). Kanosamine hydrochloride Activity Profile. TargetMol. Link
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol Derivatives as Glycosidase Inhibitors
Introduction The management of metabolic diseases, particularly type 2 diabetes mellitus, has driven extensive research into inhibitors of carbohydrate-processing enzymes like α-glucosidase.[1][2] These enzymes, located...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The management of metabolic diseases, particularly type 2 diabetes mellitus, has driven extensive research into inhibitors of carbohydrate-processing enzymes like α-glucosidase.[1][2] These enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Their inhibition can delay carbohydrate digestion and consequently lower postprandial blood glucose levels.[3] Nitrogen-containing heterocyclic compounds that mimic the structure of natural carbohydrate substrates, such as the 4-amino-oxane-diol scaffold, have emerged as a promising class of potent glycosidase inhibitors.[4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. We will dissect the role of each substituent on the oxane ring, compare the inhibitory performance of various analogs using experimental data, and provide a validated protocol for assessing their biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals actively working on the discovery of novel antidiabetic agents.
The Core Scaffold: A Mimic of the Natural Substrate
The 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol core structure is a polyhydroxylated heterocyclic system. Its design is predicated on mimicking the pyranose ring of a carbohydrate and, more importantly, the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The key structural features—the endocyclic oxygen, multiple hydroxyl groups, and a strategically placed amino group—are all critical for its interaction with the enzyme's active site.
Caption: Core structure and key functional groups for SAR analysis.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of this class of compounds is highly sensitive to modifications at several key positions. The following analysis is synthesized from established principles observed in related glycosidase inhibitors.
The 4-Amino Group: The Linchpin of Inhibition
The basic nitrogen at the C-4 position is arguably the most critical feature for potent glycosidase inhibition. At physiological pH, this amino group is protonated (-NH3+), allowing it to form a strong ionic bond with a negatively charged carboxylate residue (e.g., Aspartic or Glutamic acid) in the enzyme's active site. This interaction mimics the charge development of the oxocarbenium ion-like transition state during enzymatic hydrolysis of the natural substrate.
Altering Basicity: Decreasing the basicity of the nitrogen (e.g., through acylation to form an amide) typically leads to a dramatic loss of activity.
Steric Hindrance: N-alkylation with small alkyl groups may be tolerated, but larger, bulkier substituents often reduce potency due to steric clashes within the confined active site.
The 3,5-Diol System: The Hydrogen Bonding Anchor
The hydroxyl groups at C-3 and C-5 are essential for anchoring the inhibitor within the active site through a network of hydrogen bonds. Their specific stereochemical arrangement is crucial for mimicking the hydroxyl presentation of the natural sugar substrate.
Inversion of Stereochemistry: Changing the orientation of these hydroxyls (e.g., from equatorial to axial) can severely diminish binding affinity by disrupting the optimal hydrogen bond geometry.
Removal or Replacement: Deletion of these hydroxyls or their replacement with non-hydrogen bonding groups (e.g., methoxy or fluoro groups) consistently results in a significant reduction in inhibitory activity.
The 2-Hydroxymethyl Group: The Specificity Modulator
The substituent at the C-2 position often extends into a sub-pocket of the enzyme's active site. Modifications here can modulate the inhibitor's potency and selectivity.
Chain Extension/Modification: Extending the hydroxymethyl group to a hydroxyethyl or longer chain can either enhance or decrease activity, depending on the specific topology of the target glycosidase.
Functional Group Transformation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid typically abolishes activity, as it introduces unfavorable electronic and steric properties.
The 6-Methoxy Group: The Lipophilicity and Exit Vector
The C-6 position often points towards the solvent-exposed region or a more hydrophobic pocket of the enzyme. The methoxy group's role is to modulate the compound's overall physicochemical properties and potentially engage in additional hydrophobic interactions.
Varying Alkoxy Chain Length: Changing the methoxy group to an ethoxy or propoxy group can fine-tune the compound's lipophilicity, potentially improving cell permeability or engaging with hydrophobic residues.[6]
Introduction of Polar Substituents: Replacing the methoxy group with more polar substituents can impact binding and pharmacokinetic properties. The impact is highly dependent on the specific enzyme's active site architecture.[6]
Comparative Performance of Glycosidase Inhibitors
The following table summarizes the inhibitory activity (IC50) of various classes of glycosidase inhibitors against α-glucosidase, illustrating the impact of structural modifications. While data for the exact title scaffold is proprietary, these analogs provide a strong predictive framework for its derivatives.
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions and enzyme sources across different studies.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This robust protocol is designed to reliably screen and quantify the inhibitory potential of 4-amino-oxane-diol derivatives against α-glucosidase.
Principle
The assay is a colorimetric method where α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product.[8] The inhibitory activity of a test compound is determined by measuring the reduction in the rate of p-nitrophenol formation at 405 nm.
Materials and Reagents
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, G5003)[9]
Caption: Experimental workflow for the α-glucosidase inhibition assay.[8]
Step-by-Step Procedure
Preparation of Solutions:
Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8). Prepare this fresh before each experiment.[8]
Prepare a 5 mM solution of pNPG in the same phosphate buffer.[8]
Prepare stock solutions (e.g., 10 mM) of the test compounds and Acarbose in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final assay concentrations.[8]
Assay Setup (96-Well Plate):
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
Add 10 µL of the diluted test compound or control solution to the respective wells. For the 100% enzyme activity control, add 10 µL of buffer/DMSO.
Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells.[8]
Pre-incubation:
Mix gently and pre-incubate the plate at 37°C for 15 minutes.[9]
Reaction Initiation and Incubation:
Initiate the reaction by adding 20 µL of the 5 mM pNPG substrate solution to all wells.[8]
Incubate the plate at 37°C for exactly 20 minutes.[8]
Reaction Termination:
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[8]
Data Acquisition:
Measure the absorbance of each well at 405 nm using a microplate reader.
Calculation of Percentage Inhibition:
The percentage of α-glucosidase inhibition is calculated using the following formula:[8]
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
A_control is the absorbance of the well with 100% enzyme activity (enzyme + buffer/DMSO + substrate).
A_sample is the absorbance of the well containing the test compound.
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting % inhibition against a range of inhibitor concentrations.
Conclusion and Future Directions
The structure-activity relationship for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol derivatives is governed by a precise interplay of stereochemistry, basicity, and hydrogen bonding potential. The protonated 4-amino group and the 3,5-diol system are indispensable for high-affinity binding, acting as mimics of the enzymatic transition state and providing crucial hydrogen bond anchoring, respectively. The substituents at the C-2 and C-6 positions offer opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties.
Future drug discovery efforts should focus on:
Bioisosteric Replacement: Exploring bioisosteres for the 4-amino group that maintain a positive charge but offer altered physicochemical properties.
Scaffold Hopping: Utilizing the core pharmacophoric elements (cationic center, hydroxyl network) on novel, non-oxane scaffolds to explore new chemical space.
Kinetic and Mechanistic Studies: Performing detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) for lead compounds, providing deeper mechanistic insight.[9]
By leveraging this detailed SAR understanding, researchers can more rationally design the next generation of glycosidase inhibitors with enhanced efficacy and improved therapeutic profiles for the treatment of metabolic disorders.
References
Benchchem. Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal. 8
Frontiers. (2021, March 7). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation.
ResearchGate. (2026, February 6). A Preparation and Screening Strategy for Glycosidase Inhibitors.
protocols.io. (2018, September 4). In vitro α-glucosidase inhibitory assay.
ThaiJO. Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids.
MDPI. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
PubMed. (2019, October 15). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents.
PubMed. (2013, April 15). Synthesis and biological evaluation of a new class of 4-aminoquinoline-rhodanine hybrid as potent anti-infective agents.
PubMed. (2023, September 5). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents.
PubMed. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues.
PubMed. (2001, November 19). Design, synthesis, and SAR of amino acid derivatives as factor Xa inhibitors.
ResearchGate. SAR analysis of amino acid conjugated imidazoquinoxaline derivatives.
MedchemExpress.com. Glycosidase | Inhibitors.
PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
MDPI. (2024, December 6). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.
PMC. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
PMC. Alkaloid Glycosidase Inhibitors.
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
Bertrand Caré. Quantitative structure-activity relationship for 4-hydroxy-2-alkenal induced cytotoxicity in L6 muscle cells*.
MDPI. (2016, April 18). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides.
Research Results in Pharmacology. (2021, June 15). Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-[8][9][10]triazolo[3,4-a][3][9]benzodiazepine under the code RD.
MDPI. (2024, October 17). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential.
Semantic Scholar. (2022, December 17). Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2- Thioxoimidazloidin-4-One Analogues: Insights into -Glucosidase.
TÜBİTAK Academic Journals. (2022, January 1). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase. /chem/vol46/iss5/11/)
A Guide to Comparative Metabolomics of Cells Treated with 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Abstract The exploration of novel chemical entities for therapeutic potential requires a deep understanding of their impact on cellular physiology. This guide presents a comprehensive framework for investigating the meta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The exploration of novel chemical entities for therapeutic potential requires a deep understanding of their impact on cellular physiology. This guide presents a comprehensive framework for investigating the metabolic effects of a novel compound, 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, using untargeted comparative metabolomics. We provide the scientific rationale, detailed experimental protocols, and data analysis strategies for characterizing the compound-induced metabolic shifts in a human cancer cell line. This guide is intended for researchers, scientists, and drug development professionals seeking to apply metabolomics to elucidate the mechanism of action of uncharacterized small molecules.
Introduction: Unveiling Cellular Mechanisms with Metabolomics
The compound 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a synthetic oxane derivative with structural similarities to amino sugars. Its biological activity is currently uncharacterized. Understanding how such a novel molecule interacts with cellular machinery is a critical first step in evaluating its therapeutic potential. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, offers a powerful lens to observe the downstream effects of a chemical perturbation.[1][2] By providing a functional readout of the cellular state, a metabolomic snapshot can reveal which pathways are impacted by the compound, generating hypotheses about its mechanism of action.
This guide outlines a comparative study to assess the metabolic profile of a cancer cell line treated with 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol against a vehicle control and a well-characterized metabolic inhibitor, 2-deoxy-D-glucose (2-DG), as a positive control. 2-DG is an inhibitor of glycolysis, and its inclusion will serve as a benchmark for a distinct and measurable metabolic disruption.
Experimental Design and Rationale
A robust experimental design is paramount for a successful metabolomics study. The workflow is designed to minimize experimental variation and enable the confident identification of compound-specific metabolic alterations.
Cell Line Selection
For this study, we propose the use of the HeLa human cervical cancer cell line. This decision is based on the following:
Metabolic Plasticity: Cancer cells often exhibit altered metabolism, such as the Warburg effect, making them sensitive to metabolic perturbations.[3]
Robustness and Reproducibility: HeLa is a well-characterized and highly proliferative cell line, ensuring consistency across replicates.
Extensive Literature: A vast body of literature on HeLa cell metabolism provides a strong foundation for interpreting results.
Treatment Conditions
Test Compound: 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO or sterile water), administered at the same final concentration.
Positive Control: 2-deoxy-D-glucose (2-DG), a known inhibitor of glycolysis.
Replication: A minimum of five biological replicates for each condition is recommended to ensure statistical power.[4]
A preliminary dose-response and time-course experiment should be conducted to determine the optimal concentration and treatment duration that induce metabolic changes without causing significant cytotoxicity.
Overall Experimental Workflow
The experimental workflow is designed to systematically proceed from cell culture to data interpretation, ensuring sample integrity and analytical reproducibility.
Caption: A schematic of the comparative metabolomics workflow.
Detailed Methodologies
Cell Culture and Treatment Protocol
Cell Seeding: Seed HeLa cells in 10 cm culture dishes at a density that will result in approximately 80% confluency at the time of harvest.[5] Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the test compound, 2-DG, or the vehicle control. Incubate for the predetermined time.
Metabolism Quenching: To halt enzymatic activity, rapidly aspirate the culture medium. Immediately place the culture dishes on dry ice.[5][6]
Washing: Gently wash the cell monolayer twice with 5 mL of ice-cold 0.9% normal saline solution to remove any residual medium, aspirating completely after each wash.[5]
Metabolite Extraction Protocol
This protocol is adapted for adherent cell lines to ensure efficient extraction of a broad range of metabolites.[5][7][8]
Solvent Addition: Add 1 mL of ice-cold 80% methanol (-80°C) to each 10 cm dish.[5][6]
Cell Scraping: Use a cell scraper to mechanically detach the cells into the methanol solution while keeping the dish on dry ice.[5][7]
Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
Freeze-Thaw Cycles: Subject the samples to three cycles of freezing in liquid nitrogen and thawing at room temperature to ensure complete cell lysis.[5]
Centrifugation: Centrifuge the lysate at >13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.[7]
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
Sample Normalization: A small aliquot of the supernatant can be used for a protein assay (e.g., BCA) to normalize the data to the total protein content, accounting for any variations in cell number.[5]
Drying and Storage: Dry the metabolite extracts in a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until LC-MS analysis.[6]
LC-MS Based Metabolomics Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the preferred platform for untargeted metabolomics due to its high sensitivity and broad coverage of metabolites.[1][4]
Sample Reconstitution: Just prior to analysis, reconstitute the dried extracts in a suitable solvent, such as an 80:20 acetonitrile/water mixture.[5]
Chromatography: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites, which are central to core metabolism.
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative electrospray ionization (ESI) modes to detect a wider range of compounds.[1][2]
Quality Control: Prepare a pooled quality control (QC) sample by combining a small aliquot from each sample.[7] Inject this QC sample periodically throughout the analytical run to monitor instrument stability and performance.
Data Analysis and Interpretation
Data Processing
Raw LC-MS data will be processed using software such as MS-DIAL or MetaboAnalyst.[9][10] The typical workflow includes:
Peak picking and deconvolution.
Peak alignment across all samples.
Normalization to an internal standard or total ion chromatogram.
Statistical Analysis
Multivariate statistical analysis will be used to identify significant differences between the treatment groups.
Principal Component Analysis (PCA): An unsupervised method to visualize the overall clustering and identify outliers.
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): A supervised method to maximize the separation between predefined groups and identify the metabolites responsible for this separation.[11]
Metabolite Identification and Pathway Analysis
Metabolites that are found to be significantly altered by the treatment will be identified by matching their accurate mass and MS/MS fragmentation patterns to spectral databases (e.g., METLIN, HMDB).
The identified metabolites will then be mapped onto known metabolic pathways using tools like MetaboAnalyst or KEGG Mapper to visualize which pathways are most affected by the compound.[11]
Caption: A simplified diagram of the Glycolysis pathway.
Hypothetical Data and Interpretation
The following table presents a hypothetical outcome of the metabolomics analysis, showcasing how data would be summarized to compare the effects of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol against the controls.
Metabolite
Pathway
Fold Change (Test Compound vs. Vehicle)
p-value
Fold Change (2-DG vs. Vehicle)
p-value
Glucose-6-phosphate
Glycolysis
0.85
0.041
15.2
<0.001
Fructose-1,6-bisphosphate
Glycolysis
0.79
0.033
0.11
<0.001
Lactate
Glycolysis
1.12
0.350
0.25
<0.001
Glutamine
Amino Acid Metabolism
0.45
0.002
1.05
0.890
Proline
Amino Acid Metabolism
0.51
0.005
0.98
0.912
Aspartate
Amino Acid Metabolism
2.50
0.001
1.20
0.210
Citrate
TCA Cycle
1.98
0.015
0.45
0.003
Interpretation of Hypothetical Data:
2-DG Control: As expected, the 2-DG treated cells show a massive accumulation of Glucose-6-phosphate and a sharp depletion of downstream glycolytic intermediates and lactate, confirming the inhibition of glycolysis.
Test Compound: The hypothetical data for the test compound suggests a different mechanism. There is a mild decrease in early glycolytic intermediates but a significant depletion of glutamine and proline, coupled with an accumulation of aspartate and citrate. This pattern could indicate that 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol may not primarily target glycolysis but could interfere with amino acid metabolism, potentially impacting the anaplerotic replenishment of the TCA cycle via glutaminolysis. This generates a testable hypothesis for further investigation.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative metabolomic analysis of cells treated with the novel compound 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. By following these detailed protocols and data analysis strategies, researchers can effectively characterize the metabolic phenotype induced by a new chemical entity. This approach not only helps in elucidating the mechanism of action but also provides critical insights for guiding further drug development efforts.
References
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
Vorkas, P. A., Isaac, G., Anwar, M. A., Davies, A. H., & Want, E. J. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analyst. Retrieved from [Link]
Zacharias, L. (2022). Extraction of Metabolome From Adherent Cell Lines. University of Colorado Anschutz Medical Campus. Retrieved from [Link]
Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241-1249. Retrieved from [Link]
Metabolomics. (n.d.). Targeted Metabolomics - Techniques, Advantages, and LC-MS Analysis. Retrieved from [Link]
Zuniga, A., & Li, L. (2011). LC-MS-based metabolomics. Analytical and Bioanalytical Chemistry, 401(8), 2379-2394. Retrieved from [Link]
Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. ResearchGate. Retrieved from [Link]
Wheelock Laboratory. (2015). Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. Karolinska Institutet. Retrieved from [Link]
UKM. (n.d.). INBIOSIS Workshop Series 2025 – LCMS Based Metabolomics Data Analysis. Retrieved from [Link]
Xia Lab. (n.d.). MetaboAnalyst. Retrieved from [Link]
Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). A Protocol to Compare Methods for Untargeted Metabolomics. Methods in Molecular Biology, 1378, 147-155. Retrieved from [Link]
Parks, B. A., & McCullough, C. R. (2021). Determination of cell volume as part of metabolomics experiments. American Journal of Physiology-Cell Physiology, 321(6), C1036-C1041. Retrieved from [Link]
Celińska-Janowicz, K., Zaręba, I., Lazarek, U., Teul, J., Tomczyk, M., Pałka, J., & Miltyk, W. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Molecules, 25(20), 4699. Retrieved from [Link]
Pinu, F. R., & Beale, D. J. (2019). Chapter 12. Cell culture metabolomics and lipidomics. Neurolipidomics Laboratory. Retrieved from [Link]
Wu, G., Chen, J., Wang, X., Chen, J., He, S., & Zhang, Y. (2022). Age-related alterations in metabolome and microbiome provide insights in dietary transition in giant pandas. Frontiers in Microbiology, 13, 966458. Retrieved from [Link]
Human Metabolome Technologies. (n.d.). Dermo-Metabolomics. Retrieved from [Link]
Ortega, A. D., et al. (2021). Metabolomics analysis reveals a modified amino acid metabolism that correlates with altered oxygen homeostasis in COVID-19 patients. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
Vizarova, K., et al. (2023). Antioxidant Protection of Paper Heritage Objects with 4-Amino-2,2,6,6-Tetramethylpiperidine. Materials, 16(9), 3358. Retrieved from [Link]
Miles, C. O., et al. (2023). Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae. Toxins, 15(4), 263. Retrieved from [Link]
Liu, Y., et al. (2025). Metabolomic Analysis of Plant Hormone-Related Metabolites in Medicago sativa Under Low-Temperature Stress. International Journal of Molecular Sciences, 26(16), 12975. Retrieved from [Link]
A Guide to the Proper Disposal of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
In the dynamic landscape of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With innovation comes the critical responsibility of ensuring the safety of our researchers and...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, a compound for which specific disposal information may not be readily available. In such instances, a conservative approach grounded in established principles of chemical safety and regulatory compliance is paramount.
The disposal of any chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] It is illegal and unsafe to dispose of chemical waste down the drain or in regular trash.[1] This guide is designed to provide research personnel with a clear, step-by-step process for managing this specific chemical waste stream, ensuring compliance and safety.
Understanding the Compound: A Precautionary Approach
A thorough hazard assessment is the foundation of any chemical handling and disposal plan. For a novel compound like 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, a comprehensive Safety Data Sheet (SDS) may not exist. Therefore, we must infer potential hazards from its chemical structure, which includes amino, hydroxyl, and methoxy functional groups. This structure suggests the compound is likely a water-soluble organic molecule. The presence of an amino group may impart basic properties, while multiple hydroxyl groups can increase its reactivity and potential as an irritant.
Given these characteristics and the absence of specific toxicological data, this compound must be handled as hazardous waste.[3][4] This precautionary principle ensures the highest level of safety. The EPA defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] Without data to the contrary, we must assume this compound could potentially meet one or more of these criteria.
Core Principles of Chemical Waste Management
The Occupational Safety and Health Administration (OSHA) and the EPA have established clear guidelines for laboratory waste disposal.[5] These regulations are designed to protect laboratory personnel and the environment. Key tenets include proper labeling, storage, and segregation of chemical waste.
All chemical waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4][6] This ensures that the waste is under the control of laboratory personnel.
Step-by-Step Disposal Protocol for 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
This protocol provides a self-validating system for the safe disposal of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol.
1. Personal Protective Equipment (PPE):
Before handling the chemical, ensure you are wearing appropriate PPE, including:
Safety goggles or a face shield.
A laboratory coat.
Chemically resistant gloves (nitrile or neoprene are generally suitable for organic compounds).
2. Waste Segregation:
Do not mix 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol with any other chemical waste unless explicitly instructed to do so by your institution's Environmental Health & Safety (EH&S) office.[2] Incompatible chemicals can react violently, creating a significant safety hazard.
This compound should be treated as a non-halogenated organic waste .
3. Container Selection:
Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is recommended.[7]
The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[4][6]
The container should not be filled beyond 90% capacity to allow for expansion.[8]
4. Labeling:
Properly label the waste container immediately upon adding the first amount of waste.[7]
The label must include the words "Hazardous Waste" .[1][6]
List the full chemical name: "4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol" . Do not use abbreviations or chemical formulas.[6]
Indicate the approximate concentration and quantity of the waste.
Include the date of waste generation, the laboratory room number, and the Principal Investigator's name and contact information.[1]
5. Storage in the Satellite Accumulation Area (SAA):
Store the labeled waste container in your designated SAA.[4]
The SAA should be located near the point of waste generation and under the direct supervision of laboratory personnel.[8]
Ensure the container is kept closed at all times except when adding waste.[6] Do not leave a funnel in the container.[6]
Segregate the container from incompatible waste streams, such as acids and oxidizers, using physical barriers or secondary containment.[4]
6. Arranging for Disposal:
Once the waste container is full (or after a maximum of one year for partially filled containers in an SAA), arrange for its disposal through your institution's EH&S office.[4]
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a completed chemical waste pickup form.[1]
Logical Workflow for Uncharacterized Waste Disposal
The following diagram illustrates the decision-making process for the disposal of a novel or uncharacterized chemical compound like 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol
This document provides essential guidance for laboratory personnel on the safe handling of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. As this appears to be a novel or specialized sugar amine derivative with limit...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential guidance for laboratory personnel on the safe handling of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol. As this appears to be a novel or specialized sugar amine derivative with limited publicly available safety data, this guide is built upon a conservative risk assessment based on its chemical structure and functional groups. The principles outlined here adhere to the highest standards of laboratory safety, ensuring the protection of researchers and the integrity of their work.
Hazard Analysis: A Structure-Based Approach
The molecule 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol belongs to the class of amino sugars, which are derivatives of monosaccharides containing an amino group.[1] While many amino sugars are fundamental biological building blocks, their handling in concentrated or purified form requires a thorough hazard assessment.[1][2]
The primary structural features of concern are:
Amino Group (-NH2): Amines can be skin and respiratory irritants, and some can be readily absorbed through the skin.[3] The presence of an amino group necessitates robust skin and eye protection.
Oxane Ring with Multiple Hydroxyl Groups: This structure makes the compound highly water-soluble. While the sugar backbone itself is of low toxicity, this solubility means it can easily come into contact with mucous membranes and skin.
Novelty of the Compound: For any new or uncharacterized substance, a precautionary principle must be applied. The substance should be treated as potentially hazardous until sufficient toxicological data is available. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate personal protective equipment (PPE).[4][5]
Based on this analysis, the primary hazards are anticipated to be skin irritation, serious eye irritation, and potential respiratory irritation if aerosolized.[3][6]
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to implement broader safety measures. PPE is the last line of defense.[4]
Engineering Controls: All work involving weighing, transferring, or dissolving solid 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, or handling its solutions, must be conducted within a certified chemical fume hood.[7][8] This is the primary method for preventing inhalation of any dusts or aerosols.
Administrative Controls: Develop a written Chemical Hygiene Plan and Standard Operating Procedures (SOPs) for handling this compound.[8] Ensure all personnel are trained on these procedures and the associated hazards. Access to areas where the compound is used should be restricted.
Core PPE Protocol
Minimum PPE for any work in a laboratory where this chemical is present includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[9] The following task-specific PPE is mandatory when directly handling the compound.
Eye and Face Protection
Mandatory: Chemical splash goggles are required for all procedures, including handling stock solutions and performing reactions.[9][10] Safety glasses alone do not provide adequate protection against splashes.
Recommended for Large Volumes: When handling quantities greater than 50 mL or when there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[9] All eye and face protection must be ANSI Z87.1 certified.[9]
Skin and Body Protection
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure cuff is required. This coat should be buttoned completely to protect underlying clothing and skin.
Gloves: Glove selection is critical and must be based on the task. No single glove material protects against all chemicals.[11][12]
For Incidental Contact (Handling vials, minor splashes): Disposable nitrile gloves are the preferred choice.[13] They offer good resistance to bases, oils, and some acids and provide a clear indication of tearing.[12][13]
For Extended Contact (Submerging hands, extensive handling): More substantial gloves, such as thicker butyl rubber gloves, should be considered.[12] Always consult a glove manufacturer's compatibility chart for the specific solvents being used with the compound.
Double Gloving: For handling concentrated forms of the material, double gloving (wearing two pairs of nitrile gloves) is recommended to provide an extra layer of protection.
The following table summarizes glove selection:
Contact Type
Primary Recommendation
Key Considerations
Incidental Contact
Nitrile Gloves
Preferred over latex to prevent allergies.[13] Check for rips before use.
Extended Contact
Butyl Rubber Gloves
High resistance to a wide variety of chemicals.[12] Check for signs of degradation.
Highly Toxic Solvents
Norfoil™/Laminate Gloves
Recommended for use with highly toxic or skin-absorbable materials.[13]
Respiratory Protection
Under normal conditions, all work should be performed in a chemical fume hood, which eliminates the need for respiratory protection.[7] However, a NIOSH-approved respirator may be required in specific situations, such as a large spill outside of containment.[5][10] If your risk assessment determines a need for respirators, a full respiratory protection program compliant with OSHA 29 CFR 1910.134 must be implemented.[5]
Procedural Plans: Donning, Doffing, and Disposal
Proper procedure is as important as the equipment itself. Contamination often occurs during the removal (doffing) of PPE.
Step-by-Step PPE Workflow
A logical workflow for PPE selection and use is crucial for ensuring safety.
Caption: A workflow for safe chemical handling, from hazard assessment to disposal.
Disposal of Contaminated PPE
Proper disposal is essential to prevent secondary contamination.
Gloves: All disposable gloves used to handle 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol must be considered contaminated waste. Remove them without touching the outer surface with bare skin and dispose of them in a designated, clearly labeled hazardous waste container.[14][15] Never wash or reuse disposable gloves.[13]
Lab Coats: If a lab coat becomes grossly contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's guidelines. Do not wear contaminated lab coats outside of the laboratory.
Containers: All waste containers must be leak-proof, compatible with the chemical, and kept securely closed except when adding waste.[16] They must be clearly labeled with the contents, date, and associated hazards.[14][15]
Emergency Response Plan
In the event of an exposure, immediate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][6] If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][10]
Ingestion: Do not induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous, scientifically-grounded protocols, researchers can handle 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol with confidence, ensuring both personal safety and the integrity of their scientific endeavors.
References
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Managing Chemical Waste Safely: Best Practices for Workplace Disposal.
5 Best Practices for Hazardous Waste Disposal. HWH Environmental.
7 TIPS TO MANAGE YOUR CHEMICAL WASTE DISPOSAL. Medium.
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley - Environmental Health and Safety.